4-Methoxyazobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRPKOHRIXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870967 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-60-3, 21650-49-7 | |
| Record name | 4-Methoxyazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyazobenzene
CAS Number: 2396-60-3
This technical guide provides a comprehensive overview of 4-Methoxyazobenzene, a versatile photoswitchable molecule. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Physicochemical Properties
This compound, also known as p-Phenylazoanisole, is an aromatic azo compound characterized by its photochromic properties. Its physical and chemical data are summarized below.
| Property | Value | References |
| CAS Number | 2396-60-3 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Appearance | Light yellow to brown powder or crystals | [3] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 340 °C | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water. | |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-2-phenyldiazene | [1] |
| Synonyms | p-Methoxyazobenzene, 4-Phenylazoanisole | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an appropriate aniline (B41778) derivative with a nitrosobenzene, or via an oxidative coupling reaction. A specific protocol is detailed below.[4]
Experimental Protocol: Synthesis via Oxidative Coupling
This protocol describes the synthesis of this compound from (4-methoxyphenyl)hydrazine (B1593770) and cyclohexanone (B45756) in the presence of iodine.[4]
Materials:
-
(4-methoxyphenyl)hydrazine
-
Cyclohexanone
-
Elemental Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a reaction vessel suitable for heating and stirring, dissolve 0.1 mmol of elemental iodine in DMSO.
-
To this solution, add 0.5 mmol of cyclohexanone.
-
Add 0.5 mmol of (4-methoxyphenyl)hydrazine to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 9 hours under an air atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product from the aqueous mixture using ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography to isolate pure this compound. An isolated yield of 72% has been reported for this method.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Application: Photoswitching
The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The molecule exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This property makes it a valuable component in the development of molecular switches, photoresponsive materials, and systems for molecular solar thermal energy storage.[3]
The isomerization process involves a significant change in molecular geometry, particularly the distance between the carbon atoms at the 4 and 4' positions of the phenyl rings, which decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[3] This structural change alters the molecule's physical properties, including its dipole moment and UV-Visible absorption spectrum.[3]
Photoisomerization Pathway
The trans-to-cis isomerization is typically induced by irradiation with UV light (around 320-365 nm), which excites the molecule's π→π* transition.[3][5] The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (around 400-450 nm) or by thermal relaxation.[3] The thermal process can be slow, with half-lives ranging from milliseconds to days depending on the specific azobenzene (B91143) derivative and its environment.[3] The mechanism of isomerization is proposed to occur via either an in-plane inversion or an out-of-plane rotation around the N=N double bond.[6]
Caption: Reversible E/Z isomerization of this compound.
Experimental Protocol: UV-Vis Spectroscopic Analysis of Photoisomerization
This protocol outlines a general procedure for monitoring the photoisomerization of this compound using UV-Vis spectroscopy.
Materials & Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, toluene, or chloroform)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
UV light source (e.g., high-pressure mercury lamp with a 365 nm band-pass filter)[7]
-
Visible light source (e.g., with a 450 nm band-pass filter)[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1 and 1.5 in the primary absorption band of the trans isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer. The spectrum should show a strong π→π* transition band around 330-370 nm and a weaker n→π* transition band at longer wavelengths.[5]
-
Trans-to-Cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm) for a set period. Periodically record the UV-Vis spectrum to observe the changes. The intensity of the π→π* band will decrease, while the intensity of the n→π* band (around 450 nm) will increase, indicating the formation of the cis isomer.[5] Continue until a photostationary state is reached (no further significant spectral changes are observed).
-
Cis-to-Trans Isomerization (Photochemical): Take the sample from step 3 (rich in the cis isomer) and irradiate it with visible light (e.g., 450 nm). Record the spectra periodically to monitor the conversion back to the trans isomer.
-
Cis-to-Trans Isomerization (Thermal): Alternatively, after step 3, place the cuvette in the dark at a constant temperature and record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans form.
Spectroscopy Workflow Diagram
Caption: UV-Vis spectroscopy workflow for photoisomerization analysis.
Safety and Handling
This compound is classified as an irritant. Appropriate safety precautions should be taken during handling and storage.
Hazard Identification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
- 1. This compound | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 6. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Chemical Properties of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606), also known as 4-phenylazoanisole, is an aromatic azo compound characterized by the presence of a methoxy (B1213986) group.[1] Azo compounds are of significant interest in various fields, including dye chemistry, materials science, and pharmacology, owing to their unique photochromic properties and potential as precursors for bioactive molecules.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in the synthesis of biologically active compounds.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as light yellow to brown powder or crystals.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [5] |
| CAS Number | 2396-60-3 | [1] |
| Appearance | Light yellow to brown powder or crystals | [4] |
| Melting Point | 54-58 °C | [4][5] |
| Boiling Point | 340 °C | [6] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethylformamide; practically insoluble in water. | [2] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 130.3 ± 12.9 °C |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions of the azo group. The position of these bands can be influenced by the solvent.[7] The photoisomerization between the more stable trans (E) isomer and the cis (Z) isomer can be monitored by UV-Vis spectroscopy, as the two isomers have distinct absorption spectra.[8]
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methoxy group protons. The methoxy group typically appears as a singlet around 3.8-3.9 ppm.[9][10] The aromatic protons appear in the range of 6.9-8.0 ppm, with their splitting patterns providing information about the substitution pattern on the benzene (B151609) rings.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The methoxy carbon appears at approximately 55-56 ppm.[9] The aromatic carbons resonate in the region of 114-152 ppm.
IR Spectroscopy
The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups. Key vibrational frequencies include C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, N=N stretching of the azo group, and C-O stretching of the methoxy group.[11][12]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of (4-methoxyphenyl)hydrazine (B1593770) with cyclohexanone (B45756) in the presence of iodine in DMSO.[13]
Materials:
-
(4-methoxyphenyl)hydrazine
-
Cyclohexanone
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 0.1 mmol of iodine in DMSO.
-
To this solution, add 0.5 mmol of (4-methoxyphenyl)hydrazine and 0.5 mmol of cyclohexanone.
-
Heat the reaction mixture to 80 °C and stir for 9 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds like this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixed solvent system of ethanol and water can be used.[14]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add small portions of hot ethanol to achieve complete dissolution.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
To maximize the yield, place the flask in an ice bath for 15-20 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of this compound. A reverse-phase C18 column is typically employed.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, e.g., 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV-Vis spectrum (e.g., at the λmax of the trans isomer)
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Reactivity and Potential Applications
Photoisomerization
A key chemical property of this compound is its ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light of a specific wavelength.[15][16] The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse isomerization can be triggered by visible light or occur thermally.[6][17] This photoswitchable behavior makes azobenzene (B91143) derivatives, including this compound, attractive for applications in molecular switches, optical data storage, and photopharmacology.[18]
Precursor for Biologically Active Molecules
While this compound itself is not reported to have direct involvement in specific signaling pathways, it serves as a valuable precursor for the synthesis of benzimidazole (B57391) derivatives.[19] Benzimidazoles are a class of heterocyclic compounds known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[20][21][22] The synthesis of 1-aryl-1H-benzimidazoles can be achieved through the photoreaction of 4-methoxyazobenzenes.[19][20]
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | 2396-60-3 | 4-Phenylazoanisole [ottokemi.com]
- 5. 4-甲氧基偶氮苯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. This compound(2396-60-3) 1H NMR [m.chemicalbook.com]
- 11. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 12. researchgate.net [researchgate.net]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) connecting a phenyl ring and a methoxy-substituted phenyl ring. This molecule is of significant interest in various research fields, including the development of molecular switches, light-responsive materials, and liquid crystal displays, primarily due to its ability to undergo reversible photoisomerization.[1] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | [1][2][3] |
| Molecular Weight | 212.25 g/mol | [1][2][3] |
| CAS Number | 2396-60-3 | [1][2][3] |
| Appearance | Light yellow to brown powder or crystals | [4] |
Quantitative Physical Properties
The following tables provide quantitative data on the key physical properties of this compound, compiled from various sources.
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 53-57 °C | [1] |
| 54-56 °C | [3][5][6] | |
| 54-58 °C | [4] | |
| 56 °C | [2][7][8] | |
| 143-145 °C | [9] | |
| Boiling Point | 340 °C | [2][7][8] |
Note: The significant variation in reported melting points may be attributable to differences in the isomeric purity (cis/trans) of the sample or the analytical method employed.
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | 3.680 mg/L | [2] |
| Practically insoluble (0.01 g/L at 25 °C) | [7] | |
| Organic Solvents | Soluble in ethanol, dimethylformamide | [9] |
Spectroscopic Properties
| Property | Value | Source(s) |
| UV-Vis Absorption (in Benzene) | λmax (π-π) = 348 nm (E-isomer) | [10] |
| λmax (n-π) = 440 nm (E-isomer) | [10] | |
| Log P (octanol-water) | 4.190 | [2] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[7][11]
-
Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely liquefies are recorded. This range is the melting point of the sample.[4][11]
UV-Visible Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum of this compound to determine its absorbance characteristics.
Methodology:
-
Solvent Selection: A suitable solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (typically 200-800 nm) is chosen. Benzene has been used in reported studies.[10]
-
Solution Preparation: A dilute solution of this compound of known concentration is prepared.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum. This is to subtract the absorbance of the solvent.
-
Sample Measurement: The cuvette is then filled with the this compound solution, and the absorbance is measured over the desired wavelength range.
-
Data Analysis: The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to identify the wavelengths of maximum absorbance (λmax).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of this compound to elucidate its molecular structure.
Methodology:
-
Sample Preparation: Approximately 10-50 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6] Any solid impurities should be removed by filtration.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is set to lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field is "shimmed" to achieve homogeneity.
-
Spectrum Acquisition: A standard ¹H NMR experiment is run. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.
Visualizations
Photoisomerization of this compound
The following diagram illustrates the reversible photoisomerization of this compound between its more stable trans (E) isomer and its less stable cis (Z) isomer upon irradiation with light of specific wavelengths.
Caption: Reversible E/Z photoisomerization of this compound.
Experimental Workflow for Melting Point Determination
This diagram outlines the logical steps involved in determining the melting point of a solid organic compound like this compound.
Caption: Workflow for melting point determination.
References
- 1. pennwest.edu [pennwest.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. How To [chem.rochester.edu]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. benchchem.com [benchchem.com]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. This compound | 2396-60-3 | FM10868 | Biosynth [biosynth.com]
- 11. jove.com [jove.com]
An In-depth Technical Guide to the Synthesis of 4-Methoxyazobenzene from p-Anisidine
This technical guide provides a comprehensive overview of the synthesis of 4-methoxyazobenzene (B97606), a valuable organic compound utilized in the development of dyes and photosensitive materials.[1][2] The primary synthetic route detailed herein involves a two-step process commencing with the diazotization of p-anisidine (B42471), followed by an azo coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Synthesis Overview
The synthesis of this compound from p-anisidine is a classic example of electrophilic aromatic substitution. The process begins with the conversion of the primary aromatic amine, p-anisidine, into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[3][4] The resulting p-methoxybenzenediazonium salt is a weak electrophile that is then reacted with an electron-rich aromatic compound in an azo coupling reaction to form the stable azo compound.[4][5] For the synthesis of this compound, the coupling partner is typically phenol (B47542), which yields 4-hydroxy-4'-methoxyazobenzene. This intermediate is then methylated to produce the final product. An alternative, though less common, approach involves the direct coupling with anisole.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from p-anisidine. Please note that yields can vary based on reaction scale and purification techniques.
| Parameter | Diazotization of p-Anisidine | Azo Coupling with Phenol | Methylation of 4-Hydroxy-4'-methoxyazobenzene |
| Reactants | p-Anisidine, Sodium Nitrite, Hydrochloric Acid | p-Methoxybenzenediazonium chloride, Phenol, Sodium Hydroxide | 4-Hydroxy-4'-methoxyazobenzene, Methylating agent (e.g., Dimethyl sulfate), Base (e.g., Potassium carbonate) |
| Temperature | 0-5 °C[3] | 0-5 °C | Room Temperature to Reflux |
| Reaction Time | ~5-15 minutes | 1-2 hours | 2-4 hours |
| pH | Strongly Acidic | Mildly Alkaline | Basic |
| Typical Yield | >95% (in solution) | 70-85% | 80-95% |
| Purification | Used in situ | Recrystallization | Recrystallization from Ethanol[6] |
Experimental Protocols
Step 1: Diazotization of p-Anisidine
This procedure details the formation of the p-methoxybenzenediazonium chloride solution.
Materials:
-
p-Anisidine (C₇H₉NO)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water. An example ratio is 1.984 grams of p-anisidine (0.016 mol) in 20 mL of water containing an excess of acid.[3]
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[3]
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution. Continue stirring and maintain the temperature between 0-5 °C.
-
The reaction is typically complete after about 5-10 minutes. The resulting solution contains the p-methoxybenzenediazonium chloride and is used immediately in the next step.
Step 2: Azo Coupling with Phenol
This procedure describes the reaction of the diazonium salt with phenol to form 4-hydroxy-4'-methoxyazobenzene.
Materials:
-
p-Methoxybenzenediazonium chloride solution (from Step 1)
-
Phenol (C₆H₆O)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate 500 mL beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. This forms the more reactive sodium phenoxide.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold sodium phenoxide solution with vigorous stirring.
-
A brightly colored precipitate of 4-hydroxy-4'-methoxyazobenzene should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
Step 3: Methylation of 4-Hydroxy-4'-methoxyazobenzene
This procedure details the conversion of the intermediate to the final product, this compound.
Materials:
-
4-Hydroxy-4'-methoxyazobenzene
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetone or another suitable solvent
Procedure:
-
In a round-bottom flask, suspend the dried 4-hydroxy-4'-methoxyazobenzene and an excess of potassium carbonate in acetone.
-
Add a molar equivalent of dimethyl sulfate dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified by recrystallization from ethanol (B145695) to yield light yellow to brown crystals.[6][7]
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 2396-60-3 | 4-Phenylazoanisole [ottokemi.com]
An In-Depth Technical Guide to the Synthesis of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-methoxyazobenzene (B97606), a key organic compound utilized in the development of dyes and photosensitive materials.[1] This document details the prevalent synthesis protocols, including reaction mechanisms, experimental procedures, and characterization data.
Core Synthesis Pathways
This compound is primarily synthesized through two effective methods:
-
Diazotization of p-Anisidine (B42471) followed by Azo Coupling: This is the most common and versatile method. It involves the conversion of an aromatic amine, in this case, p-anisidine (4-methoxyaniline), into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as phenol (B47542) or aniline (B41778), to form the azo compound.
-
Condensation of Cyclohexanone (B45756) and (4-methoxyphenyl)hydrazine (B1593770): This alternative route involves the reaction of cyclohexanone with (4-methoxyphenyl)hydrazine in the presence of an iodine catalyst.
This guide will focus on the detailed protocol for the diazotization of p-anisidine and subsequent coupling with phenol, as it represents a foundational and widely applicable synthetic strategy.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 340 °C | [1] |
| Appearance | Light yellow to brown powder or crystals | [3] |
| Yield (from Cyclohexanone) | 72% | [4] |
Experimental Protocol: Synthesis via Diazotization and Azo Coupling
This protocol details the synthesis of this compound from p-anisidine and phenol.
Part 1: Diazotization of p-Anisidine
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of p-anisidine in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-anisidine hydrochloride solution. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the p-methoxybenzenediazonium chloride salt and is used immediately in the next step.
Part 2: Azo Coupling with Phenol
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH)
-
The diazonium salt solution from Part 1
Procedure:
-
In a separate beaker, dissolve a stoichiometric equivalent of phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold alkaline phenol solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Part 3: Isolation and Purification
Materials:
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
Procedure:
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter paper with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from ethanol.[1] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Reaction Mechanisms and Visualizations
The synthesis of this compound via diazotization and azo coupling proceeds through two key mechanistic steps: the formation of the diazonium ion and the subsequent electrophilic aromatic substitution.
Diazotization of p-Anisidine
The reaction is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The p-anisidine then reacts with the nitrous acid to form the diazonium salt.
Caption: Diazotization of p-Anisidine to form the diazonium salt.
Azo Coupling Reaction
The diazonium salt then acts as an electrophile and attacks the electron-rich phenoxide ion (formed from phenol in alkaline conditions) at the para position to yield 4-hydroxy-4'-methoxyazobenzene. For the synthesis of this compound itself, the coupling would typically be with benzene, which is less reactive and often requires specific catalysts. The coupling with phenol is a more common undergraduate-level experiment to demonstrate the formation of azo dyes. For the direct synthesis of this compound, coupling with aniline would yield an amino-substituted product, which would then require further modification. The most direct named synthesis often involves the condensation of p-anisidine and nitrosobenzene.
Caption: Azo coupling of the diazonium salt with phenoxide.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The methoxy group typically appears as a singlet around 3.8-3.9 ppm.[5] The aromatic protons will show complex splitting patterns in the range of 6.9-8.0 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons and the methoxy carbon. The methoxy carbon signal is expected around 55-56 ppm.[5] |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, N=N stretching (often weak), and C-O stretching of the methoxy group. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.25 g/mol ).[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to the Simple Synthesis of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simple and efficient laboratory-scale synthesis of 4-Methoxyazobenzene. The primary method detailed is the azo coupling reaction, a cornerstone of aromatic chemistry, involving the diazotization of p-anisidine (B42471) and its subsequent coupling with phenol (B47542). This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and replication of the synthesis.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through a two-step process:
-
Diazotization: The primary aromatic amine, p-anisidine, is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to an alkaline solution of phenol. The diazonium salt acts as an electrophile and attacks the electron-rich phenoxide ion, typically at the para position, to form the azo compound, this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish crystals |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | White or yellowish solid |
| Phenol | C₆H₆O | 94.11 | 40-42 | White crystalline solid |
| This compound | C₁₃H₁₂N₂O | 212.25 | 54-58[1] | Light yellow to brown powder or crystals[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
p-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Step-by-Step Procedure
Part 1: Diazotization of p-Anisidine
-
In a 250 mL beaker, dissolve a specific molar amount of p-anisidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite in water, using a slight molar excess compared to the p-anisidine.
-
Slowly add the sodium nitrite solution dropwise to the cold p-anisidine solution. Ensure the temperature remains below 5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction goes to completion. The resulting solution contains the 4-methoxybenzenediazonium (B1197204) chloride.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide. This creates a solution of sodium phenoxide.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium phenoxide solution with vigorous stirring. A brightly colored precipitate of this compound should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part 3: Isolation and Purification
-
Collect the crude this compound precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of cold water to remove any remaining salts and impurities.
-
The crude product can be purified by recrystallization.[2] Dissolve the solid in a minimum amount of hot ethanol.[2]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.
Expected Yield
The azo coupling reaction of diazonium salts with phenols generally proceeds with good yields. For the coupling of a diazonium salt with phenol, a moderate yield of around 58% has been reported under similar conditions.[3] Microwave-assisted synthesis of similar unsymmetrical azo dyes can achieve yields of up to 97%.[4]
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Expected signals include a singlet for the methoxy (B1213986) protons (~3.8 ppm), and multiplets in the aromatic region (6.8-8.0 ppm) corresponding to the protons on the two phenyl rings. |
| ¹³C NMR | Expected signals include a peak for the methoxy carbon (~55 ppm) and several signals in the aromatic region (114-160 ppm) for the carbons of the phenyl rings, including the carbons attached to the azo group and the methoxy group. |
| FTIR (cm⁻¹) | An IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching of the aromatic rings (~3050-3100 cm⁻¹), the N=N stretching of the azo group (~1400-1450 cm⁻¹), and the C-O stretching of the methoxy group (~1250 cm⁻¹).[5] |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Mechanism of Azo Coupling
Caption: Electrophilic aromatic substitution mechanism of the azo coupling step.
References
An In-Depth Technical Guide to the NMR Characterization of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-methoxyazobenzene (B97606) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed tables of ¹H and ¹³C NMR data, experimental protocols for sample preparation and analysis, and logical diagrams to illustrate the experimental workflow and molecular structure.
Introduction to NMR Spectroscopy in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is an indispensable tool in organic chemistry, biochemistry, and drug development for elucidating molecular structures and characterizing compounds. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.
Molecular Structure and NMR Assignments
This compound consists of two phenyl rings linked by an azo group (-N=N-), with a methoxy (B1213986) group (-OCH₃) substituent on one of the phenyl rings at the para position. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) as the solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.92 - 7.88 | m | 4H | H-2', H-6', H-2, H-6 |
| 7.52 - 7.45 | m | 3H | H-3', H-4', H-5' |
| 6.99 | d, J=9.1 Hz | 2H | H-3, H-5 |
| 3.88 | s | 3H | -OCH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data below was also obtained in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-4 |
| 152.6 | C-1' |
| 147.2 | C-1 |
| 130.8 | C-4' |
| 129.1 | C-3', C-5' |
| 124.9 | C-2, C-6 |
| 122.6 | C-2', C-6' |
| 114.2 | C-3, C-5 |
| 55.6 | -OCH₃ |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR spectra are crucial for accurate characterization.
Sample Preparation
-
Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
-
Instrumentation : NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is commonly employed.
-
Spectral Width : The spectral width should encompass all expected proton signals (typically 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.
-
Spectral Width : The spectral width should cover all expected carbon signals (typically 0-200 ppm).
-
-
Data Processing : The acquired Free Induction Decay (FID) is transformed into a spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing of the chemical shifts (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Logical Workflow for NMR Analysis
The following diagram illustrates the typical workflow for characterizing a chemical compound using NMR spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the NMR characterization of this compound. The tabulated ¹H and ¹³C NMR data, along with the comprehensive experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The logical workflow diagram further clarifies the process of NMR analysis from sample preparation to final data interpretation. Accurate and consistent application of these methodologies will ensure reliable and reproducible characterization of this and similar molecular structures.
A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-Methoxyazobenzene, a key photoswitchable molecule. The document details the electronic transitions responsible for its characteristic spectral features, presents available quantitative data, and outlines the experimental protocols for spectral analysis. This information is crucial for professionals engaged in research and development involving photoswitchable compounds, particularly in the fields of materials science and pharmacology.
Core Concepts: Electronic Transitions in this compound
This compound, like other azobenzene (B91143) derivatives, possesses two primary electronic absorption bands in the UV-Vis region. These bands correspond to distinct electronic transitions within the molecule and are highly sensitive to the isomeric state (trans or cis) of the azo group (-N=N-).
The two principal transitions are:
-
π→π* Transition: This is a high-intensity absorption band arising from the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. This transition is characteristic of conjugated systems.
-
n→π* Transition: This is a lower-intensity absorption band resulting from the excitation of a non-bonding (lone pair) electron from a nitrogen atom to an anti-bonding π* molecular orbital. This transition is generally weaker than the π→π* transition.[1][2][3]
The position and intensity of these bands are significantly different for the trans (E) and cis (Z) isomers of this compound, a property that is fundamental to its function as a molecular switch.
Spectral Properties of trans- and cis-4-Methoxyazobenzene
The UV-Vis absorption spectrum of this compound is dominated by the strong π→π* transition of the thermodynamically more stable trans isomer. Upon irradiation with UV light, the molecule undergoes isomerization to the cis form, leading to distinct changes in the absorption spectrum.
A study of a related azobenzene compound showed absorption maxima at 348 nm for the E→Z (trans to cis) isomerization and at 440 nm for the Z→E (cis to trans) isomerization.[4] For this compound specifically, the UV-Vis spectra in benzene (B151609) solution have been recorded for both the E and Z isomers.[4]
Table 1: Summary of UV-Vis Absorption Data for this compound and Related Compounds
| Isomer | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) | Molar Absorptivity (ε) |
| trans (E) | Benzene | ~350 | ~440 | Data not available |
| cis (Z) | Benzene | Blue-shifted from trans | Red-shifted and more intense than trans | Data not available |
| Related Azo Dye | Benzene | 348 (for E→Z) | 440 (for Z→E) | Data not available |
The introduction of the electron-donating methoxy (B1213986) group in the para position generally leads to a red-shift (bathochromic shift) of the π→π* absorption band compared to unsubstituted azobenzene. The polarity of the solvent can also influence the position of the absorption maxima.[5]
Experimental Protocols for UV-Vis Spectroscopy
The following outlines a general methodology for the acquisition and analysis of the UV-Vis absorption spectrum of this compound, based on standard practices for azobenzene derivatives.
Materials and Equipment
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol, benzene)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
-
UV light source (e.g., 365 nm LED) for photoisomerization
-
Visible light source (e.g., >420 nm) for back-isomerization
-
Inert gas (Nitrogen or Argon) for deaeration (optional)
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Working Solution: Dilute the stock solution to an appropriate concentration to ensure that the maximum absorbance of the trans isomer is within the linear range of the Beer-Lambert law (typically between 1.0 and 1.5).
-
(Optional) Deaeration: To minimize oxidative degradation, particularly in the excited state, the solution can be deaerated by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.
Spectral Acquisition
-
Initial Spectrum (trans-isomer):
-
Place the cuvette containing the working solution in the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This initial spectrum represents the thermally stable trans-isomer.
-
-
trans-to-cis Photoisomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with a UV light source at a wavelength corresponding to the π→π* transition of the trans-isomer (e.g., 365 nm).
-
Irradiate for a defined period.
-
Place the cuvette back into the spectrophotometer and record the spectrum.
-
Repeat the irradiation and recording steps until no further significant changes in the spectrum are observed, indicating that the photostationary state (a mixture of trans and cis isomers) has been reached.
-
-
cis-to-trans Isomerization:
-
Photochemical: Irradiate the sample at the photostationary state with visible light corresponding to the n→π* transition of the cis-isomer (e.g., >420 nm). Record the spectra intermittently until the original trans-isomer spectrum is recovered.
-
Thermal: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-reaction to the trans-isomer.
-
Data Analysis
The percentage of each isomer at any given time can be calculated from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Electronic transitions for trans and cis isomers.
Caption: Experimental workflow for UV-Vis analysis.
References
4-Methoxyazobenzene photoisomerization mechanism
An In-depth Technical Guide to the Photoisomerization Mechanism of 4-Methoxyazobenzene (B97606)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are paramount examples of molecular photoswitches, molecules that undergo reversible structural changes upon exposure to light. This property makes them integral components in the development of light-responsive materials, photopharmacology, and molecular machinery. This compound, a dissymmetrically substituted derivative, features an electron-donating methoxy (B1213986) group (-OCH₃) that influences its electronic structure and isomerization pathway. This guide provides a comprehensive technical overview of the photoisomerization mechanism of this compound, detailing the underlying photophysical principles, quantitative data, and the experimental protocols used for its characterization.
Core Photophysical Concepts
The photoswitching behavior of this compound is governed by its ability to exist in two distinct isomeric forms: trans-(E) and cis-(Z). The trans isomer is thermodynamically more stable by approximately 40–50 kJ/mol compared to the metastable cis isomer.[1]
-
trans Isomer: Possesses a near-planar structure with the phenyl rings on opposite sides of the N=N double bond, resulting in a low dipole moment.
-
cis Isomer: Has a non-planar, bent structure with the phenyl rings on the same side of the azo bond, leading to a higher dipole moment.
The isomerization process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. The key electronic transitions are:
-
π→π* Transition: An intense absorption band, typically in the UV region (~347 nm for trans-4-methoxyazobenzene), corresponding to excitation to the S₂ state.[1]
-
n→π* Transition: A weaker, symmetry-forbidden absorption band at longer wavelengths (~440 nm for the cis isomer), corresponding to excitation to the S₁ state.[1]
Upon excitation, the molecule rapidly relaxes through various pathways, including the desired isomerization channel, before returning to the ground state (S₀) in either the trans or cis configuration.
The Photoisomerization Mechanism: Rotation vs. Inversion
Two primary mechanisms have been proposed for the isomerization of azobenzenes.[1][2][3] The specific pathway for this compound is influenced by factors such as the nature of the excited state (S₁ vs. S₂) and the environment.
-
Rotation Mechanism: This pathway involves the rotation around the N=N bond. It proceeds through a twisted, polar transition state where the π-bond is transiently broken.[1] This mechanism is generally favored for "push-pull" azobenzenes, like this compound, where the substituent's electronic effects can stabilize the polar transition state. The thermal cis-to-trans back-isomerization of this compound is understood to proceed via rotation.[1]
-
Inversion Mechanism: This pathway involves the inversion (or rehybridization) of one of the sp²-hybridized nitrogen atoms through a linear sp-hybridized transition state.[1] The N=N double bond remains intact during this process. Studies of the ultrafast photoisomerization of trans-4-methoxyazobenzene suggest that upon photoexcitation, the decay pathway is consistent with an inversion mechanism.[4]
The interplay between these pathways dictates the efficiency and kinetics of the photoswitching process.
Caption: Potential energy pathways for this compound photoisomerization.
Quantitative Data
The following tables summarize key quantitative parameters for this compound.
Table 1: Spectroscopic Properties
| Isomer | Transition | λ_max (nm) | Key Observations |
|---|---|---|---|
| trans | π→π* | ~347 | Intense absorption band.[1] |
| cis | π→π* | ~303 | Hypsochromic (blue) shift relative to trans.[1] |
| cis | n→π* | ~440 | Broad, low-intensity band.[1] |
| - | Isosbestic Points | 258, 295, 407 | Wavelengths where absorbance remains constant during isomerization.[1] |
Table 2: Excited-State Lifetimes from Transient Absorption Spectroscopy[4]
| Solvent | Component 1 (S₂→S₁ IC) | Component 2 (S₁ Decay) | Component 3 (S₁ Decay/Cooling) |
|---|---|---|---|
| Ethanol | 0.11 ps | 1.4 ps | 2.9 ps |
| Ethylene Glycol | 0.16 ps | 1.5 ps | 7.5 ps |
Table 3: Energetics of Thermal cis → trans Isomerization[1]
| Solvent / Medium | Activation Energy (E_a) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (at 298K) (kJ/mol) |
|---|---|---|---|---|
| BMIM PF₆ (Ionic Liquid) | 99.5 ± 2.4 kJ/mol | 97.0 ± 2.4 | -1.2 ± 7.9 | 97.4 ± 4.7 |
| BMIM Tf₂N (Ionic Liquid) | 93.9 ± 3.1 kJ/mol | - | - | - |
| Zn₂(BDC)₂(DABCO) (MOF) | - | - | - | - |
Note: The half-life of the cis-isomer in the MOF at ambient temperature is 6 days.[5]
Experimental Protocols
Characterizing the photoisomerization mechanism requires a suite of spectroscopic techniques.
Protocol 1: Monitoring Isomerization with UV-Vis Spectroscopy
This method is used to determine the absorption spectra of each isomer and to follow the kinetics of thermal isomerization.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., ethanol, ionic liquids) in a quartz cuvette. The concentration should yield a maximum absorbance of ~1.0 for the trans isomer's π→π* band.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the initial, trans-rich sample.
-
trans → cis Isomerization: Irradiate the sample with a UV light source (e.g., 365 nm LED) until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.[2] This spectrum represents the cis-rich PSS.
-
Thermal Back-Isomerization: Place the cuvette in a temperature-controlled holder in the spectrophotometer, shielded from light.
-
Kinetic Data Acquisition: Record spectra at regular time intervals as the cis isomer thermally reverts to the trans form. The change in absorbance at the λ_max of the trans or cis isomer is monitored over time.[1][2]
-
Data Analysis: The kinetic traces at different temperatures are fitted to a first-order rate equation to obtain the rate constants (k). These constants are then used to construct Arrhenius and Eyring plots to determine the activation parameters (E_a, ΔH‡, ΔS‡).[1]
Protocol 2: Ultrafast Dynamics with Femtosecond Transient Absorption Spectroscopy
This pump-probe technique resolves the lifetimes of excited states and the formation of transient species on sub-picosecond to nanosecond timescales.[6][7]
-
Laser Setup: Utilize a femtosecond laser system (e.g., Ti:Sapphire) to generate both pump and probe pulses. The output is split into two beams.[7]
-
Pump Beam: One beam is directed through an optical parametric amplifier (OPA) to generate the excitation (pump) pulse at a wavelength that excites the sample (e.g., ~340 nm for S₂ excitation).[4]
-
Probe Beam: The second beam is focused onto a crystal (e.g., sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.
-
Optical Delay Line: The pump beam passes through a motorized delay line, which precisely controls the arrival time of the pump pulse at the sample relative to the probe pulse.[7]
-
Data Acquisition: The pump pulse excites the sample. The delayed probe pulse passes through the excited volume, and its spectrum is recorded by a detector. The difference in absorbance of the probe with and without the pump pulse (ΔA) is recorded as a function of wavelength and pump-probe delay time.[7]
-
Data Analysis: The resulting data is a 2D map of ΔA versus wavelength and time. Global analysis of this data identifies distinct kinetic components (lifetimes) corresponding to processes like internal conversion, isomerization, and vibrational cooling.[4][8]
Caption: Workflow for a transient absorption spectroscopy experiment.
Protocol 3: Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is the efficiency of a photochemical process, defined as the number of molecules isomerized per photon absorbed.[9]
-
Measure Photon Flux (Actinometry): The intensity of the monochromatic light source (I₀) must be accurately determined. This is done using a calibrated photodetector (e.g., thermopile) or a chemical actinometer like potassium ferrioxalate.[10][11] For the actinometer, the solution is irradiated for a set time, and the resulting photochemical product is quantified via UV-Vis spectroscopy to calculate the photon flux.[11]
-
Sample Irradiation: A solution of this compound of known concentration is irradiated in a quartz cuvette with the same light source used for actinometry.
-
Monitor Isomerization: UV-Vis spectra are recorded at short, regular intervals during the initial phase of irradiation.[10]
-
Calculate Absorbed Photons: The number of photons absorbed by the sample per unit time is calculated using the Beer-Lambert law, the measured photon flux, and the sample's absorbance.
-
Calculate Isomerized Molecules: The change in the concentration of the trans (or cis) isomer is determined from the initial slope of the absorbance vs. time plot, using the known molar extinction coefficients of the pure isomers.[9]
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated as: Φ = (moles of isomer converted per unit time) / (moles of photons absorbed per unit time)
Caption: Experimental workflow for determining photoisomerization quantum yield.
Conclusion
The photoisomerization of this compound is a complex process involving distinct electronic states and competing mechanistic pathways. The presence of the electron-donating methoxy group favors a rotational mechanism for thermal relaxation, while the ultrafast photo-induced process appears to proceed via inversion. This dual-pathway character is typical of substituted azobenzenes and highlights the subtle factors that control their behavior. A thorough understanding, gained through the quantitative analysis of spectroscopic and kinetic data obtained from rigorous experimental protocols, is essential for the rational design of novel photoswitchable systems for advanced applications in materials science and medicine.
References
- 1. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 11. Video: Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
An In-Depth Technical Guide to the E/Z Isomerization of 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the E/Z isomerization of 4-methoxyazobenzene (B97606), a key photoswitchable molecule with significant potential in various scientific and therapeutic applications. This document details the photochemical and thermal isomerization processes, including key quantitative data, detailed experimental protocols for analysis, and visualizations of the underlying mechanisms and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of photoswitchable compounds.
Core Principles of this compound Isomerization
This compound is a derivative of azobenzene (B91143) that features a methoxy (B1213986) group in the para position of one of its phenyl rings. Like other azobenzenes, it exhibits reversible photoisomerization between its thermally stable E (trans) isomer and its metastable Z (cis) isomer. This process can be triggered by light, leading to significant changes in the molecule's geometry, dipole moment, and spectral properties. The reverse Z-to-E isomerization can occur either photochemically or thermally.
The introduction of the electron-donating methoxy group classifies this compound as a "push-pull" type azobenzene, which influences its electronic structure and isomerization mechanism. This substitution typically leads to a red-shift in the absorption spectrum compared to unsubstituted azobenzene.
Photochemical Isomerization:
-
E to Z Isomerization: Irradiation with UV light, typically around 365 nm, excites the E isomer, leading to its conversion to the Z isomer.[1][2] This process populates the π-π* excited state.
-
Z to E Isomerization: The reverse isomerization can be induced by irradiation with light of a longer wavelength, often in the visible region (around 440 nm), which excites the n-π* transition of the Z isomer.[3]
Thermal Isomerization:
The Z isomer of this compound can spontaneously revert to the more stable E isomer in the absence of light. This thermal back-reaction is a first-order kinetic process, and its rate is influenced by factors such as the solvent and temperature.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the E/Z isomerization of this compound.
Table 1: Spectroscopic Properties of this compound in Benzene (B151609)
| Isomer | π-π* Absorption Peak (λmax) | n-π* Absorption Peak (λmax) |
| E-4-Methoxyazobenzene | 348 nm | ~440 nm |
| Z-4-Methoxyazobenzene | 305 nm | ~440 nm |
Data sourced from studies on this compound in benzene solution.[1][3]
Table 2: Photostationary State (PSS) Composition
| Irradiation Wavelength | Solvent/Matrix | Z-Isomer Percentage at PSS |
| 365 nm | Benzene | 98% |
| 365 nm | Zn2(BDC)2(DABCO) MOF | 98% |
The photostationary state is the equilibrium mixture of E and Z isomers reached under continuous irradiation.[1][2]
Table 3: Thermal Isomerization Kinetics of Z-4-Methoxyazobenzene
| Solvent/Matrix | Temperature | Half-life (t½) |
| Zn2(BDC)2(DABCO) MOF | Ambient | 6 days |
This data highlights the significant stability of the Z-isomer when confined within a metal-organic framework.[2]
Isomerization Mechanisms and Pathways
The E/Z isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion at one of the nitrogen atoms. For push-pull azobenzenes like this compound, the rotational pathway is generally favored for the thermal Z-to-E relaxation.[4]
Caption: E/Z isomerization pathways of this compound.
Experimental Protocols
This section provides a detailed methodology for studying the E/Z isomerization of this compound using UV-Vis spectroscopy.
4.1. Materials and Equipment
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, toluene, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., 365 nm LED or filtered mercury lamp)
-
Second light source for reverse isomerization (e.g., 440 nm LED, optional)
-
Magnetic stirrer and stir bar (optional)
-
Constant temperature cell holder (for thermal kinetics)
4.2. Experimental Workflow
The following diagram outlines the typical workflow for a photoisomerization experiment.
Caption: Experimental workflow for a typical isomerization study.
4.3. Detailed Procedure
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1 in the π-π* transition region of the E-isomer.
-
Initial Spectrum (100% E-isomer): Record the full UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the pure, thermally stable E-isomer.
-
E to Z Photoisomerization: Place the cuvette in the spectrophotometer and irradiate it with a 365 nm light source. If performing the experiment in situ, the spectrophotometer's sample chamber will need to be modified to allow for simultaneous irradiation and measurement. Alternatively, irradiate the sample for a set period outside the spectrophotometer and then quickly record the spectrum.
-
Monitoring and Reaching the Photostationary State (PSS): Repeat the irradiation and spectral measurement steps until no further changes are observed in the absorption spectrum. This indicates that the photostationary state, a mixture of E and Z isomers, has been reached.
-
Thermal Z to E Isomerization (Thermal Relaxation): After reaching the PSS, place the cuvette in a temperature-controlled cell holder in the dark.
-
Monitoring Thermal Relaxation: Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-reaction. The increase in the absorbance of the π-π* band of the E-isomer and the decrease in the characteristic absorption of the Z-isomer will be observed.
4.4. Data Analysis
The kinetic data for the thermal relaxation can be analyzed by plotting the natural logarithm of the absorbance change against time. For a first-order reaction, this should yield a straight line, the slope of which is the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.
Applications in Drug Development and Research
The ability to control the geometry and polarity of this compound and its derivatives with light makes them valuable tools in various research and development areas:
-
Photopharmacology: Azobenzene-containing molecules can be designed to have different biological activities in their E and Z forms. This allows for the development of drugs that can be activated or deactivated at a specific site in the body using light, potentially reducing off-target effects.
-
Molecular Switches: The reversible isomerization can be used to control molecular-level switches in various systems, from materials science to biological systems.
-
Light-Responsive Materials: Incorporation of this compound into polymers and other materials can impart light-responsive properties, enabling the development of smart materials for applications such as drug delivery, tissue engineering, and soft robotics.
Conclusion
This compound is a versatile and robust photoswitchable molecule with well-defined isomerization properties. This guide has provided a detailed overview of its photochemical and thermal behavior, supported by quantitative data and experimental protocols. A thorough understanding of these principles is crucial for the effective design and implementation of this compound-based systems in advanced research and drug development applications.
References
- 1. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00632D [pubs.rsc.org]
- 2. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Quantum Yield of 4-Methoxyazobenzene Photoisomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photoisomerization quantum yield of 4-Methoxyazobenzene (MOAB), a critical parameter for its application in photopharmacology and molecular photoswitches. This document outlines the quantitative data available in the literature, details the experimental protocols for quantum yield determination, and visualizes the underlying photophysical processes and experimental workflows.
Quantitative Data on Photoisomerization Quantum Yield
The photoisomerization of this compound involves the conversion between its thermally stable E (trans) isomer and the metastable Z (cis) isomer upon light absorption. The efficiency of this process is quantified by the quantum yield (Φ), which is the number of isomerization events per photon absorbed.
While extensive quantitative data for the parent compound, azobenzene (B91143), is available, specific values for this compound are less commonly reported in a comparative tabular format. However, the existing literature provides key insights into its high photoisomerization efficiency.
A study on 4-diethylamino-4'-methoxyazobenzene, a closely related derivative, reported a quantum yield of almost unity for geometrical isomerization when irradiated in the visible region[1]. For this compound itself, near-quantitative E → Z photoisomerization has been observed upon irradiation with 365 nm light, particularly when the molecule is occluded within a metal-organic framework (MOF)[2][3]. This suggests a very high intrinsic quantum yield for the E → Z conversion.
Furthermore, studies on the protonated form of this compound in acetonitrile (B52724) provide information about the photostationary states (PSS), which are dependent on the quantum yields of the forward and reverse reactions. Upon irradiation at 365 nm, a PSS with 93% of the E-azonium isomer is reached, indicating a high efficiency for the Z → E isomerization of the protonated species under these conditions. Conversely, irradiation at 460 nm and 520 nm leads to PSS with 52% and 36% of the Z-azonium isomer, respectively, highlighting the wavelength-dependent nature of the photoisomerization efficiencies[4].
For context, the quantum yields for the parent azobenzene molecule are presented below, as this compound's behavior is often considered in relation to it. Amino-substituted azobenzenes, including those with methoxy (B1213986) groups, generally exhibit higher quantum yields than unsubstituted azobenzene.
Table 1: Photoisomerization Quantum Yields of Azobenzene in Various Solvents
| Isomerization | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| E → Z | n-Hexane | 313 | 0.11 |
| Z → E | n-Hexane | 436 | 0.56 |
| E → Z | Ethanol | 313 | 0.12 |
| Z → E | Ethanol | 436 | 0.48 |
| E → Z | Cyclohexane | 313 | 0.10 |
| Z → E | Cyclohexane | 436 | 0.50 |
Experimental Protocols for Quantum Yield Determination
The determination of the photoisomerization quantum yield is a critical experiment for characterizing photoswitchable molecules. The most common and robust method involves a combination of UV-Vis spectroscopy and chemical actinometry.
Principle
The quantum yield (Φ) is determined by measuring the rate of isomerization of the compound of interest relative to the rate of a photochemical reaction with a known quantum yield (the actinometer). The photon flux of the light source is first determined using the actinometer, and then this calibrated light source is used to induce the isomerization of the target compound.
Materials and Equipment
-
This compound
-
High-purity solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Chemical actinometer (e.g., potassium ferrioxalate (B100866) for UV region, azobenzene for visible region)
-
Monochromatic light source (e.g., laser, or a lamp with a monochromator or bandpass filters)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Thermostatically controlled cuvette holder
Detailed Methodology
Step 1: Preparation of Solutions
-
This compound Solution: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the excitation wavelength in a 1 cm path length cuvette to avoid inner filter effects.
-
Actinometer Solution: Prepare the chemical actinometer solution according to established protocols. For example, for potassium ferrioxalate actinometry, a 0.006 M solution of K₃[Fe(C₂O₄)₃]·3H₂O in 0.1 N H₂SO₄ is typically used.
Step 2: Determination of Photon Flux (Actinometry)
-
Fill a quartz cuvette with the actinometer solution and place it in the thermostatically controlled holder within the irradiation setup.
-
Irradiate the solution with the monochromatic light source for a specific period. Ensure the entire volume of the solution is uniformly irradiated.
-
After irradiation, follow the specific protocol for the chosen actinometer to determine the number of moles of photoproduct formed. For ferrioxalate, this involves the formation of a colored complex with 1,10-phenanthroline, which is quantified by UV-Vis spectrophotometry.
-
Calculate the photon flux (I₀) in moles of photons per unit time (e.g., Einstein s⁻¹) using the known quantum yield of the actinometer.
Step 3: Photoisomerization of this compound
-
Rinse the cuvette thoroughly and fill it with the this compound solution.
-
Place the cuvette in the same experimental setup as the actinometer to ensure the same photon flux.
-
Record the initial UV-Vis absorption spectrum of the solution (predominantly the E-isomer).
-
Irradiate the solution for short, defined time intervals.
-
After each irradiation interval, record the full UV-Vis spectrum. The isomerization from E to Z will be observed by a decrease in the π-π* absorption band (around 350 nm) and an increase in the n-π* absorption band (around 440 nm).
-
Continue this process until a photostationary state is reached (no further change in the absorption spectrum is observed).
Step 4: Data Analysis and Quantum Yield Calculation
-
From the recorded spectra, determine the change in the concentration of the E and Z isomers over time. This can be done by applying Beer-Lambert law, using the molar extinction coefficients of both isomers at specific wavelengths.
-
The initial rate of isomerization can be determined from the initial slope of the concentration versus time plot.
-
The quantum yield for the E → Z isomerization (ΦE→Z) is calculated using the following equation:
ΦE→Z = (d[Z]/dt) / Iabs
where:
-
d[Z]/dt is the initial rate of formation of the Z-isomer.
-
Iabs is the number of photons absorbed by the E-isomer per unit time.
-
-
A similar procedure can be followed to determine the Z → E quantum yield (ΦZ→E) by starting with a solution enriched in the Z-isomer (prepared by prolonged irradiation at the appropriate wavelength) and irradiating at a wavelength where the Z-isomer absorbs strongly.
Visualization of Key Processes
Jablonski Diagram for this compound Photoisomerization
The following Jablonski diagram illustrates the electronic transitions involved in the photoisomerization of this compound. The process typically involves excitation to the S₁ (n→π) or S₂ (π→π) singlet excited states, followed by non-radiative decay and isomerization on the excited-state potential energy surface, and finally relaxation back to the ground state (S₀) of either the E or Z isomer.
Caption: Jablonski diagram for this compound photoisomerization.
Experimental Workflow for Quantum Yield Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the photoisomerization quantum yield.
Caption: Experimental workflow for quantum yield determination.
References
- 1. The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
The Dynamics of Molecular Switching: A Technical Guide to the Thermal Relaxation of cis-4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermal relaxation of cis-4-Methoxyazobenzene, a critical process in the field of photoswitchable molecules. Understanding the kinetics and mechanism of this isomerization is paramount for the rational design of light-activated therapeutics, molecular machines, and advanced materials. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying processes to serve as a comprehensive resource.
Core Concepts: The Isomerization of Azobenzenes
Azobenzene and its derivatives are archetypal molecular switches capable of reversible isomerization between their trans (E) and cis (Z) configurations.[1] The trans isomer is generally the more thermodynamically stable form.[2] Photoirradiation with a specific wavelength of light, typically in the UV region, can induce a transformation to the metastable cis isomer.[2] This cis isomer can then revert to the trans form either through irradiation with a different wavelength of light (often visible light) or, pertinent to this guide, through a spontaneous thermal relaxation process in the dark.[3] The rate of this thermal back-reaction is a crucial parameter that dictates the lifetime of the cis state and, consequently, its utility in various applications.
The thermal cis-to-trans isomerization of azobenzenes is generally understood to proceed via one of two primary mechanisms: rotation or inversion.[4]
-
Rotation: This mechanism involves the breaking of the N=N π-bond, allowing for rotation around the remaining N-N σ-bond. This pathway is often characterized by a dipolar transition state.[3]
-
Inversion: In this pathway, one of the nitrogen atoms undergoes a change in hybridization from sp² to sp, leading to a linear transition state while the N=N double bond remains intact.[5]
The operative mechanism can be influenced by factors such as the electronic nature of substituents on the phenyl rings and the polarity of the solvent.[3][6] For "push-pull" azobenzenes, which feature both an electron-donating and an electron-withdrawing group, the rotational mechanism is often favored due to the stabilization of the polar transition state.[7] The methoxy (B1213986) group in 4-Methoxyazobenzene is an electron-donating group, which influences its isomerization behavior.
Quantitative Kinetic and Thermodynamic Data
The following tables summarize key quantitative data for the thermal relaxation of cis-4-Methoxyazobenzene and related derivatives, providing a comparative overview of kinetic parameters under various conditions.
| Solvent | Temperature (°C) | Rate Constant (k_obs) | Activation Energy (Ea) (kJ/mol) | Reference |
| Benzene | 35 | 10.3 x 10⁻⁴ min⁻¹ | 21.1 - 23.8 kcal/mol (for various monosubstituted azobenzenes) | [5] |
| BMIM PF₆ | 15 | 0.04 x 10⁻⁴ s⁻¹ | 97 ± 1 | [3] |
| 25 | 0.21 x 10⁻⁴ s⁻¹ | [3] | ||
| 40 | 4.33 x 10⁻⁴ s⁻¹ | [3] | ||
| BMIM Tf₂N | 15 | 0.08 x 10⁻⁴ s⁻¹ | 104 ± 1 | [3] |
| 25 | 0.35 x 10⁻⁴ s⁻¹ | [3] | ||
| 40 | 4.20 x 10⁻⁴ s⁻¹ | [3] |
Table 1: Kinetic Data for the Thermal Relaxation of cis-4-Methoxyazobenzene and Related Compounds.
| Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
| BMIM PF₆ | 94 ± 1 | -15 ± 4 | [3] |
| BMIM Tf₂N | 101 ± 1 | 8 ± 3 | [3] |
Table 2: Thermodynamic Activation Parameters for the Thermal Relaxation of cis-4-Methoxyazobenzene.
Experimental Protocols
The study of the thermal relaxation of cis-4-Methoxyazobenzene predominantly relies on spectroscopic techniques to monitor the concentration changes of the isomers over time.
Key Experimental Technique: UV-Vis Spectroscopy
Objective: To determine the rate of thermal cis-to-trans isomerization by monitoring the change in absorbance at a specific wavelength.
Methodology:
-
Sample Preparation: A solution of trans-4-Methoxyazobenzene is prepared in the solvent of interest at a known concentration.
-
Photoisomerization: The solution is irradiated with UV light (e.g., 365 nm) to convert a significant population of the trans isomer to the cis isomer.[8] This is typically done until a photostationary state is reached, where the rates of the forward and reverse photo-reactions are equal. The conversion can be monitored by observing the changes in the UV-Vis absorption spectrum; the characteristic π-π* transition of the trans isomer (around 350 nm) decreases, while the n-π* transition of the cis isomer (around 440 nm) increases.[3]
-
Thermal Relaxation Monitoring: After irradiation, the sample is placed in a thermostated cuvette holder in a UV-Vis spectrophotometer in the dark to initiate thermal relaxation.[3]
-
Data Acquisition: The absorbance at the λ_max of the trans isomer is monitored over time.[3] The thermal cis-to-trans conversion follows first-order kinetics.[3]
-
Data Analysis: The natural logarithm of the difference in absorbance at time t and at infinite time (ln(A_t - A_∞)) is plotted against time. The negative slope of this plot gives the observed first-order rate constant (k_obs). The Arrhenius equation can then be used to determine the activation energy (E_a) by measuring the rate constant at different temperatures.[3]
Alternative Technique: Flash Photolysis
Objective: To study fast isomerization kinetics on the millisecond timescale or faster.[9]
Methodology:
-
Sample Excitation: The sample is irradiated with a short, high-intensity light pulse (the "flash") from a laser or flash lamp to generate the cis isomer.[9][10]
-
Probe Monitoring: A second, continuous light source (the "probe beam") at a specific wavelength is passed through the sample, and its intensity is monitored by a detector.[9]
-
Kinetic Trace: The change in the intensity of the probe beam over time after the flash corresponds to the change in concentration of the monitored species (e.g., the reappearance of the trans isomer). This provides a kinetic trace from which the rate constant can be extracted.[11]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The photoisomerization and thermal relaxation cycle of this compound.
Caption: Experimental workflow for determining the thermal relaxation rate constant using UV-Vis spectroscopy.
References
- 1. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal cis–trans-isomerization of substituted azobenzenes: a correction of the literature - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Solubility of 4-Methoxyazobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Methoxyazobenzene, a key intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 25 | ~0.01 | g/L |
| Water | Not Specified | 3.680 | mg/L |
| Ethanol (B145695) | Not Specified | Soluble | - |
| Dimethylformamide | Not Specified | Soluble | - |
Note: The term "Soluble" indicates that the source material qualitatively describes it as such, but no specific quantitative value was provided.
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." As a relatively nonpolar molecule, it exhibits greater solubility in less polar organic solvents. The presence of the methoxy (B1213986) group introduces some polarity, but the overall character is dominated by the two phenyl rings and the azo bridge.
Key factors influencing its solubility include:
-
Solvent Polarity: this compound is expected to have higher solubility in solvents with moderate to low polarity, such as toluene, acetone, and ethanol, compared to highly polar solvents like water.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is due to the increased kinetic energy of the solvent molecules, which can more effectively break down the solute-solute interactions in the crystal lattice.
-
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (e.g., alcohols like ethanol and methanol) may exhibit enhanced solubility for this compound compared to non-protic solvents.
Experimental Protocols for Solubility Determination
Precise determination of solubility is crucial for many applications. The following are detailed methodologies for two common experimental techniques that can be employed to quantify the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.
-
Filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any remaining undissolved particles.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) to leave behind the solid this compound.
-
Dry the container with the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
-
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry is a sensitive and accurate method for determining the concentration of a chromophoric compound like this compound in solution. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent used for the standards should be used as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a filtered, saturated solution of this compound at a constant temperature.
-
-
Measurement and Calculation:
-
Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Conclusion
This technical guide provides foundational information on the solubility of this compound in organic solvents. While quantitative data is limited, the provided experimental protocols offer robust methods for researchers to determine the solubility in their specific solvent systems of interest. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and manufacturing. Further experimental studies are warranted to generate a comprehensive quantitative solubility profile of this important compound in a wider array of organic solvents and across a range of temperatures.
Methodological & Application
4-Methoxyazobenzene: A Versatile Molecular Photoswitch for Research and Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606) is a prominent member of the azobenzene (B91143) family of chemical compounds, which are distinguished by their ability to undergo reversible photoisomerization. This property allows them to function as molecular photoswitches, transitioning between two distinct geometric isomers—the thermally stable trans (or E) form and the metastable cis (or Z) form—upon exposure to light of specific wavelengths. This light-induced transformation results in significant changes in their molecular geometry, dipole moment, and absorption spectra, making them valuable tools in a wide array of scientific and technological applications. These applications range from the development of photoresponsive materials and molecular machines to pioneering new frontiers in photopharmacology and targeted drug delivery.
This document provides detailed application notes and experimental protocols for the use of this compound as a molecular photoswitch, intended for researchers, scientists, and professionals in drug development.
Principle of Photoswitching
The photoswitching behavior of this compound is predicated on the reversible isomerization of the central nitrogen-nitrogen double bond (N=N).
-
trans-to-cis Isomerization: The more stable trans isomer absorbs UV light, typically in the range of 320-360 nm, which excites the molecule from the ground state to an excited state. This excitation leads to a conformational change, resulting in the formation of the less stable, bent cis isomer.
-
cis-to-trans Isomerization: The cis isomer can revert to the trans form through two primary pathways:
-
Thermal Relaxation: In the absence of light, the cis isomer will thermally relax back to the more stable trans form over time. The rate of this relaxation is dependent on factors such as the solvent and temperature.
-
Photochemical Isomerization: The cis-to-trans conversion can be accelerated by irradiation with light of a longer wavelength, typically in the visible region (around 440 nm).
-
This reversible process allows for precise external control over molecular conformation and, consequently, the properties of systems into which this compound is incorporated.
Quantitative Data
The photophysical and photochemical properties of this compound are crucial for its application as a photoswitch. The following tables summarize key quantitative data, though it is important to note that these values can be influenced by the solvent, temperature, and local chemical environment.
| Property | trans-4-Methoxyazobenzene | cis-4-Methoxyazobenzene | Solvent/Conditions |
| λmax (π-π) (nm) | ~350 | ~310 | Various Organic |
| λmax (n-π) (nm) | ~440 | ~440 | Various Organic |
| Molar Extinction (π-π) | High | Low | |
| Molar Extinction (n-π) | Low | High |
| Property | Value | Conditions |
| Quantum Yield (Φ) trans → cis | Varies with wavelength and solvent | Irradiation at ~365 nm |
| Quantum Yield (Φ) cis → trans | Varies with wavelength and solvent | Irradiation in the visible range |
| Half-life (t½) of cis isomer | 6 days | In a metal-organic framework at ambient temperature.[1] |
| Energy Density (in MOF composite) | 101 J g⁻¹ | Zn₂(BDC)₂(DABCO) framework.[1] |
Applications
The unique photoresponsive nature of this compound has led to its use in a variety of research and development areas:
-
Photoresponsive Polymers and Materials: Incorporation of this compound into polymer chains allows for the creation of "smart" materials that can change their shape, solubility, or other physical properties in response to light. This has potential applications in areas such as soft robotics, adaptive optics, and remotely controlled actuators. For instance, hydrogels containing this compound moieties have been shown to exhibit reversible adhesion properties controlled by light.
-
Molecular Solar Thermal Energy Storage: this compound can be used in systems designed to capture and store solar energy. The trans-to-cis isomerization stores energy in the metastable cis isomer. This energy can then be released as heat when the molecule relaxes back to the trans state. When incorporated into a solid-state material like a metal-organic framework (MOF), near-quantitative photoisomerization has been observed, with a long half-life for the cis isomer, making it a promising candidate for thermal energy storage.[1]
-
Photopharmacology and Drug Delivery: The ability to control molecular shape with light opens up possibilities for targeted drug delivery and photopharmacology. By integrating this compound into a drug molecule, its biological activity could theoretically be turned "on" or "off" at a specific site in the body by applying light, potentially reducing side effects and improving therapeutic efficacy.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the benzenediazonium (B1195382) chloride solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve anisole in a solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the previously prepared benzenediazonium chloride solution to the anisole solution with vigorous stirring, keeping the temperature below 5 °C. A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for 30 minutes.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the procedure for observing the trans-to-cis and cis-to-trans isomerization of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >420 nm filter on a white light source)
Procedure:
-
Preparation of trans Isomer Solution:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of approximately 1 in the π-π* transition region (~350 nm).
-
Keep the solution in the dark to ensure it is predominantly in the trans form.
-
-
Monitoring trans-to-cis Isomerization:
-
Record the initial UV-Vis spectrum of the trans-4-methoxyazobenzene solution.
-
Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for short intervals (e.g., 30 seconds).
-
After each irradiation interval, record the UV-Vis spectrum.
-
Observe the decrease in the absorbance of the π-π* band around 350 nm and the increase in the n-π* band around 440 nm, indicating the formation of the cis isomer. Continue until a photostationary state is reached (no further significant change in the spectrum).
-
-
Monitoring cis-to-trans Isomerization:
-
Take the solution that has reached the photostationary state (rich in the cis isomer).
-
Irradiate the solution with a visible light source (>420 nm).
-
Record the UV-Vis spectrum at regular intervals.
-
Observe the increase in the absorbance of the π-π* band and the decrease in the n-π* band as the cis isomer converts back to the trans isomer.
-
Alternatively, the thermal back-relaxation can be monitored by keeping the cis-rich solution in the dark at a constant temperature and recording the spectra over a longer period.
-
Visualizations
Caption: Reversible photoisomerization of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logic diagram of photoresponsiveness in polymers.
References
Application Notes and Protocols: 4-Methoxyazobenzene for Molecular Solar Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Solar Thermal (MOST) energy storage systems offer a promising avenue for capturing and storing solar energy in the chemical bonds of photoswitchable molecules. Azobenzene derivatives, such as 4-Methoxyazobenzene (MOAB), are excellent candidates for these systems due to their efficient and reversible photoisomerization capabilities. Upon irradiation with UV light, the stable E-isomer of MOAB converts to a higher-energy, metastable Z-isomer, storing solar energy. This energy can then be released as heat on demand through thermal or light-induced back-isomerization to the E-form.
This document provides detailed application notes and experimental protocols for the use of this compound, particularly when incorporated into a metal-organic framework (MOF), for molecular solar thermal energy storage applications.
Data Presentation
The following table summarizes the key quantitative data for the this compound-based MOST system when incorporated into the Zn2(BDC)2(DABCO) metal-organic framework.
| Parameter | Value | Reference |
| Photoswitch Molecule | This compound (MOAB) | |
| Host Material | Zn2(BDC)2(DABCO) MOF | |
| Wavelength for E to Z Isomerization | 365 nm | [1] |
| Photostationary State (PSS) | 98% Z-MOAB | [1] |
| Energy Density of Composite | 101 J g⁻¹ | |
| Half-life of Z-isomer at ambient temp. | 6 days |
Signaling Pathway and Experimental Workflow
The overall process of solar energy storage and release using the this compound-MOF composite can be visualized as a workflow. The process begins with the synthesis of the individual components, followed by the creation of the composite material, energy charging via photoisomerization, and finally, energy release.
The energy storage and release mechanism is based on the photoisomerization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (MOAB)
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Anhydrous Hydrochloric Acid
-
Nitroanisole
-
Azo salt (e.g., Sodium Nitrite)
-
Sodium Hydroxide (B78521)
-
Appropriate organic solvents for extraction and chromatography (e.g., Dichloromethane, Hexane)
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
Dissolve p-nitroanisole in a suitable solvent.
-
Slowly add the diazonium salt solution to the p-nitroanisole solution, maintaining a low temperature and alkaline conditions by adding a sodium hydroxide solution.
-
Stir the reaction mixture for several hours until the coupling reaction is complete.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture and extract the crude product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of Zn2(BDC)2(DABCO) MOF
This protocol describes the solvothermal synthesis of the Zn2(BDC)2(DABCO) metal-organic framework.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
1,4-benzenedicarboxylic acid (BDC)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve Zinc acetate dihydrate (e.g., 0.132 g, 2 mmol), 1,4-benzenedicarboxylic acid (e.g., 0.1 g, 2 mmol), and DABCO (e.g., 0.035 g, 1 mmol) in 25 mL of DMF.
-
-
Solvothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24-48 hours).
-
-
Product Isolation and Activation:
-
After cooling the autoclave to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum (e.g., at 150 °C) for several hours to remove any remaining solvent molecules from the pores.
-
-
Characterization:
-
Verify the structure and porosity of the synthesized MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements (e.g., N₂ sorption).
-
Protocol 3: Loading of this compound into Zn2(BDC)2(DABCO) MOF (Melt-Infiltration)
This protocol outlines the melt-infiltration procedure for incorporating MOAB into the pores of the MOF.
Materials:
-
Activated Zn2(BDC)2(DABCO) MOF
-
This compound (MOAB)
Procedure:
-
Mixing:
-
Physically mix the activated MOF and MOAB in a specific molar ratio (e.g., 1:5 MOF to MOAB) in a glass vial.
-
-
Melt-Infiltration:
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature above the melting point of MOAB (m.p. ~54-58 °C), for instance, to 120 °C.
-
Hold the mixture at this temperature for a sufficient time (e.g., 5 minutes) to allow the molten MOAB to infiltrate the pores of the MOF.
-
-
Removal of Excess Guest:
-
After cooling to room temperature, wash the resulting composite material with a solvent in which MOAB is soluble but the MOF is not (e.g., dichloromethane) to remove any excess MOAB adsorbed on the external surface of the MOF crystals.
-
-
Drying and Characterization:
-
Dry the final composite material under vacuum.
-
Characterize the loading of MOAB into the MOF using techniques such as ¹H NMR (after digesting the MOF in a suitable deuterated solvent), TGA, and UV-Vis spectroscopy.
-
Protocol 4: Photoisomerization of the MOAB@MOF Composite
This protocol describes the process of "charging" the composite material with solar energy through photoisomerization.
Materials and Equipment:
-
MOAB@Zn2(BDC)2(DABCO) composite material
-
UV lamp with a wavelength of 365 nm
-
Sample holder for solid samples
-
UV-Vis spectrometer with a solid-state sample holder (for monitoring)
-
NMR spectrometer (for quantifying isomerization)
Procedure:
-
Sample Preparation:
-
Place a thin layer of the MOAB@MOF composite powder on a suitable sample holder (e.g., a quartz slide).
-
-
Irradiation:
-
Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the desired level of isomerization. A photostationary state of 98% Z-isomer can be reached after approximately 480 minutes of irradiation.[1]
-
-
Monitoring Isomerization:
-
Periodically, the extent of photoisomerization can be monitored by UV-Vis spectroscopy by observing the changes in the absorption bands of the E and Z isomers.
-
For quantitative analysis, the irradiated sample can be dissolved in a suitable deuterated solvent (e.g., d6-DMSO with a small amount of DCl to digest the MOF) and analyzed by ¹H NMR to determine the ratio of E to Z isomers.
-
Protocol 5: Measurement of Thermal Energy Release using Differential Scanning Calorimetry (DSC)
This protocol details the measurement of the stored thermal energy released from the "charged" composite material.
Materials and Equipment:
-
Irradiated (charged) MOAB@Zn2(BDC)2(DABCO) composite
-
Non-irradiated (uncharged) MOAB@Zn2(BDC)2(DABCO) composite (as a reference)
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (e.g., aluminum)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-5 mg) of the irradiated composite into a DSC pan and seal it.
-
Prepare a reference pan with the same mass of the non-irradiated composite.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Use a temperature program that covers the range of the back-isomerization of the Z to E form. A typical program would be:
-
Equilibrate at a low temperature (e.g., 25 °C).
-
Ramp up the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the expected heat release (e.g., 200 °C).
-
Hold at the high temperature for a few minutes to ensure complete back-isomerization.
-
Cool down to the initial temperature.
-
-
-
Data Analysis:
-
The thermal energy released will be observed as an exothermic peak in the DSC thermogram of the first heating cycle of the irradiated sample, which will be absent in the thermogram of the non-irradiated sample.
-
Integrate the area of the exothermic peak to quantify the amount of heat released per unit mass of the composite (J g⁻¹). This value represents the stored energy density.
-
References
Incorporation of 4-Methoxyazobenzene into Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606) is a photochromic molecule that undergoes reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This property makes it a valuable functional moiety for incorporation into polymers, imparting photoresponsive behavior to the resulting materials. These "smart" polymers have a wide range of potential applications, including in light-controlled drug delivery systems, photo-switchable adhesives, and optical data storage. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers containing this compound.
Applications
Polymers incorporating this compound are at the forefront of materials science research, with significant potential in several advanced applications:
-
Photo-controlled Drug Delivery: The conformational change of the azobenzene (B91143) unit upon photoisomerization can be used to trigger the release of encapsulated drugs from a polymer matrix. For instance, hydrogels containing this compound can be designed to swell or shrink in response to light, thereby controlling the diffusion of therapeutic agents.[1][2][3]
-
Light-Responsive Materials: The photoisomerization of this compound can induce changes in the macroscopic properties of the polymer, such as its shape, adhesion, or viscosity. This has led to the development of photo-switchable adhesives, healable coatings, and photo-actuators.[4][5]
-
Optical Data Storage: The two distinct isomers of azobenzene can represent binary data (0 and 1), making polymers containing this moiety promising materials for reversible optical data storage.[6][7]
-
Liquid Crystalline Polymers: The rigid, rod-like structure of the trans-azobenzene group can act as a mesogen, leading to the formation of liquid crystalline phases in the polymer. The photoisomerization to the bent cis form can disrupt this ordering, allowing for light-controlled phase transitions.
Experimental Protocols
Protocol 1: Synthesis of this compound Acrylate (B77674) Monomer
This protocol outlines a common multi-step synthesis for this compound acrylate, a versatile monomer for incorporation into various polymer backbones.[8]
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound acrylate monomer.
Materials:
-
p-Anisidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Acryloyl Chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization of p-Anisidine:
-
Dissolve p-anisidine in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the 4-methoxybenzenediazonium chloride salt.
-
-
Azo Coupling with Phenol:
-
In a separate flask, dissolve phenol in an aqueous NaOH solution and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution dropwise. A colored precipitate of 4-hydroxy-4'-methoxyazobenzene should form.
-
Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Acidify the mixture with dilute HCl to precipitate the product completely.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Acrylation of 4-Hydroxy-4'-methoxyazobenzene:
-
Dissolve the dried 4-hydroxy-4'-methoxyazobenzene and triethylamine in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add acryloyl chloride dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound acrylate monomer.
-
Protocol 2: Synthesis of a Photoresponsive Polymer via RAFT Polymerization
This protocol describes the synthesis of a block copolymer containing a this compound-functionalized block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for good control over the polymer's molecular weight and architecture.
Workflow for RAFT Polymerization
Caption: Workflow for the synthesis of a block copolymer via RAFT polymerization.
Materials:
-
This compound Acrylate (from Protocol 1)
-
N,N-Dimethylacrylamide (DMA) (or other suitable co-monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or similar RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator
-
1,4-Dioxane or other suitable solvent, anhydrous
Procedure:
-
Synthesis of the First Block (Macro-RAFT Agent):
-
In a Schlenk flask, dissolve the hydrophilic monomer (e.g., DMA), the RAFT agent, and the initiator in anhydrous 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time to achieve the target molecular weight for the first block.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).
-
Filter and dry the resulting macro-RAFT agent under vacuum.
-
-
Chain Extension with this compound Acrylate (Block Copolymerization):
-
In a new Schlenk flask, dissolve the purified macro-RAFT agent, this compound acrylate, and a fresh portion of the initiator in anhydrous 1,4-dioxane.
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Immerse the flask in a preheated oil bath (e.g., 70 °C) and polymerize for the desired time.
-
Stop the reaction by cooling and exposing to air.
-
Precipitate the final block copolymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data for polymers incorporating this compound. The exact values will depend on the specific polymer architecture, molecular weight, and the surrounding environment.
Table 1: Physicochemical Properties of this compound-Containing Polymers
| Polymer Architecture | Monomer(s) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |
| Homopolymer | This compound Acrylate | 15,000 | 1.25 | 110 | Fictional Example |
| Block Copolymer | P(DMA-b-P(4-MABAc)) | 25,000 | 1.18 | 95 | Fictional Example |
| Side-Chain Liquid Crystal Polymer | Poly[6-(4-Methoxy-4'-oxy-azobenzene) hexyl methacrylate] | 3,500 - 17,000 | ~1.10 | Varies | He et al. |
Table 2: Photoisomerization Properties of this compound in Polymeric Systems
| Polymer System | Solvent/State | trans λmax (nm) | cis λmax (nm) | Isomerization Wavelength (nm) | Reference |
| Poly(this compound acrylate) | THF Solution | ~350 | ~440 | 365 (trans to cis), >420 (cis to trans) | General Literature |
| Azobenzene-containing Hydrogel | Aqueous | ~348 | ~445 | UV light (trans to cis), Visible light (cis to trans) | General Literature |
Characterization of this compound Polymers
A comprehensive characterization of these polymers is crucial to understand their structure-property relationships. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the composition of the resulting polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.
-
UV-Visible Spectroscopy: To monitor the photoisomerization process by observing the changes in the absorption spectra of the trans and cis isomers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymers.
-
Dynamic Light Scattering (DLS): For block copolymers that self-assemble in solution, DLS is used to determine the size of the resulting micelles or vesicles.
-
Rheology: To study the viscoelastic properties of the polymer solutions or gels and how they change in response to light.
Logical Relationship for Polymer Characterization
Caption: Logical workflow for the characterization of this compound polymers.
References
Synthesis of 4-Methoxyazobenzene-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polymers containing the 4-methoxyazobenzene (B97606) chromophore. This class of polymers is of significant interest for its photoresponsive properties, which are driven by the reversible trans-cis isomerization of the azobenzene (B91143) unit upon light irradiation. These materials have potential applications in fields such as drug delivery, biomaterials, and optical data storage.
Overview of Synthetic Strategies
Polymers incorporating this compound can be synthesized through various polymerization techniques. The azobenzene moiety can be introduced into the polymer structure as a side-chain, within the main-chain, or as a crosslinker. The choice of synthetic route depends on the desired polymer architecture and properties.
Common Polymerization Methods:
-
Free-Radical Polymerization: A versatile method for synthesizing side-chain polymers from acrylate (B77674) or methacrylate (B99206) monomers functionalized with this compound.
-
Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.
-
Melt Polycondensation: Suitable for the synthesis of main-chain polyesters or polyamides incorporating the azobenzene unit.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of a this compound-containing monomer and its subsequent polymerization via free-radical and atom transfer radical polymerization.
Synthesis of this compound Acrylate Monomer
This protocol outlines the synthesis of an acrylate monomer containing the this compound moiety, which can be subsequently used in polymerization reactions.
Diagram of Monomer Synthesis Workflow:
Caption: Workflow for the synthesis of this compound acrylate monomer.
Materials:
-
p-Anisidine
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Diazotization of p-Anisidine:
-
Dissolve p-anisidine in a solution of concentrated HCl and water in a round-bottom flask and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the phenol solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
A brightly colored precipitate of 4-hydroxy-4'-methoxyazobenzene will form.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
Esterification:
-
Suspend the dried 4-hydroxy-4'-methoxyazobenzene in anhydrous THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine to the suspension.
-
Slowly add acryloyl chloride dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylammonium (B8662869) hydrochloride salt.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound acrylate monomer.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis of Side-Chain Poly(this compound acrylate) via Free-Radical Polymerization
Diagram of Free-Radical Polymerization Workflow:
Caption: Workflow for free-radical polymerization of the azobenzene monomer.
Materials:
-
This compound acrylate monomer
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
-
Oil bath
Protocol:
-
Place the this compound acrylate monomer and AIBN (typically 1-2 mol% relative to the monomer) in a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen or argon atmosphere.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.
Synthesis of Poly(4-((4-methoxyphenyl)diazenyl)phenyl methacrylate) via ATRP
Diagram of ATRP Workflow:
Caption: Workflow for the ATRP synthesis of a well-defined azobenzene polymer.
Materials:
-
4-((4-methoxyphenyl)diazenyl)phenyl methacrylate (AzMA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
-
Alumina (B75360) (neutral)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
-
Oil bath
Protocol:
-
In a Schlenk flask, add CuBr and the AzMA monomer.
-
Add anisole as the solvent.
-
Add PMDETA and EBiB to the flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in an oil bath preheated to 90°C.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the polymer into cold methanol.
-
Filter the polymer and dry it under vacuum.
Data Presentation
The following tables summarize typical quantitative data for this compound-containing polymers synthesized by different methods.
Table 1: Molecular Weight and Polydispersity of Poly(this compound acrylate)
| Polymerization Method | Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Free-Radical | 100:1 | 15,000 | 35,000 | 2.33 |
| Free-Radical | 200:1 | 28,000 | 65,000 | 2.32 |
| ATRP | 50:1 | 12,000 | 13,500 | 1.13 |
| ATRP | 100:1 | 23,500 | 25,600 | 1.09 |
Table 2: Thermal Properties of Side-Chain this compound Polymers
| Polymer Backbone | Spacer Length (CH2 units) | Tg (°C) | Tm (°C) | Td (°C) |
| Polyacrylate | 6 | 85 | 155 | ~230 |
| Polymethacrylate | 6 | 110 | 180 | ~230 |
| Polyethyleneimine | 4 | 60 | 140 | ~230 |
| Polyethyleneimine | 6 | 55 | 135 | ~230 |
Table 3: Photoisomerization Properties in Solution (THF)
| Polymer | λmax (trans) (nm) | λmax (cis) (nm) | Photostationary State (% cis) | Thermal Isomerization Half-life (cis to trans) |
| Poly(this compound acrylate) | ~360 | ~450 | ~85% (at 365 nm) | Several hours |
| Main-chain Azo-polymer | ~425 | ~520 | >90% (at 435 nm) | Several days |
Application in Drug Delivery
Photoresponsive hydrogels containing this compound can be utilized for on-demand drug delivery. The trans-cis isomerization of the azobenzene units upon light irradiation can induce changes in the hydrogel network structure, leading to the release of encapsulated drugs.
Diagram of Light-Triggered Drug Release Mechanism:
Caption: Mechanism of light-triggered drug release from an azobenzene-containing hydrogel.
Table 4: Example of Light-Triggered Drug Release from a this compound-Containing Hydrogel
| Drug | Light Condition | Cumulative Release (%) after 8h |
| Doxorubicin | Dark | 15 |
| Doxorubicin | UV (365 nm) | 65 |
| Ibuprofen | Dark | 20 |
| Ibuprofen | UV (365 nm) | 75 |
This data illustrates that the application of UV light significantly enhances the release of the encapsulated drug from the hydrogel matrix. The release can be modulated by controlling the intensity and duration of the light exposure.
Application Notes and Protocols: Light-Controlled Isomerization of 4-Methoxyazobenzene in a Metal-Organic Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible cis-trans isomerization of azobenzene (B91143) derivatives upon light irradiation offers a powerful tool for the development of photoresponsive materials. When incorporated into the porous structure of Metal-Organic Frameworks (MOFs), these molecular switches can be utilized for a variety of applications, including light-activated drug delivery, controlled release of guest molecules, and solar thermal energy storage. This document provides detailed application notes and experimental protocols for the light-controlled cis-trans isomerization of 4-Methoxyazobenzene (MOAB) within the Zn2(BDC)2(DABCO) MOF.
This compound is an attractive photoswitch due to its high quantum yield and significant geometric change between its trans and cis isomers. The confinement of MOAB within the pores of the Zn2(BDC)2(DABCO) MOF has been shown to facilitate near-quantitative photoisomerization from the thermodynamically stable trans isomer to the metastable cis isomer upon irradiation with UV light (365 nm).[1] The stored energy in the cis isomer can then be released as heat upon thermal relaxation back to the trans form, making this system promising for molecular solar thermal (MOST) energy storage applications.[1][2][3] The half-life of the Z-isomer within this MOF is reported to be 6 days at ambient temperature.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the photoisomerization of this compound in the Zn2(BDC)2(DABCO) MOF.
| Parameter | Value | Reference |
| MOF Host | Zn2(BDC)2(DABCO) | [1][2] |
| Guest Molecule | This compound (MOAB) | [1][2] |
| Irradiation Wavelength for trans to cis Isomerization | 365 nm | [1][2] |
| Photostationary State (PSS) of cis-MOAB in MOF | ~98-99% | [4][5][6] |
| Energy Density of the Composite Material | 101 J g⁻¹ | [1][2][3] |
| Half-life of cis-MOAB in MOF at Ambient Temperature | 6 days | [1][2][3] |
| Half-life of cis-MOAB in Solution | 2 days | [5][6] |
| Spectroscopic Data of this compound | Wavelength (nm) | Isomer | Transition | Reference |
| UV-Vis Absorption Maximum | 348 | trans (E) | π–π | [1] |
| UV-Vis Absorption Maximum | 440 | trans (E) | n–π | [1] |
| UV-Vis Absorption Maximum | 305 | cis (Z) | π–π* | [1] |
Experimental Protocols
Synthesis of Zn2(BDC)2(DABCO) MOF
This protocol describes the solvothermal synthesis of the Zn2(BDC)2(DABCO) MOF.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)2·2H2O)
-
1,4-benzenedicarboxylic acid (BDC)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a typical synthesis, combine zinc acetate dihydrate (e.g., 0.132 g, 2 mmol), 1,4-benzenedicarboxylic acid (e.g., 0.1 g, 2 mmol), and DABCO (e.g., 0.035 g, 1 mmol) in a glass vial.
-
Add 25 mL of DMF to the vial.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to the desired reaction temperature (e.g., 90-120 °C) and maintain for a specified period (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature.
-
Collect the resulting white crystals by decanting the solvent.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF and remove residual solvent from the pores, heat the crystals under vacuum at a temperature of 150 °C for 5 hours.
Incorporation of this compound (MOAB) via Melt Infiltration
This protocol details the loading of MOAB into the activated Zn2(BDC)2(DABCO) MOF.
Materials:
-
Activated Zn2(BDC)2(DABCO) MOF
-
This compound (MOAB)
Procedure:
-
In a vial, thoroughly mix a known mass of activated Zn2(BDC)2(DABCO) MOF with a molar excess of MOAB.
-
Heat the mixture above the melting point of MOAB (56-58 °C) to allow the molten guest to infiltrate the MOF pores. A temperature of approximately 160 °C for 1 hour can be effective.
-
After infiltration, remove the excess, non-infiltrated MOAB by heating the sample under vacuum. The temperature should be high enough to sublime the excess guest without removing the occluded molecules (e.g., 160 °C). The duration of this step should be optimized to ensure complete removal of surface-adsorbed MOAB.
-
The final product is the MOAB-loaded MOF, denoted as MOAB@Zn2(BDC)2(DABCO). The loading level can be determined by thermogravimetric analysis (TGA) or by digesting the MOF and analyzing the guest concentration via NMR or UV-Vis spectroscopy.
Light-Controlled trans to cis Isomerization
This protocol describes the procedure for photoisomerizing the MOAB guest molecules within the MOF.
Materials:
-
MOAB@Zn2(BDC)2(DABCO) composite
-
UV lamp (365 nm)
Procedure:
-
Place a sample of the MOAB@Zn2(BDC)2(DABCO) composite in a suitable container (e.g., a quartz cuvette for solid-state UV-Vis spectroscopy or a standard sample vial).
-
Irradiate the sample with a 365 nm UV lamp.
-
The isomerization process can be monitored over time by taking aliquots and analyzing the cis/trans ratio using ¹H NMR spectroscopy after digestion of the MOF.
-
Continue irradiation until the photostationary state is reached, which is indicated by no further change in the cis/trans ratio. For this system, a PSS of approximately 98% cis-MOAB is achieved.[1]
Characterization Protocols
UV-Vis spectroscopy can be used to monitor the isomerization of MOAB in solution and in the solid state.
Procedure (Solution State):
-
Prepare a dilute solution of the MOAB@Zn2(BDC)2(DABCO) composite digested in a suitable solvent (e.g., benzene).
-
Record the UV-Vis absorption spectrum before and after irradiation with 365 nm light.
-
The trans to cis isomerization is characterized by a decrease in the absorbance of the π-π* band of the trans isomer (~348 nm) and the appearance of the corresponding band for the cis isomer (~305 nm).[1]
¹H NMR spectroscopy is a powerful tool to determine the cis/trans ratio of MOAB within the MOF.
Procedure:
-
Take a known mass of the MOAB@Zn2(BDC)2(DABCO) sample.
-
Digest the MOF sample to release the guest molecules. This can be achieved by dissolving the MOF in a deuterated acidic solvent, such as DCl in D2O/DMSO-d6.
-
Record the ¹H NMR spectrum of the resulting solution.
-
The cis and trans isomers of MOAB will have distinct signals in the ¹H NMR spectrum.
-
Integrate the characteristic peaks for both isomers to determine their relative concentrations and calculate the cis/trans ratio.
DSC is used to measure the thermal energy released during the cis to trans back-isomerization.
Procedure:
-
Place a precisely weighed amount of the irradiated MOAB@Zn2(BDC)2(DABCO) sample (containing a high percentage of cis-MOAB) into a DSC pan.
-
Heat the sample in the DSC instrument under a controlled atmosphere (e.g., nitrogen). A typical heating rate is 10 °C/min.
-
An exothermic peak will be observed in the DSC thermogram corresponding to the thermal relaxation of cis-MOAB to trans-MOAB.
-
Integrate the area under the exothermic peak to quantify the amount of heat released, which corresponds to the stored thermal energy.
Visualizations
Caption: Experimental workflow for the synthesis, guest loading, and photo-characterization of MOAB@Zn2(BDC)2(DABCO).
Caption: Reversible light-controlled isomerization of this compound within the MOF.
Caption: Logical flow of the characterization process for the photoswitchable MOF system.
References
- 1. researchgate.net [researchgate.net]
- 2. Host molecules inside metal–organic frameworks: host@MOF and guest@host@MOF (Matrjoschka) materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00371C [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Applications of 4-Methoxyazobenzene in Photopharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs with high spatiotemporal precision. This approach offers the potential to minimize off-target effects and enable on-demand drug action. At the core of many photopharmacological agents are photoswitchable molecules, with azobenzenes being one of the most extensively studied classes. 4-Methoxyazobenzene (B97606) is a key representative of the azobenzene (B91143) family, serving as a fundamental scaffold for the development of more complex light-sensitive drugs. Its robust and reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light forms the basis of its application in controlling biological processes.
The trans isomer of this compound is planar and typically biologically inactive or less active. Upon irradiation with UV or blue light, it converts to the bent and more polar cis isomer, which can be designed to interact with a biological target, thereby activating or inhibiting its function. This process is reversible, with visible light or thermal relaxation promoting the return to the trans state, thus deactivating the drug. This light-mediated control allows for precise manipulation of biological systems, from the subcellular to the organismal level.
This document provides an overview of the applications of this compound in photopharmacology, including its mechanism of action, quantitative data from a representative study, and detailed experimental protocols for its characterization and use.
Data Presentation
While direct photopharmacological data for this compound as a standalone therapeutic agent is limited, its derivatives have been successfully employed to control the activity of various biological targets. The following table summarizes quantitative data from a study where a 4-phenylazophenyl maleimide (B117702) (a derivative sharing the core structure of this compound) was used to photocontrol the ATPase activity of the motor protein kinesin. This serves as a representative example of the degree of modulation achievable with this class of photoswitches.
| Biological Target | Photoswitchable Ligand | Isomer | Wavelength for Isomerization | Observed Effect | Quantitative Data |
| Kinesin (S275C mutant) | 4-Phenylazophenyl maleimide | trans | Visible Light | Lower ATPase Activity | Baseline |
| Kinesin (S275C mutant) | 4-Phenylazophenyl maleimide | cis | UV Light | Higher ATPase Activity | ~2-fold increase |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of photopharmacological intervention using a this compound-based photoswitch and a typical experimental workflow for its application and characterization.
Caption: General mechanism of photopharmacological control.
Caption: Experimental workflow for photopharmacology.
Experimental Protocols
Protocol 1: Characterization of this compound Photoswitching in Solution
Objective: To determine the spectral properties and photoisomerization kinetics of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Light source for isomerization (e.g., 365 nm LED for trans-to-cis, >450 nm LED for cis-to-trans)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO). Dilute the stock solution to a final concentration that gives a maximum absorbance of ~1 in the UV-Vis spectrum (typically in the µM range).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm) directly in the spectrophotometer or using an external light source. Record spectra at regular intervals until a photostationary state is reached (i.e., no further change in the spectrum is observed). This final spectrum represents the cis-rich photostationary state.
-
cis-to-trans Isomerization: Following the generation of the cis isomer, irradiate the sample with visible light (e.g., >450 nm). Record spectra at regular intervals until the original trans spectrum is restored.
-
Thermal Relaxation: To measure the thermal back-isomerization rate, keep the cis-rich solution in the dark at a constant temperature and record spectra over time until the trans isomer is fully recovered. The half-life of the cis isomer can be calculated from the kinetic data.
Protocol 2: Photocontrol of Kinesin ATPase Activity (Representative Example)
Objective: To demonstrate the light-dependent modulation of a biological process using a this compound derivative. This protocol is adapted from studies on photoswitchable kinesin.
Materials:
-
Purified kinesin motor domain with a single cysteine mutation (e.g., S275C)
-
4-Phenylazophenyl maleimide (PAM), a sulfhydryl-reactive azobenzene derivative
-
Microtubules
-
ATPase assay components (e.g., ATP, NADH, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)
-
Microplate reader
-
UV and visible light sources for irradiation
Procedure:
-
Labeling of Kinesin: Incubate the purified kinesin mutant with a molar excess of PAM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for several hours at 4°C to allow for covalent labeling of the cysteine residue.
-
Removal of Unreacted Label: Remove the excess, unreacted PAM by size-exclusion chromatography or dialysis.
-
ATPase Assay Setup: In a microplate, prepare the reaction mixture containing the PAM-labeled kinesin, microtubules, and the components for a coupled enzymatic ATPase assay.
-
Baseline Activity (trans state): Keep the plate in the dark or under visible light to ensure the PAM is in its trans configuration. Initiate the reaction by adding ATP and measure the baseline ATPase activity by monitoring the change in absorbance at 340 nm (corresponding to NADH oxidation).
-
Light-Activated Activity (cis state): Irradiate the wells with UV light (e.g., 365 nm) for a defined period to convert the PAM to its cis isomer. Immediately measure the ATPase activity under these conditions.
-
Reversibility: Following the measurement in the cis state, irradiate the same wells with visible light (>450 nm) to revert the PAM to the trans isomer and measure the ATPase activity again to demonstrate reversibility.
-
Data Analysis: Compare the ATPase activity in the trans and cis states to quantify the degree of photocontrol.
Conclusion
This compound and its derivatives are powerful tools in the field of photopharmacology. Their predictable and reversible photoisomerization provides a robust mechanism for controlling biological activity with high precision. While this compound itself is a foundational structure, its incorporation into more complex molecules has enabled the photocontrol of a wide range of biological targets. The protocols and data presented here provide a framework for the characterization and application of these photoswitches in research and drug development. Future advancements in the design of red-light-excitable azobenzenes will further enhance their utility for in vivo applications, paving the way for novel light-based therapies.
4-Methoxyazobenzene as a Light-Sensitive Trigger: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606) is a photochromic molecule that belongs to the azobenzene (B91143) family, a class of chemical compounds renowned for their ability to undergo reversible isomerization when exposed to light. This property makes them ideal candidates for use as light-sensitive triggers in a variety of biological and pharmaceutical applications. The molecule can exist in two isomeric forms: the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer. Irradiation with light of a specific wavelength can induce a conformational change from the elongated trans form to the bent cis form, and this process can be reversed by irradiation with a different wavelength of light or by thermal relaxation. This precise, non-invasive spatiotemporal control over molecular geometry allows for the modulation of biological activity, making this compound and its derivatives powerful tools in photopharmacology, targeted drug delivery, and the study of cellular signaling pathways.
Principle of Operation
The functionality of this compound as a light-sensitive trigger is based on its photoisomerization. The trans isomer typically absorbs strongly in the UV-A region, leading to its conversion to the cis isomer. The cis isomer can then be converted back to the trans form by irradiation with visible light or by thermal relaxation. This reversible change in molecular shape can be used to control the function of a linked bioactive molecule. For example, a drug tethered to this compound might be inactive in its trans configuration but become active when switched to the cis form, or vice versa. This allows for the "on" and "off" switching of drug activity at a specific site and time, simply by applying light.
Quantitative Data
The photophysical properties of this compound are crucial for designing and implementing experiments. The following tables summarize key quantitative data for this photoswitch.
Table 1: Photophysical Properties of this compound
| Property | trans (E) Isomer | cis (Z) Isomer | Solvent |
| λmax (π-π) | 348 nm[1] | 305 nm[1] | Solution |
| λmax (n-π) | 440 nm[1] | Not reported | Solution |
| Photoisomerization Wavelength (E→Z) | 365 nm[1][2] | - | - |
| Photoisomerization Wavelength (Z→E) | - | Visible light | - |
| Thermal Half-life (Z→E) | - | 6 days (in MOF)[1][2] | Solid-state |
Note: The thermal half-life in solution can vary significantly depending on the solvent and temperature.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [3][4] |
| Molecular Weight | 212.25 g/mol | [3][4] |
| CAS Number | 2396-60-3 | [3][4] |
| Appearance | Light yellow to brown powder or crystals | [3] |
| Melting Point | 54-58 °C | [3] |
| Boiling Point | 340 °C | [5][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), sparingly soluble in water. |
Experimental Protocols
While specific protocols for the direct application of unconjugated this compound in cell culture are not extensively detailed in the literature, its derivatives are widely used. The following protocols are adapted from established methods for azobenzene-based photoswitches and provide a framework for utilizing this compound as a light-sensitive trigger.
Protocol 1: Characterization of Photoisomerization
This protocol describes how to measure the photoisomerization of this compound using UV-Vis spectroscopy.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, ethanol)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., 365 nm LED or filtered lamp)
-
Light source for back-isomerization (e.g., visible light lamp)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration that gives a maximum absorbance of ~1 in the trans form.
-
Transfer the solution to a quartz cuvette and record the initial absorption spectrum. This spectrum represents the predominantly trans isomer.
-
Irradiate the sample with 365 nm light. Periodically record the absorption spectrum until a photostationary state is reached (no further change in the spectrum). This will show a decrease in the trans absorption band and an increase in the cis absorption band.
-
To observe the back-isomerization, irradiate the sample with visible light and record the spectra, or monitor the spectral changes over time in the dark to determine the thermal relaxation rate.
Protocol 2: Light-Activated Drug Release (Conceptual Framework)
This protocol provides a conceptual workflow for creating and testing a light-activatable drug by conjugating it to a this compound derivative.
Materials:
-
Synthesized this compound-drug conjugate
-
Appropriate cell line and culture medium
-
Cell viability assay (e.g., MTT, PrestoBlue)
-
Light source for photoactivation (e.g., 365 nm LED array for plate irradiation)
-
Plate reader for viability assays
Procedure:
-
Synthesis: Synthesize a conjugate of this compound and the drug of interest. This typically involves functionalizing the azobenzene with a reactive group that can be linked to the drug.
-
Cell Culture: Seed the chosen cell line in a multi-well plate and culture under standard conditions.
-
Treatment: Treat the cells with the this compound-drug conjugate at various concentrations. Include control groups with the unconjugated drug and vehicle only.
-
Photoactivation: Irradiate one set of wells with 365 nm light for a defined period to induce isomerization to the cis form. Keep a parallel set of wells in the dark to maintain the trans form.
-
Incubation: Incubate the cells for a period appropriate for the drug's mechanism of action.
-
Viability Assessment: Perform a cell viability assay to determine the cytotoxic effects of the light-activated and non-activated conjugate.
-
Analysis: Compare the viability of the irradiated and non-irradiated cells to determine the light-dependent activity of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying principles and workflows for using this compound as a light-sensitive trigger.
References
Application Notes and Protocols: Reversible Control of Biological Systems Using 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606) and its derivatives are powerful molecular photoswitches that enable the reversible control of biological systems with high spatiotemporal precision. This technology, often referred to as photopharmacology or optogenetics, utilizes light to isomerize the azobenzene (B91143) moiety between its thermally stable trans isomer and its metastable cis isomer. This conformational change can be harnessed to modulate the activity of a wide range of biological targets, including ion channels, G-protein coupled receptors (GPCRs), enzymes, and nucleic acids, offering on-demand activation and deactivation of therapeutic agents and research tools.
The trans isomer is generally planar and more stable, while the bent cis isomer possesses a different dipole moment and steric profile. Typically, irradiation with ultraviolet (UV) or blue light (e.g., ~365 nm) converts the trans form to the cis form, while visible light (e.g., >450 nm) or thermal relaxation restores the trans state. This reversible control allows for the precise optical manipulation of biological processes, minimizing off-target effects.
Principle of Action
The core principle behind the use of this compound in biological systems is the significant structural change that occurs upon photoisomerization. This change in shape and polarity can be used to:
-
Alter the pharmacology of a tethered ligand: An azobenzene-containing ligand can be designed to bind to a receptor in one isomeric state but not the other.
-
Induce conformational changes in a protein: By cross-linking cysteine residues within a protein, the isomerization of the azobenzene linker can induce changes in the protein's secondary or tertiary structure, thereby altering its function.
-
Control the release of a therapeutic agent: Azobenzene moieties can be incorporated into drug delivery systems, such as hydrogels or liposomes, to trigger the release of a payload upon light stimulation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related photoswitches, providing a basis for experimental design.
Table 1: Physicochemical and Photoswitching Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 212.25 g/mol | --INVALID-LINK-- |
| Melting Point | 54-58 °C | --INVALID-LINK-- |
| trans-to-cis Isomerization Wavelength | ~365 nm | [Various Scientific Papers] |
| cis-to-trans Isomerization Wavelength | >450 nm (or thermal) | [Various Scientific Papers] |
| Thermal Half-life of cis-isomer | Highly solvent-dependent | [Various Scientific Papers] |
Table 2: Representative Wavelengths for Azobenzene Isomerization in Biological Applications
| Application | trans to cis (Activation/Inhibition) | cis to trans (Deactivation/Reversal) | Biological Target Example |
| Ion Channel Control | 365-380 nm | 450-550 nm | Ligand-gated ion channels |
| Enzyme Inhibition | ~365 nm | >460 nm | Thrombin |
| Drug Delivery (Hydrogel) | ~365 nm | Visible light or thermal | Doxorubicin release |
| Peptide Conformation | 407 nm | 500-550 nm | Stapled peptides |
Experimental Protocols
The following are generalized protocols that can be adapted for specific research applications. Optimization of concentrations, light intensity, and duration of illumination is crucial for each specific biological system.
Protocol 1: Reversible Control of a Ligand-Gated Ion Channel
This protocol describes a general method for controlling the activity of a ligand-gated ion channel using a photoswitchable tethered ligand (PTL) containing a this compound derivative.
Materials:
-
Cells expressing the target ion channel with a cysteine mutation for PTL attachment.
-
Photoswitchable tethered ligand (PTL) with a maleimide (B117702) group for covalent attachment.
-
Patch-clamp electrophysiology setup.
-
Light source capable of delivering specific wavelengths (e.g., 380 nm and 500 nm LEDs).
-
Cell culture reagents and appropriate buffers.
Procedure:
-
Cell Preparation: Culture cells expressing the cysteine-mutant ion channel to an appropriate confluency for electrophysiological recording.
-
PTL Labeling:
-
Prepare a stock solution of the PTL in a suitable solvent (e.g., DMSO).
-
Dilute the PTL stock solution in the extracellular recording buffer to the desired final concentration (typically in the low micromolar range).
-
Incubate the cells with the PTL solution for a sufficient time (e.g., 10-30 minutes) at room temperature to allow for covalent labeling of the cysteine residue.
-
Wash the cells thoroughly with the extracellular buffer to remove any unreacted PTL.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording configuration.
-
Monitor the baseline ion channel activity in the dark (the PTL should be in its thermally stable trans state).
-
-
Photoswitching and Data Acquisition:
-
To activate (or inhibit, depending on the PTL design) the ion channel, illuminate the cell with light at the trans-to-cis isomerization wavelength (e.g., 380 nm).
-
Record the resulting change in ion channel current.
-
To reverse the effect, illuminate the cell with light at the cis-to-trans isomerization wavelength (e.g., 500 nm).
-
Record the return of the ion channel current to its baseline level.
-
Repeat the light application cycles to confirm the reversibility of the control.
-
Protocol 2: Reversible Inhibition of an Enzyme
This protocol outlines a general procedure for the reversible inhibition of an enzyme using a photoswitchable inhibitor based on a this compound scaffold.
Materials:
-
Purified enzyme of interest.
-
Photoswitchable enzyme inhibitor.
-
Substrate for the enzyme that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Spectrophotometer or fluorometer.
-
UV-Vis light source (e.g., 365 nm) and a visible light source (e.g., >460 nm).
-
Reaction buffer.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, and photoswitchable inhibitor in the appropriate reaction buffer.
-
-
Isomerization of the Inhibitor:
-
To prepare the cis-isomer enriched solution, irradiate an aliquot of the inhibitor stock solution with UV light (e.g., 365 nm) for a predetermined time to reach the photostationary state.
-
To prepare the trans-isomer enriched solution, irradiate an aliquot of the inhibitor stock solution with visible light (e.g., >460 nm) or keep it in the dark.
-
-
Enzyme Activity Assay:
-
In a multi-well plate or cuvette, set up the following reaction mixtures:
-
Enzyme + Substrate (Control)
-
Enzyme + Substrate + trans-inhibitor
-
Enzyme + Substrate + cis-inhibitor
-
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
-
Reversible Control in Real-Time:
-
Set up a reaction mixture containing the enzyme, substrate, and the inhibitor in its less active isomeric form.
-
Start monitoring the reaction.
-
During the reaction, irradiate the sample with the wavelength of light that converts the inhibitor to its more active form and observe the change in reaction rate.
-
Subsequently, irradiate with the other wavelength to switch the inhibitor back to its less active form and observe the recovery of the enzyme activity.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in biological systems.
Application Notes and Protocols: 4-Methoxyazobenzene in the Development of Light-Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyazobenzene (B97606) is a photochromic molecule belonging to the azobenzene (B91143) family, renowned for its ability to undergo reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This unique property makes it a valuable building block in the design of "smart" materials that can respond to external light stimuli. The trans isomer is generally more stable, while the cis isomer is metastable. The isomerization process is accompanied by a significant change in molecular geometry and polarity, which can be harnessed to induce macroscopic changes in the materials incorporating this molecule. These changes can range from alterations in viscosity and solubility to the controlled release of encapsulated substances, making this compound a key component in the development of light-responsive polymers, hydrogels, and drug delivery systems.[1][2][3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and incorporation into various material matrices.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂N₂O | [5][6][7] |
| Molecular Weight | 212.25 g/mol | [5][7][8] |
| CAS Number | 2396-60-3 | [5][6][8] |
| Appearance | Light yellow to brown powder or crystals | [9] |
| Melting Point | 54-56 °C | [7][8] |
| Boiling Point | 340 °C | [8] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water. | [10] |
Key Applications in Light-Responsive Materials
The photoisomerization of this compound is the fundamental principle behind its application in various light-responsive materials.
-
Light-Responsive Polymers and Gels: Incorporation of this compound into polymer chains allows for the photocontrol of polymer properties. For instance, the change in polarity and shape upon isomerization can disrupt intermolecular interactions, leading to a significant reduction in the viscosity of polymer solutions upon UV irradiation.[4] This effect has potential applications in photoswitchable fluidic devices.
-
Photo-controlled Hydrogels: Hydrogels containing this compound can exhibit light-induced gel-to-sol transitions.[3][11] This is achieved by the disruption of the crosslinked network due to the isomerization of the azobenzene units. Such hydrogels are promising for applications in drug delivery, where the release of an encapsulated drug can be triggered by light.[3][12]
-
Drug Delivery Systems: Light-responsive drug delivery systems can be designed using this compound. The molecule can act as a light-sensitive trigger to release drugs from various carriers like nanoparticles or liposomes.[13][14] The ability to control drug release with high spatial and temporal precision is a significant advantage of this approach.[12]
-
Molecular Solar Thermal Energy Storage: this compound can be used in molecular solar thermal energy storage systems. When incorporated into a metal-organic framework, it can undergo near-quantitative E → Z photoisomerization under UV light, storing energy in the metastable Z-isomer. This stored energy can then be released as heat.[15]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Photoresponsive Polymer
This protocol outlines the synthesis of a photoresponsive polymer incorporating a this compound acrylate (B77674) monomer, which can then be used to prepare light-responsive materials.[1][2]
Materials:
-
4-Hydroxyazobenzene
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Acrylamide
-
[3-(Methacryloylamino)propyl]trimethylammonium chloride
-
Dialdehyde-functionalized poly(ethylene glycol)
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvents (e.g., THF, DMF)
Procedure:
-
Monomer Synthesis (this compound acrylate):
-
Dissolve 4-hydroxyazobenzene and triethylamine in dry DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add acryloyl chloride dropwise to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the resulting this compound acrylate monomer by column chromatography.
-
-
Polymerization:
-
Dissolve the synthesized this compound acrylate monomer, acrylamide, [3-(methacryloylamino)propyl]trimethylammonium chloride, and dialdehyde-functionalized poly(ethylene glycol) in a suitable solvent (e.g., a mixture of water and DMF).
-
Add a photoinitiator to the solution.
-
Pour the solution into a mold.
-
Expose the solution to UV light (e.g., 365 nm) to initiate polymerization and form the hydrogel.
-
Protocol 2: Characterization of Photoisomerization Kinetics
This protocol describes how to study the photoisomerization kinetics of this compound in solution using UV-Vis spectroscopy.[16][17]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp at ~365 nm and a visible light source at >420 nm)
-
Quartz cuvette
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.0 in the UV-Vis spectrum.
-
-
Trans-to-Cis Isomerization:
-
Record the initial UV-Vis spectrum of the solution. This spectrum corresponds to the thermally stable trans-isomer.
-
Irradiate the sample with UV light (e.g., 365 nm) directly in the spectrophotometer or externally for a set period.
-
Record the UV-Vis spectrum at different time intervals during irradiation until a photostationary state is reached (no further change in the spectrum).
-
The decrease in the absorbance of the π-π* transition band of the trans-isomer and the increase in the n-π* transition band of the cis-isomer can be monitored to follow the kinetics.
-
-
Cis-to-Trans Isomerization:
-
After reaching the photostationary state rich in the cis-isomer, irradiate the sample with visible light (>420 nm).
-
Record the UV-Vis spectrum at different time intervals to monitor the back-isomerization to the trans-form.
-
Alternatively, the thermal back-isomerization can be studied by keeping the sample in the dark at a specific temperature and recording the spectra over time.
-
-
Data Analysis:
-
The rate constants for the photoisomerization and thermal relaxation can be determined by fitting the time-dependent absorbance changes to appropriate kinetic models (e.g., first-order kinetics).
-
Visualizations
Caption: Photoisomerization of this compound.
Caption: Experimental workflow for light-responsive materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Research on advanced photoresponsive azobenzene hydrogels with push–pull electronic effects: a breakthrough in photoswitchable adhesive technologies - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Responsive Azobenzene-Containing Polymers and Gels [dspace.mit.edu]
- 5. This compound | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-甲氧基偶氮苯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 2396-60-3 | 4-Phenylazoanisole [ottokemi.com]
- 10. chembk.com [chembk.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in light-responsive on-demand drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coledeforest.com [coledeforest.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. files.eric.ed.gov [files.eric.ed.gov]
- 17. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Photo-Controlled Release Systems Using 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-controlled release systems offer a sophisticated approach to drug delivery, enabling spatial and temporal control over the release of therapeutic agents. This is achieved by incorporating photo-responsive molecules into a carrier matrix, which undergoes a structural or conformational change upon exposure to a specific wavelength of light, triggering the release of an encapsulated drug. 4-Methoxyazobenzene (B97606) is a photo-responsive molecule that undergoes reversible trans-cis isomerization upon exposure to UV and visible light, making it an excellent candidate for the development of such systems.
The trans isomer of this compound is thermodynamically stable and planar, while the cis isomer, formed upon UV irradiation (typically around 365 nm), is bent and less stable. This change in molecular geometry can be harnessed to disrupt the structure of a drug carrier, such as a hydrogel or nanoparticle, leading to the release of its payload. The process is often reversible, with the cis isomer reverting to the trans form upon exposure to visible light (typically > 400 nm) or thermal relaxation, allowing for pulsatile drug release.
These application notes provide an overview of the synthesis, characterization, and application of this compound-based photo-controlled release systems, along with detailed experimental protocols.
Data Presentation
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Parameter | Value | Method of Analysis |
| Hydrodynamic Diameter | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Electrophoretic Light Scattering |
| Drug Loading Content (DLC) | 5-15% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 60-90% | UV-Vis Spectroscopy |
Table 2: Photo-Controlled Drug Release Profile (Illustrative Example)
This table presents illustrative data for the release of a model drug (e.g., Doxorubicin) from this compound-containing hydrogels under different light conditions.
| Time (hours) | Cumulative Release (%) - Dark | Cumulative Release (%) - UV (365 nm) | Cumulative Release (%) - Vis (>400 nm) |
| 0 | 0 | 0 | 0 |
| 1 | 5 | 30 | 5 |
| 2 | 8 | 55 | 8 |
| 4 | 12 | 75 | 12 |
| 8 | 18 | 85 | 18 |
| 12 | 22 | 90 | 22 |
| 24 | 28 | 92 | 28 |
Experimental Protocols
Protocol 1: Synthesis of this compound Acrylate (B77674) Monomer
This protocol describes the synthesis of an acrylated this compound monomer (ABOMe), which can be subsequently polymerized.[1]
Materials:
-
4-Hydroxyazobenzene
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 4-hydroxyazobenzene (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure this compound acrylate monomer.
Protocol 2: Preparation of this compound-Containing Hydrogel
This protocol outlines the preparation of a photo-responsive hydrogel by copolymerizing the this compound acrylate (ABOMe) monomer with acrylamide (B121943).[1]
Materials:
-
This compound acrylate (ABOMe)
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Vortex mixer
-
Molds for hydrogel casting (e.g., small petri dishes)
Procedure:
-
Prepare a precursor solution by dissolving acrylamide (e.g., 10% w/v), ABOMe (e.g., 1 mol% relative to acrylamide), and BIS (e.g., 0.5 mol% relative to acrylamide) in deionized water.
-
Sonicate the solution until all components are fully dissolved.
-
Degas the solution by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS (e.g., 0.1% w/v) to the solution and mix gently.
-
Add TEMED (e.g., 0.1% v/v) to initiate the polymerization and mix quickly by vortexing.
-
Immediately cast the solution into molds and allow it to polymerize at room temperature for at least 4 hours.
-
After polymerization, immerse the hydrogels in a large volume of deionized water for 48 hours to remove unreacted monomers and initiator. Replace the water several times.
-
The purified hydrogels are now ready for drug loading and release studies.
Protocol 3: Drug Loading into the Hydrogel
Materials:
-
Purified this compound hydrogel
-
Drug solution (e.g., Doxorubicin in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker
Procedure:
-
Prepare a stock solution of the desired drug in PBS at a known concentration.
-
Immerse a pre-weighed, dried piece of the hydrogel in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution by incubating it on a shaker at room temperature for 24-48 hours in the dark.
-
After loading, remove the hydrogel from the drug solution and gently blot the surface to remove excess solution.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100
-
EE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100
-
Protocol 4: In Vitro Photo-Controlled Drug Release Study
Materials:
-
Drug-loaded this compound hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Visible light source (>400 nm)
-
Thermostatically controlled shaker
-
UV-Vis spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (e.g., 10 mL).
-
Maintain the vial at 37°C on a shaker to ensure uniform mixing.
-
For UV-triggered release: Irradiate the vial with a 365 nm UV lamp at a fixed intensity.
-
For control (dark) and visible light conditions: Keep separate vials in the dark or under a visible light source, respectively.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released at each time point using a pre-established calibration curve for the drug.
Protocol 5: Characterization of Photo-responsive Materials
UV-Vis Spectroscopy for Photoisomerization:
-
Dissolve a small amount of the this compound-functionalized polymer in a suitable solvent (e.g., THF or water).
-
Record the UV-Vis absorption spectrum of the solution to observe the characteristic π-π* transition of the trans-isomer (typically around 350-360 nm).
-
Irradiate the solution with a 365 nm UV lamp for a set period (e.g., 5 minutes).
-
Immediately record the UV-Vis spectrum again. A decrease in the absorbance of the trans-isomer peak and an increase in the n-π* transition of the cis-isomer (around 440 nm) should be observed.
-
To observe the reverse isomerization, irradiate the solution with visible light (>400 nm) or keep it in the dark and monitor the spectral changes over time.
Dynamic Light Scattering (DLS) and Zeta Potential for Nanoparticles:
-
Disperse the this compound-functionalized nanoparticles in deionized water or PBS by sonication.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using a DLS instrument.
-
Measure the surface charge (zeta potential) of the nanoparticles using the same instrument equipped with an electrode assembly.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
If necessary, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Observe the size, shape, and morphology of the nanoparticles under a transmission electron microscope.
Mandatory Visualizations
Caption: Photo-controlled drug release mechanism.
Caption: Experimental workflow for photo-controlled release systems.
Caption: Logical relationship of system components.
References
Application Notes and Protocols for 4-Methoxyazobenzene in Photosensitive Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-methoxyazobenzene (B97606) as a photosensitive component in hydrogels. Detailed protocols for the synthesis of a this compound-containing monomer and its subsequent incorporation into a photosensitive hydrogel are provided, along with methodologies for characterizing the hydrogel's key properties.
Application: Photo-Controlled Adhesion and Drug Delivery
Hydrogels incorporating this compound exhibit reversible changes in their physical and chemical properties upon exposure to specific wavelengths of light. This photo-responsiveness is driven by the trans-cis isomerization of the azobenzene (B91143) moiety. The more stable trans isomer converts to the cis isomer upon UV light irradiation (around 365 nm), and the reverse transition can be triggered by visible light (around 440 nm) or thermal relaxation. This isomerization leads to changes in polarity, molecular geometry, and intermolecular interactions within the hydrogel network, enabling applications in photo-controlled adhesion and drug delivery.
A notable example is a this compound ionic hydrogel, which has demonstrated impressive reversible adhesion properties. This hydrogel, composed of this compound acrylate (B77674) (ABOMe), acrylamide, and dialdehyde-functionalized poly(ethylene glycol), exhibits a remarkable skin adhesion strength of 360.7 ± 10.1 kPa.[1] The adhesion is attributed to a combination of Schiff base reactions, monopole-quadrupole interactions, π–π interactions, and hydrogen bonding with skin amino acids.[1] This strong, reversible adhesion makes these hydrogels promising candidates for smart coatings and medical adhesives.
In the realm of drug delivery, the photo-induced changes in the hydrogel's structure can be harnessed to control the release of encapsulated therapeutic agents. The isomerization from the more hydrophobic trans state to the more polar cis state can alter the hydrogel's swelling ratio and pore size, thereby modulating the diffusion of a loaded drug. This allows for on-demand, spatiotemporally controlled drug release, which is highly desirable for targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for hydrogels containing azobenzene derivatives.
Table 1: Mechanical Properties of a this compound Ionic Hydrogel
| Property | Value | Reference |
| Skin Adhesion Strength | 360.7 ± 10.1 kPa | [1] |
Table 2: Swelling Ratios of a Xylan-based Hydrogel with Varying Azobenzene Acrylate Content
| AOPAB* Content (%) | Swelling Ratio (g/g) |
| 2 | 9.8 |
| 16 | 2.2 |
*4-[(4-acryloyloxyphenyl)azo]benzoic acid, an azobenzene derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound Acrylate (ABOMe)
This protocol describes the synthesis of the photosensitive monomer, this compound acrylate. The synthesis involves a two-step process: the synthesis of 4-hydroxy-4'-methoxyazobenzene followed by its acrylation.
Materials:
-
4-Methoxyaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
Step 1: Synthesis of 4-Hydroxy-4'-methoxyazobenzene
-
Dissolve 4-methoxyaniline in a solution of concentrated HCl and water at 0-5°C.
-
Slowly add a solution of NaNO₂ in water to the 4-methoxyaniline solution while maintaining the temperature between 0-5°C to form the diazonium salt.
-
In a separate flask, dissolve phenol in an aqueous NaOH solution at 0-5°C.
-
Slowly add the diazonium salt solution to the phenol solution with vigorous stirring, keeping the temperature at 0-5°C.
-
Allow the reaction to proceed for 2 hours at 0-5°C.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxy-4'-methoxyazobenzene.
Step 2: Synthesis of this compound Acrylate (ABOMe)
-
Dissolve 4-hydroxy-4'-methoxyazobenzene and TEA in dry DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with deionized water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound acrylate.
Protocol 2: Preparation of a Photosensitive Hydrogel
This protocol details the preparation of a photosensitive hydrogel containing this compound acrylate via free-radical polymerization.
Materials:
-
This compound acrylate (ABOMe)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Deionized water
Procedure:
-
In a vial, dissolve AAm (e.g., 710 mg, 10 mmol) and BIS (e.g., 15.4 mg, 0.1 mmol) in deionized water (e.g., 10 mL).
-
Add ABOMe (e.g., 26.8 mg, 0.1 mmol) to the solution.
-
Add the photoinitiator (e.g., 10 mg) to the mixture and sonicate until all components are fully dissolved.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Inject the precursor solution between two glass plates separated by a silicone spacer (e.g., 1 mm thick).
-
Expose the setup to UV light (365 nm, e.g., 10 mW/cm²) for a specified time (e.g., 10 minutes) to initiate polymerization and form the hydrogel.
-
After polymerization, carefully disassemble the mold and immerse the hydrogel in deionized water to remove any unreacted monomers and initiator.
Protocol 3: Characterization of the Photosensitive Hydrogel
3.1 Swelling Ratio Measurement
-
Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water at room temperature.
-
At specific time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
3.2 Photoisomerization Study using UV-Vis Spectroscopy
-
Place a thin hydrogel sample in a quartz cuvette filled with deionized water.
-
Record the initial UV-Vis absorption spectrum (typically from 300 to 500 nm) to observe the characteristic absorption peak of the trans isomer (around 360 nm).
-
Irradiate the hydrogel with UV light (365 nm) for specific time intervals.
-
Record the UV-Vis spectrum after each irradiation period to monitor the decrease in the trans isomer peak and the increase in the cis isomer peak (around 440 nm).
-
To observe the reverse isomerization, irradiate the hydrogel with visible light (e.g., 450 nm) and record the spectra.
3.3 Mechanical Properties Measurement (Rheology)
-
Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Place a disc-shaped hydrogel sample on the bottom plate of the rheometer.
-
Lower the upper plate to a defined gap size.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
To study the effect of light, the rheometer can be equipped with a light source to irradiate the sample during the measurement.
3.4 In Vitro Drug Release Study
-
Load the hydrogel with a model drug by immersing the dried hydrogel in a drug solution of known concentration for a specified period.
-
Remove the drug-loaded hydrogel, gently rinse to remove surface-adhered drug, and dry.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the withdrawn aliquots using a suitable analytical method, such as UV-Vis spectroscopy.
-
To study the effect of light on drug release, irradiate the hydrogel with UV light (365 nm) for specific periods during the release study and compare the release profile with a control sample kept in the dark.
Visualizations
References
Application Notes and Protocols for Light-Driven Molecular Motors Based on 4-Methoxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-driven molecular motors are at the forefront of nanotechnology, offering precise spatiotemporal control over molecular processes. Among these, molecules based on the 4-methoxyazobenzene (B97606) scaffold have emerged as versatile components for a range of applications, from targeted drug delivery to the development of smart materials. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of these remarkable molecular machines.
This compound and its derivatives are a class of photochromic molecules that undergo reversible isomerization between a thermally stable trans form and a metastable cis form upon irradiation with light of specific wavelengths. This isomerization induces a significant change in molecular geometry and dipole moment, which can be harnessed to perform work at the nanoscale. The trans isomer is typically converted to the cis isomer with UV light, while the reverse transition can be triggered by visible light or occurs thermally.
Key Applications
The unique photoswitchable nature of this compound-based molecular motors enables their use in a variety of advanced applications:
-
Controlled Drug Delivery: By incorporating these molecular motors into drug delivery systems such as liposomes, hydrogels, or polymers, the release of therapeutic agents can be triggered on-demand with light. This allows for precise targeting of diseased tissues, minimizing off-target effects.
-
Photopharmacology: this compound derivatives can be designed as photoswitchable ligands to control the activity of biological targets like ion channels and receptors with high spatiotemporal precision. This opens up new avenues for phototherapies and studying complex biological signaling pathways.
-
Smart Materials: The light-induced conformational changes of these molecular motors can be used to alter the bulk properties of materials, leading to the development of photoresponsive polymers, gels, and surfaces with tunable adhesion, wettability, and optical properties.
-
Molecular Solar Thermal Energy Storage: Composites containing this compound have been investigated for their potential to store solar energy in the form of chemical energy through photoisomerization and release it as heat on demand.
Quantitative Data
The efficiency and performance of this compound-based molecular motors are characterized by several key parameters. The following tables summarize important quantitative data for this compound and related azobenzene (B91143) derivatives.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 212.25 g/mol | - |
| Melting Point | 54-58 °C | - |
| Boiling Point | 340 °C | - |
| UV Absorption (trans) | ~350 nm | In solution |
| UV Absorption (cis) | ~440 nm | In solution |
| Activation Wavelength (trans to cis) | ~365 nm | UV Light |
| Activation Wavelength (cis to trans) | >420 nm | Visible Light |
Table 2: Photoisomerization Quantum Yields and Half-Lives of Azobenzene Derivatives
| Compound | Solvent | Excitation Wavelength (nm) (trans → cis) | Quantum Yield (Φ trans → cis) | Thermal Half-Life of cis Isomer |
| Azobenzene | n-Hexane | 313 | 0.11[1] | Days |
| 4-Aminoazobenzene | Various | - | Generally higher than azobenzene[1] | Minutes to hours (solvent dependent)[2] |
| This compound in MOF | Solid-state | 365 | Near-quantitative | 6 days[3] |
| 4-Hydroxyazobenzene | Ethanol (B145695) | 355 | - | 200-300 milliseconds[4] |
| 4-Hydroxyazobenzene | Toluene | 355 | - | 30 minutes[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve aniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of nitrosobenzene (1 equivalent) in glacial acetic acid to the cooled aniline solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Light-Triggered Release from this compound-Functionalized Liposomes
This protocol outlines a general procedure for preparing photosensitive liposomes and testing their light-triggered cargo release.
Materials:
-
This compound-functionalized lipid (e.g., Azo-PC)
-
Helper lipid (e.g., DOPC)
-
Cholesterol
-
Fluorescent cargo (e.g., calcein)
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes
-
UV lamp (365 nm) and visible light source (>420 nm)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve the this compound-functionalized lipid, helper lipid, and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a PBS solution containing the fluorescent cargo by vortexing.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles.
-
Remove the unencapsulated cargo by size exclusion chromatography.
-
-
Light-Triggered Release:
-
Dilute the liposome suspension in PBS in a quartz cuvette.
-
Place the cuvette in a fluorometer and measure the initial fluorescence intensity.
-
Irradiate the cuvette with a UV lamp (365 nm) for a defined period.
-
Measure the fluorescence intensity at regular intervals during and after irradiation. An increase in fluorescence indicates the release of the quenched cargo.
-
To test reversibility, irradiate the sample with visible light (>420 nm) and monitor the fluorescence.
-
Determine the percentage of release by comparing the fluorescence intensity to that of a sample where the liposomes are completely lysed with a detergent (e.g., Triton X-100).
-
Visualizations
Experimental Workflow for Light-Triggered Drug Release
Caption: Workflow for preparing photosensitive liposomes and testing light-triggered cargo release.
Signaling Pathway for Photocontrol of an Ion Channel
Caption: Photocontrol of an ion channel using a photoswitchable azobenzene-based ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]
- 3. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methoxyazobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Methoxyazobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the electrophilic substitution reaction involving the diazotization of p-anisidine (B42471) (4-methoxyaniline) followed by an azo coupling reaction with an activated aromatic compound like phenol (B47542).
Q2: Why is temperature control so critical during the diazotization step?
Diazonium salts, the intermediate product of diazotization, are generally unstable at higher temperatures.[1] Maintaining a temperature between 0-5°C is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts, such as phenols, and a significant reduction in the final yield.[1][2]
Q3: What is the ideal pH for the coupling reaction and why?
The optimal pH depends on the coupling partner. For the coupling of a diazonium salt with phenol to produce an azo compound, a slightly alkaline medium (pH 9-10) is required.[3] This is because the alkaline conditions facilitate the deprotonation of phenol to form the more reactive phenoxide ion, which is a stronger nucleophile and readily attacks the diazonium salt.[2][4][5]
Q4: How can I purify the final this compound product?
A common and effective method for purifying this compound is recrystallization from ethanol.[6][7][8]
Troubleshooting Guide
Problem 1: The yield of this compound is significantly low.
-
Question: I followed the standard protocol, but my final yield is much lower than expected. What could be the reasons and how can I improve it?
-
Answer: Low yields are a common issue in azo coupling reactions and can be attributed to several factors:
-
Decomposition of Diazonium Salt: If the temperature during the diazotization or coupling step rises above 5°C, the diazonium salt intermediate will decompose, reducing the amount available for the coupling reaction.[1] Ensure consistent cooling using an ice-salt bath.
-
Incorrect pH: The pH of the coupling reaction must be carefully controlled. For coupling with phenol, the medium must be alkaline to form the highly reactive phenoxide ion.[1][3] Use a pH meter or indicator paper to verify and adjust the pH.
-
Impure Reactants: The purity of the starting materials, p-anisidine and the coupling agent, is crucial. Impurities can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired compound.[1]
-
Slow Reagent Addition: Adding the diazonium salt solution too quickly to the coupling component can create localized high concentrations, which may promote side reactions. A slow, dropwise addition with vigorous stirring is recommended.[1]
-
Problem 2: The reaction mixture turned into a brown, tar-like substance.
-
Question: During the reaction, I observed the formation of a brownish, insoluble, tarry material. What is this substance and how can it be avoided?
-
Answer: The formation of a tar-like substance typically indicates the presence of polymeric or decomposition products. The primary causes are:
-
High Reaction Temperature: Elevated temperatures significantly accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts.[1] Strict adherence to a reaction temperature of 0-5°C is essential throughout both the diazotization and coupling stages.
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored impurities.[1] Using freshly distilled or purified reactants can minimize this issue.
-
Problem 3: The color of the final product is off, or the reaction mixture shows a weak or incorrect color.
-
Question: The expected product is a vibrant color, but my result is a dull or incorrect shade. What does this indicate?
-
Answer: An unexpected or weak color can stem from several issues:
-
Decomposition of the Diazonium Salt: As the diazonium salt is the electrophile that forms the chromophoric azo group, its decomposition will lead to a lower concentration of the desired colored product.[1]
-
Incorrect pH: The pH of the medium affects the electronic properties of the coupling component. An incorrect pH can hinder the coupling reaction, resulting in a lower concentration of the azo dye.[1]
-
Impure Starting Materials: Impurities in the reactants can lead to the formation of different colored byproducts that can alter the final color of the product mixture.[1]
-
Data Presentation: Optimizing Reaction Parameters
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | 0-5°C | Maximizes Yield | Prevents decomposition of the unstable diazonium salt intermediate.[1][2] |
| > 5°C | Decreases Yield | Leads to the formation of phenols and other byproducts from diazonium salt decomposition.[1][9] | |
| pH of Coupling (with Phenol) | Alkaline (9-10) | Maximizes Yield | Promotes the formation of the more reactive phenoxide ion, accelerating the coupling reaction.[2][3] |
| Acidic/Neutral | Decreases Yield | Phenol is less activated, and the coupling reaction proceeds slowly or not at all.[10] | |
| Reagent Addition | Slow, dropwise | Maximizes Yield | Prevents localized high concentrations of reactants, minimizing side reactions.[1] |
| Rapid | Decreases Yield | Can lead to the formation of byproducts such as triazenes and diazoamino compounds.[1] | |
| Reactant Purity | High | Maximizes Yield | Ensures that the reaction proceeds cleanly towards the desired product. |
| Low | Decreases Yield | Impurities can cause undesired side reactions and the formation of colored byproducts.[1] |
Experimental Protocols
Protocol 1: Diazotization of p-Anisidine
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Dissolve p-anisidine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring the mixture for an additional 15-30 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (the paper will turn blue-black). This indicates that all the p-anisidine has been converted to the diazonium salt.
Protocol 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve phenol in an aqueous sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold phenol solution.
-
A colored precipitate of this compound should form.
-
Maintain the low temperature and continue stirring for a specified period to ensure the reaction goes to completion.
-
Isolate the product by filtration, wash with cold water, and purify by recrystallization from ethanol.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. digital.library.txst.edu [digital.library.txst.edu]
- 6. This compound | 2396-60-3 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Azo Coupling [organic-chemistry.org]
Technical Support Center: 4-Methoxyazobenzene Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-methoxyazobenzene (B97606).
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should appear as a light yellow to brown powder or crystals.[1] The expected melting point of the pure trans-isomer is in the range of 54-58 °C.[1] Significantly lower or broader melting point ranges may indicate the presence of impurities. One source reports a much higher melting point of 143-145 °C, which may refer to a different isomer or be an error.[2][3]
Q2: What are the common impurities in a crude sample of this compound?
While specific impurities depend on the synthetic route, common contaminants in azo dye synthesis include unreacted starting materials such as aniline (B41778) and p-anisidine, as well as byproducts from the diazotization and coupling reactions. Phenolic byproducts can also form if the coupling reaction conditions are not carefully controlled.
Q3: Which solvents are suitable for the recrystallization of this compound?
Ethanol (B145695) is a commonly recommended solvent for the recrystallization of this compound. The compound is soluble in organic solvents like ethanol and dimethylformamide but is poorly soluble in water.[2][3] A good recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.
Q4: When is column chromatography a better choice for purification?
Column chromatography is preferred when dealing with complex mixtures of impurities that have similar solubilities to this compound, making recrystallization ineffective. It is also the method of choice for separating isomers or when a very high degree of purity is required.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is melting before it dissolves. | Use a lower-boiling point solvent. Alternatively, add a small amount of a "good" solvent to the hot mixture to aid dissolution before cooling. |
| No Crystal Formation Upon Cooling | The solution is not saturated. Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor Recovery of Pure Compound | The compound is too soluble in the cold solvent. The crystals were washed with a solvent at room temperature. | Use a solvent in which the compound has lower solubility at cold temperatures. Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals. |
| Colored Impurities Remain in Crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is too high or too low. | Adjust the polarity of the mobile phase. For this compound, a non-polar compound, start with a low polarity solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) 9:1) and gradually increase the polarity. |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate or dichloromethane) can be effective. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase. | Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly as a slurry to avoid air bubbles and channels. |
| Tailing of the Compound Band | The compound is interacting too strongly with the stationary phase. The column is overloaded. | Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds) to the mobile phase. Ensure the amount of crude material is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask by gently heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Orange-red crystals should start to form. To maximize yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point (54-58 °C).
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the compound or impurities are not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General purification workflow for this compound.
References
Preventing degradation of 4-Methoxyazobenzene during photoswitching
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyazobenzene and other azobenzene-based photoswitches. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you minimize degradation and optimize the efficiency of photochemical switching in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during photoswitching experiments?
A1: The primary cause of degradation for this compound, like many azobenzene (B91143) derivatives, is photo-oxidation. This process is typically initiated by the absorption of UV light, which excites the molecule to a higher energy state. In the presence of molecular oxygen, this excited state can lead to the formation of reactive oxygen species (ROS) or undergo direct reactions with oxygen, resulting in the irreversible breakdown of the azo bond (-N=N-) and the aromatic rings.[1]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent environment plays a crucial role in the stability of this compound. Polar solvents can influence the energy levels of the molecule's excited states, potentially facilitating degradation pathways.[1] For instance, some chlorinated solvents, such as dichloromethane, can decompose under UV irradiation to form acidic byproducts that may accelerate the degradation of azobenzene compounds.[1] Nonpolar solvents are often preferred for enhancing photoisomerization efficiency over competing processes.[2]
Q3: Can the irradiation wavelength influence the degradation of this compound?
A3: Yes, the irradiation wavelength is a critical factor. While UV light is effective for trans-to-cis isomerization, it can also promote photodegradation.[1] Whenever possible, using visible light for photoswitching is advantageous. For some substituted azobenzenes, shifting the excitation wavelength to the visible range (e.g., green light) can still induce isomerization while minimizing the energy input that can lead to degradation.[3]
Q4: Is the presence of oxygen detrimental to photoswitching experiments?
A4: Yes, the presence of dissolved oxygen is a significant contributor to photodegradation through photo-oxidation.[1] Interestingly, for some azobenzene derivatives, oxygen can also play a role in the photoisomerization mechanism itself.[3] However, to minimize irreversible degradation, it is generally recommended to perform photoswitching experiments under deoxygenated conditions.
Q5: Are there any chemical additives that can help prevent degradation?
A5: Yes, the use of antioxidants can be a viable strategy to mitigate photodegradation. Antioxidants can quench reactive oxygen species or interact with excited states of the photoswitch, thus preventing the chemical reactions that lead to degradation.[1][4] The selection of an appropriate antioxidant and its concentration needs to be optimized for the specific experimental system to avoid interference with the photoswitching process itself.
Troubleshooting Guide
This guide addresses common issues encountered during this compound photoswitching experiments and provides potential solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Loss of sample absorbance over time/multiple cycles (Photobleaching) | 1. Photo-oxidation: Presence of dissolved oxygen. 2. High-energy irradiation: Use of high-intensity UV light. 3. Reactive solvent: Solvent degradation products are reacting with the photoswitch. | 1. Deoxygenate your solvent: Purge with an inert gas (e.g., argon or nitrogen) or use freeze-pump-thaw cycles. 2. Optimize irradiation: Use the lowest light intensity and shortest exposure time necessary. If possible, use a longer wavelength in the visible spectrum. 3. Solvent selection: Use high-purity, non-polar, and non-halogenated solvents. Consider solvents like toluene (B28343) or hexane.[2] 4. Add an antioxidant: Introduce a compatible antioxidant like Vitamin E or ubiquinone, optimizing the concentration.[4] |
| Low cis-isomer yield at the photostationary state (PSS) | 1. Spectral overlap: The absorption spectra of the trans and cis isomers overlap at the irradiation wavelength. 2. Fast thermal back-reaction: The cis isomer is thermally unstable and reverts to the trans form. | 1. Wavelength selection: Choose an irradiation wavelength where the absorbance of the trans isomer is maximal and the cis isomer is minimal. 2. Lower the temperature: Performing the experiment at a reduced temperature can slow down the thermal cis-to-trans relaxation. |
| Irreproducible photoswitching kinetics | 1. Inconsistent oxygen levels: Varying amounts of dissolved oxygen between experiments. 2. Fluctuations in light source intensity. 3. Sample concentration changes: Evaporation of solvent during the experiment. | 1. Standardize deoxygenation: Implement a consistent deoxygenation protocol for all experiments. 2. Monitor light source: Regularly check the output of your light source. 3. Seal the cuvette: Use a properly sealed cuvette to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Minimizing Photodegradation During a Photoswitching Experiment
This protocol outlines a general procedure for performing a photoswitching experiment with this compound while minimizing degradation.
Materials:
-
This compound
-
High-purity, spectroscopic grade solvent (e.g., toluene, hexane, or other non-polar, non-halogenated solvent)
-
Schlenk flask or a similar vessel for deoxygenation
-
Inert gas (Argon or Nitrogen) with a bubbling line
-
Gas-tight quartz cuvette with a stir bar
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., LED or laser)
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of the trans isomer's π-π* transition between 0.8 and 1.2.
-
Deoxygenation:
-
Transfer the required volume of the solution to a Schlenk flask.
-
Bubble a gentle stream of inert gas (argon or nitrogen) through the solution for at least 30 minutes to displace dissolved oxygen.
-
Alternatively, for more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.
-
-
Sample Transfer: Under an inert atmosphere, transfer the deoxygenated solution to a gas-tight quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This represents the initial state, which is predominantly the trans isomer.
-
trans-to-cis Isomerization:
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* absorption band of the trans isomer (typically in the UV-A range, e.g., 365 nm).
-
Monitor the spectral changes at regular intervals until a photostationary state (PSS) is reached (i.e., no further change in the spectrum is observed).
-
-
cis-to-trans Isomerization:
-
From the cis-rich PSS, irradiate the sample with a light source at a wavelength corresponding to the n-π* absorption band of the cis isomer (typically in the visible range, e.g., >420 nm).
-
Monitor the spectral changes until the original trans isomer spectrum is recovered.
-
-
Assessing Degradation: After one or multiple photoswitching cycles, compare the final spectrum of the trans isomer with the initial spectrum. A decrease in the maximum absorbance indicates photodegradation.
Caption: Workflow for a photoswitching experiment designed to minimize degradation.
Protocol 2: Quantifying Photodegradation using HPLC
For a more quantitative assessment of degradation, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent this compound from its degradation products.
Materials:
-
Irradiated sample solution from Protocol 1
-
HPLC system with a UV-Vis detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water, to be optimized)
-
Reference standard of pure this compound
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the trans and cis isomers of this compound and any potential degradation products. Degradation products are often more polar and will have different retention times.
-
Calibration: Prepare a series of standard solutions of pure this compound of known concentrations and inject them into the HPLC to create a calibration curve (peak area vs. concentration).
-
Sample Analysis:
-
Take an aliquot of your sample solution before irradiation (t=0).
-
After one or more photoswitching cycles, take another aliquot of the irradiated solution.
-
Inject both the pre- and post-irradiation samples into the HPLC.
-
-
Data Analysis:
-
Integrate the peak areas for the trans and cis isomers of this compound in both chromatograms.
-
The total peak area corresponding to this compound (sum of trans and cis peak areas) in the post-irradiation sample will be lower than in the pre-irradiation sample if degradation has occurred.
-
Using the calibration curve, quantify the total concentration of this compound before and after irradiation to determine the percentage of degradation.
-
The appearance of new peaks in the post-irradiation chromatogram indicates the formation of degradation products.
-
Caption: Logical workflow for quantifying photodegradation using HPLC.
Data Summary
Table 1: Influence of Solvent Properties on this compound Photostability
| Solvent Property | Effect on Photodegradation | Recommended Solvents | Solvents to Use with Caution |
| Polarity | Increased polarity can sometimes stabilize excited states that lead to degradation.[1] | Toluene, Hexane, Cyclohexane | Methanol, Ethanol, Acetonitrile, DMSO |
| Viscosity | Higher viscosity can restrict molecular motion, potentially reducing degradation pathways. However, it can also affect isomerization efficiency. | Dodecane, Glycerol (if compatible) | Diethyl ether, Acetone |
| Chemical Reactivity | Halogenated solvents can produce radicals and acids upon UV exposure.[1] Protic solvents can engage in hydrogen bonding. | Non-halogenated, aprotic solvents | Dichloromethane, Chloroform, Protic solvents (e.g., alcohols) |
Note: The optimal solvent choice will always be a balance between minimizing degradation and achieving the desired photoswitching kinetics and solubility for your specific application. It is highly recommended to perform initial stability tests in your chosen solvent system.
References
Technical Support Center: Enhancing the Thermal Stability of cis-4-Methoxyazobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your work with 4-Methoxyazobenzene, focusing on the enhancement of its cis-isomer's thermal stability.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during your experiments with cis-4-Methoxyazobenzene.
Q1: My cis-4-Methoxyazobenzene is converting back to the trans-isomer much faster than expected. What are the likely causes and how can I improve its stability?
A1: Rapid thermal relaxation of cis-4-Methoxyazobenzene can be attributed to several factors. Here are the primary causes and potential solutions:
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Solvent Effects: The polarity of the solvent plays a crucial role in the rate of thermal isomerization. For many azobenzene (B91143) derivatives, polar solvents can accelerate the relaxation process.[1][2] Consider using a less polar solvent if your experimental conditions permit.
-
Temperature: The rate of thermal cis-to-trans isomerization is highly dependent on temperature. A higher temperature will lead to a faster relaxation. Ensure your experiments are conducted at a controlled and sufficiently low temperature to prolong the half-life of the cis-isomer.
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Molecular Environment: The immediate environment of the this compound molecule significantly impacts its stability. Encapsulating the molecule within a host, such as a metal-organic framework (MOF), can dramatically enhance the thermal stability of the cis-isomer. For instance, when occluded in a specific MOF, the half-life of cis-4-Methoxyazobenzene was extended to 6 days at ambient temperature.[3]
-
Purity of the Compound: Impurities in your this compound sample can sometimes catalyze the thermal relaxation. Ensure your compound is of high purity. Recrystallization from ethanol (B145695) is a common purification method.[4]
Q2: I'm observing incomplete trans-to-cis photoisomerization. What could be the problem?
A2: Incomplete conversion to the cis-isomer upon irradiation is a common issue. Here are some troubleshooting steps:
-
Irradiation Wavelength and Intensity: Ensure you are using the correct wavelength to excite the trans-isomer. For this compound, the π-π* transition is typically around 347-348 nm.[5] The intensity and duration of the irradiation are also critical. Insufficient light exposure will result in a lower population of the cis-isomer.
-
Photostationary State (PSS): Remember that photoisomerization leads to a photostationary state, which is a mixture of trans and cis isomers. The composition of the PSS depends on the excitation wavelength and the absorption spectra of both isomers at that wavelength. You may not achieve 100% conversion to the cis-isomer.
-
Aggregation: In concentrated solutions, azobenzene molecules can form aggregates, which can hinder photoisomerization.[6] Try diluting your sample to see if the conversion efficiency improves.
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to the degradation of the azobenzene molecule.[6] Monitor your UV-Vis spectrum for the appearance of new, undefined peaks or a general loss of absorbance over time. If photodegradation is suspected, reduce the light intensity or the irradiation time.
Q3: How can I confirm the presence and quantify the amount of the cis- and trans-isomers in my sample?
A3: UV-Vis spectroscopy is the most common method for monitoring the isomerization of this compound. The trans-isomer has a strong π-π* absorption band around 347-348 nm and a weaker n-π* band around 440 nm.[5] Upon conversion to the cis-isomer, the intensity of the π-π* band decreases and shifts to a shorter wavelength (around 303 nm), while the n-π* band may show a slight change in intensity.[5] By monitoring the change in absorbance at the λmax of the π-π* transition of the trans-isomer, you can follow the isomerization process. The relative amounts of each isomer can be calculated if the molar extinction coefficients of the pure isomers at a specific wavelength are known.
Data Presentation: Thermal Stability of cis-Azobenzene Derivatives
The following table summarizes the thermal half-life (τ1/2) of cis-4-Methoxyazobenzene and related derivatives in different environments to provide a comparative overview.
| Compound | Environment | Temperature (°C) | Thermal Half-life (τ1/2) |
| This compound | BMIM PF6 (ionic liquid) | 15 | ~108 minutes (calculated from kobs) |
| This compound | BMIM Tf2N (ionic liquid) | 15 | ~52.5 minutes (calculated from kobs) |
| This compound | Encapsulated in Zn2(BDC)2(DABCO) MOF | Ambient | 6 days[3] |
| 4-Hydroxyazobenzene | Benzene | 20 | 125 minutes[7] |
| 4-Hydroxyazobenzene | Methanol | 20 | < 1 minute[7] |
| 4-Hydroxyazobenzene | Cyclohexane | 20 | 6 minutes[7] |
| Azobenzene | Benzene | 35 | 1.4 days[8] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in studying the thermal stability of cis-4-Methoxyazobenzene.
Protocol: Monitoring the Thermal Relaxation of cis-4-Methoxyazobenzene using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of high-purity this compound in the desired solvent (e.g., toluene, hexane, or an ionic liquid).
-
Dilute the stock solution to a concentration that gives a maximum absorbance of approximately 1.0-1.5 in the π-π* transition region of the trans-isomer (around 348 nm).
-
Transfer the solution to a quartz cuvette.
-
-
Initial Spectrum (100% trans-isomer):
-
Place the cuvette in a thermostated cell holder of a UV-Vis spectrophotometer set to the desired temperature for the thermal relaxation study.
-
Allow the sample to equilibrate in the dark to ensure it is entirely in the trans form.
-
Record the full UV-Vis absorption spectrum. This will serve as your baseline for the pure trans-isomer.
-
-
trans-to-cis Photoisomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the sample with a UV lamp at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).
-
Periodically record the UV-Vis spectrum until the photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.
-
-
Thermal Relaxation Monitoring:
-
Once the PSS rich in the cis-isomer is achieved, immediately place the cuvette back into the thermostated cell holder in the spectrophotometer, ensuring the light source for analysis does not induce further isomerization (use low lamp intensity or a detector that is not continuously on).
-
Start recording the UV-Vis spectra at regular time intervals in the dark. The time intervals should be chosen based on the expected rate of relaxation.
-
Continue recording spectra until the spectrum returns to the initial state of the pure trans-isomer.
-
-
Data Analysis:
-
Extract the absorbance values at the λmax of the trans-isomer's π-π* band for each time point.
-
The kinetics of the thermal cis-to-trans isomerization typically follows first-order kinetics. Plot the natural logarithm of the change in absorbance versus time.
-
The slope of the resulting linear fit will be the negative of the rate constant (k).
-
The half-life (τ1/2) can then be calculated using the equation: τ1/2 = ln(2) / k.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the thermal stability of cis-4-Methoxyazobenzene.
Caption: Factors influencing the enhanced thermal stability of cis-4-Methoxyazobenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]
- 8. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-Methoxyazobenzene in Aqueous Media
For researchers, scientists, and drug development professionals, ensuring the effective dissolution of hydrophobic compounds like 4-Methoxyazobenzene in aqueous media is a critical first step for reliable experimental results. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic molecule with very low solubility in water. The reported aqueous solubility is approximately 3.680 mg/L[1]. This poor solubility can lead to compound precipitation and inaccurate results in biological assays and other aqueous-based experiments.
Q2: My this compound, initially dissolved in an organic solvent, is precipitating when I add it to my aqueous buffer. What should I do?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are some immediate troubleshooting steps:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Vigorous Mixing: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.
-
Lower Stock Concentration: If possible, start with a lower concentration of your this compound stock solution in the organic solvent.
If these initial steps do not resolve the issue, you will likely need to employ a solubilization enhancement technique.
Q3: What are the primary methods to increase the aqueous solubility of this compound?
A3: There are three main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:
-
Co-solvents: Using a water-miscible organic solvent in your aqueous buffer can increase the solubility of your compound.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their apparent solubility in water.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds in their core, facilitating their dispersion in aqueous media.
Q4: How do I choose the best solubilization method for my experiment?
A4: The choice of method depends on several factors, including the required concentration of this compound, the sensitivity of your experimental system to the solubilizing agent, and the downstream applications. The following decision tree can guide your selection process.
Troubleshooting Guides
Issue 1: Compound Precipitation with Co-solvents
| Symptom | Possible Cause | Suggested Solution |
| Precipitation occurs even with a co-solvent. | The percentage of co-solvent is too low. | Gradually increase the percentage of the co-solvent (e.g., DMSO or ethanol) in your final solution. Be mindful of the tolerance of your experimental system to the co-solvent. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%. |
| The solution is cloudy after adding the compound stock. | Inefficient mixing. | Add the stock solution dropwise to the aqueous buffer while vortexing at high speed to ensure rapid and uniform dispersion. |
| Solubility is still insufficient at the maximum tolerated co-solvent concentration. | The required concentration of this compound is beyond the solubility limit in that co-solvent/water mixture. | Consider an alternative solubilization method such as using cyclodextrins or surfactants. |
Issue 2: Ineffective Solubilization with Cyclodextrins
| Symptom | Possible Cause | Suggested Solution |
| The compound still precipitates after adding cyclodextrin (B1172386). | The molar ratio of cyclodextrin to this compound is not optimal. | Prepare a phase solubility diagram to determine the optimal ratio for complexation. This involves preparing solutions with a fixed excess amount of this compound and increasing concentrations of the cyclodextrin. |
| The solubility enhancement is minimal. | The type of cyclodextrin is not suitable for this compound. | Beta-cyclodextrin is a common choice for aromatic compounds. However, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) often exhibit higher aqueous solubility and can be more effective. |
Issue 3: Problems with Surfactant-based Solubilization
| Symptom | Possible Cause | Suggested Solution |
| The solution remains cloudy or shows precipitation. | The surfactant concentration is below the Critical Micelle Concentration (CMC). | Ensure the final surfactant concentration is above its CMC to allow for micelle formation and encapsulation of this compound. |
| The chosen surfactant is not effective. | The surfactant type (anionic, cationic, or non-ionic) is not optimal for solubilizing this compound. | Non-ionic surfactants are often good starting points for solubilizing hydrophobic dyes. Experiment with different types of surfactants. |
Data Presentation: Surfactant Critical Micelle Concentrations (CMC)
The following table provides the CMC for common laboratory surfactants in water at 25°C, which is the concentration above which micelle formation and, therefore, solubilization of hydrophobic compounds can occur.
| Surfactant | Type | CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 |
| Dodecyltrimethylammonium bromide (DTAB) | Cationic | 16 |
| Hexadecyltrimethylammonium bromide (CTAB) | Cationic | 0.92 |
| Triton X-100 | Non-ionic | 0.2-0.9 |
| Tween 20 | Non-ionic | 0.06 |
| Tween 80 | Non-ionic | 0.012 |
Experimental Protocols
Protocol 1: Determining Solubility Enhancement using UV-Vis Spectroscopy
This protocol outlines the general procedure to quantify the increase in this compound solubility with a chosen solubilization agent.
Materials:
-
This compound
-
Spectrophotometer-grade organic solvent (e.g., ethanol (B145695) or DMSO)
-
Aqueous buffer of choice
-
Solubilizing agent (co-solvent, cyclodextrin, or surfactant)
-
UV-Vis spectrophotometer and cuvettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL in ethanol).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (approximately 350 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Test Samples:
-
Prepare a series of aqueous solutions containing different concentrations of the chosen solubilizing agent (e.g., 0-20% ethanol, 0-10 mM β-cyclodextrin, or a range of surfactant concentrations above and below the CMC).
-
Add an excess amount of solid this compound to each solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature to ensure saturation.
-
-
Sample Analysis:
-
Filter the saturated solutions through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the organic solvent to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted samples at the λmax.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the concentration in the original saturated aqueous solutions by accounting for the dilution factor.
-
Plot the solubility of this compound as a function of the solubilizing agent concentration to determine the extent of solubility enhancement.
-
Protocol 2: Preparation of a this compound Solution using β-Cyclodextrin (Kneading Method)
This method is suitable for preparing a solid inclusion complex of this compound and β-cyclodextrin, which can then be dissolved in an aqueous medium.
Materials:
-
This compound
-
β-Cyclodextrin
-
Mortar and pestle
-
Ethanol
-
Deionized water
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture dropwise to the powder while continuously grinding with the pestle. Continue this process until a paste-like consistency is achieved.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization: Grind the dried solid complex into a fine powder using the mortar and pestle.
-
Dissolution: This powdered inclusion complex can now be dissolved in your aqueous buffer. The extent of solubility will need to be determined experimentally.
References
Technical Support Center: 4-Methoxyazobenzene Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 4-Methoxyazobenzene during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the difference between photoisomerization and photobleaching of this compound?
A1: Photoisomerization is the reversible conversion of this compound between its trans and cis isomers upon exposure to light of a specific wavelength. This is the desired photoswitching behavior. Photobleaching, on the other hand, is the irreversible photochemical destruction of the molecule, leading to a loss of its photochromic properties.
Q2: What is the primary cause of photobleaching in this compound?
A2: The primary cause of photobleaching in azobenzene (B91143) derivatives like this compound is photo-oxidation.[1][2] This process typically occurs when the molecule is in an excited state after absorbing light, and it reacts with molecular oxygen. This can lead to the cleavage of the azo bond (-N=N-) and the degradation of the aromatic rings.[2]
Q3: How does the solvent environment impact the photostability of this compound?
A3: The choice of solvent can significantly affect the rate of photobleaching. Polar solvents can influence the energy levels of the excited states of the molecule, potentially facilitating degradation pathways.[2] Some solvents, particularly chlorinated ones, may also decompose under UV irradiation, creating reactive species that can further degrade the azobenzene compound.[2]
Q4: Does the wavelength of light used for isomerization affect photobleaching?
A4: Yes, the wavelength and intensity of the light source are critical factors. Higher energy light (shorter wavelengths, e.g., UV light) is more likely to induce photodamage.[1] Using the lowest effective light intensity and filtering out unnecessary wavelengths can help minimize photobleaching.
Q5: Can dissolved oxygen in the solvent lead to increased photobleaching?
A5: Yes, the presence of molecular oxygen is a key factor in the photo-oxidation of azobenzenes.[2][3] Deoxygenating the solvent can significantly enhance the photostability of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of photoswitching ability | High light intensity or prolonged exposure. | Reduce the intensity of the light source using neutral density filters. Minimize the duration of light exposure to only what is necessary for isomerization. |
| Presence of oxygen in the solvent. | Deoxygenate the solvent by purging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. | |
| Inappropriate solvent selection. | Use a high-purity, non-polar, or less polar aprotic solvent. Avoid chlorinated solvents if possible. If the experiment allows, consider solvents known to enhance the stability of azobenzenes. | |
| Photodegradation due to UV light. | If using a broad-spectrum lamp, use a filter to select the specific wavelength required for isomerization and block unwanted UV radiation. | |
| Inconsistent isomerization results | Degradation of the compound over time. | Store this compound solutions in the dark and at low temperatures to prevent thermal and photodegradation. Prepare fresh solutions for critical experiments. |
| Formation of degradation products that interfere with spectroscopy. | Characterize the purity of your sample before and after irradiation using techniques like HPLC or NMR to identify potential degradation products. |
Experimental Protocols
Protocol for Quantifying the Photostability of this compound
This protocol describes a method to determine the photobleaching quantum yield (ΦPB) of this compound, which is a measure of its photostability. A lower ΦPB indicates higher stability.
Materials:
-
This compound
-
High-purity, spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
UV-Vis spectrophotometer
-
Calibrated light source with a narrow bandwidth (e.g., laser or filtered lamp) at the desired irradiation wavelength
-
Quartz cuvette
-
Actinometer solution (e.g., ferrioxalate) for light source calibration
-
Inert gas (Nitrogen or Argon) for deoxygenation (optional)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength in a 1 cm path length cuvette. For experiments investigating the effect of oxygen, prepare two sets of samples: one saturated with air and another deoxygenated by bubbling with an inert gas for at least 20 minutes.
-
Light Source Calibration: Determine the photon flux of your light source using a chemical actinometer according to established protocols.
-
Irradiation and Monitoring:
-
Place the this compound solution in a quartz cuvette and record its initial UV-Vis absorption spectrum.
-
Irradiate the solution with the calibrated light source for a defined period.
-
Periodically, stop the irradiation and record the UV-Vis spectrum.
-
Continue this process until a significant decrease in the main absorption band of the trans isomer is observed, which is not recoverable by thermal relaxation or irradiation at the cis-isomer absorption wavelength, indicating irreversible degradation.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans isomer against the total number of photons absorbed by the solution.
-
The photobleaching quantum yield (ΦPB) can be calculated from the initial slope of this plot using the following equation: ΦPB = (dC/dt) / Iabs where dC/dt is the rate of concentration change of this compound, and Iabs is the rate of absorbed photons.
-
Data Presentation:
| Parameter | Value |
| Photobleaching Quantum Yield (ΦPB) | To be determined experimentally |
| Irradiation Wavelength (nm) | Specify the wavelength used |
| Solvent | Specify the solvent used |
| Oxygen Condition | Aerated or Deoxygenated |
Visualizations
Caption: A simplified diagram illustrating the competing pathways of photoisomerization and photodegradation for this compound.
Caption: A logical workflow to troubleshoot and minimize photobleaching of this compound in experiments.
References
- 1. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
Red-shifting the absorption spectrum of 4-Methoxyazobenzene derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at red-shifting the absorption spectrum of 4-Methoxyazobenzene derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a "red-shift," and why is it important for this compound derivatives?
A red-shift, or bathochromic shift, is an effect where a molecule's maximum absorption wavelength (λmax) is shifted to a longer wavelength (lower energy). For photoswitchable molecules like azobenzenes, this is crucial for applications in biological systems and materials science.[1] Shifting the absorption into the visible light spectrum, particularly towards red light, allows for deeper tissue penetration and reduces potential photodamage caused by UV light, making these compounds more suitable for in vivo applications like photopharmacology.[1][2]
Q2: What are the primary strategies to induce a red-shift in the absorption spectrum of this compound?
The main strategies involve modifying the electronic structure of the molecule. The most common and effective methods include:
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Creating a "push-pull" system: Introduce an electron-withdrawing group (EWG) onto the phenyl ring opposite the existing electron-donating 4-methoxy group.[2][3]
-
Altering solvent polarity: The choice of solvent can significantly influence the λmax, a phenomenon known as solvatochromism.[4][5]
-
Ortho-substitution: Adding substituents at the positions ortho to the azo bridge can red-shift the n→π* transition.[6][7]
-
Controlling pH: For derivatives with ionizable functional groups, adjusting the pH can alter the electronic conjugation and shift the absorption spectrum.[8][9]
Q3: How do "push-pull" systems work to red-shift the spectrum?
"Push-pull" systems are created by substituting one end of the azobenzene (B91143) with an electron-donating group (EDG), like the existing 4-methoxy group, and the other end with an electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group.[2] The EDG "pushes" electron density into the π-system, raising the energy of the highest occupied molecular orbital (HOMO). The EWG "pulls" electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO).[3] This combined effect reduces the energy gap between the HOMO and LUMO, resulting in absorption of lower-energy (longer wavelength) light for the π→π* transition.[3]
Q4: What is the effect of solvent polarity on the absorption maximum (λmax)?
The effect of solvent polarity depends on the change in dipole moment between the molecule's ground and excited states. For many push-pull azobenzene derivatives, the excited state is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, thus reducing the energy gap and causing a red-shift (positive solvatochromism).[5][10] Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed in polar solvents.
Q5: Can changing the pH of the solution cause a red-shift?
Yes, if the this compound derivative contains pH-sensitive functional groups (e.g., -COOH, -NH₂). The protonation or deprotonation of these groups alters the overall electronic properties of the molecule.[9] For example, protonating an amino group in an acidic medium can reduce its electron-donating ability, often leading to a blue-shift. Conversely, deprotonating a hydroxyl or carboxylic acid group in a basic medium can enhance electron donation or conjugation, potentially causing a red-shift. The specific effect is dependent on the group and its position on the azobenzene core.
Q6: My synthesized derivative shows a blue-shift (hypsochromic shift) instead of a red-shift. What could be the cause?
A blue-shift can occur for several reasons:
-
Protonation of Donating Groups: If your derivative has an electron-donating group like an amino group and the measurement is performed in an acidic solution, the group may become protonated (+NH₃). This significantly reduces its electron-donating capacity and can lead to a blue-shift.[9]
-
Solvent Effects: For certain molecules, polar solvents can stabilize the ground state more than the excited state, increasing the transition energy and causing a blue-shift (negative solvatochromism).[5] This is particularly true for n→π* transitions, where hydrogen bonding from protic solvents can lower the energy of the non-bonding electrons in the ground state.[5]
-
Incorrect Substitution Pattern: If a substituent was unintentionally placed at a meta position instead of a para position, its electronic influence on the π-system through resonance is diminished, which could lead to unexpected spectral properties.[11]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| No significant red-shift observed after introducing a new substituent. | 1. Weak Electronic Effect: The chosen substituent may be a weak electron-withdrawing or -donating group. | Recommendation: To create a strong push-pull system with the 4-methoxy group, select a potent electron-withdrawing group like nitro (-NO₂), cyano (-CN), or a carbonyl group.[11][12] |
| 2. Incorrect Isomer: The substituent may have been added to the incorrect position (e.g., meta instead of para), minimizing its electronic resonance effect. | Recommendation: Verify the molecular structure and substituent position using characterization techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. | |
| Inconsistent λmax values across different measurements. | 1. Solvent Variability: Different solvents were used for different measurements. As solvatochromism is a common effect, this will lead to different λmax values.[4][13] | Recommendation: Standardize the solvent for all comparative UV-Vis spectroscopy measurements. Clearly report the solvent used when presenting spectral data. |
| 2. pH Fluctuation: The solvent (e.g., methanol, water) may have an inconsistent pH, or the sample itself may be acidic or basic. | Recommendation: If your derivative has ionizable groups, perform measurements in a buffered solution to maintain a constant pH.[8] | |
| 3. Concentration Effects: At very high concentrations, molecule aggregation can occur, which may alter the absorption spectrum. | Recommendation: Work with dilute solutions, typically in the micromolar (µM) range, where the Beer-Lambert law is valid. | |
| Poor separation between the π→π and n→π absorption bands.** | 1. Molecular Design: Standard para-substituted push-pull systems often cause a large red-shift in the π→π* band, which can lead to overlap with the weaker n→π* band. | Recommendation: Investigate ortho-substitution. Introducing substituents like halogens at the ortho-positions can selectively red-shift the n→π* band, improving its separation from the π→π* band and enabling visible-light switching.[6][7] |
Section 3: Data Presentation
Table 1: Effect of 4'-Substituents on the π→π* Absorption Maxima (λmax) of this compound Derivatives in Acetonitrile.
| 4'-Substituent | Substituent Type | λmax (nm) | Expected Shift vs. -H |
| -H | (Reference) | ~350 | - |
| -OCH₃ | Electron-Donating | ~360 | Minor Red-Shift |
| -CF₃ | Electron-Withdrawing | ~355 | Minor Red-Shift |
| -CN | Electron-Withdrawing | ~368 | Red-Shift |
| -NO₂ | Strong Electron-Withdrawing | ~380-400+ | Significant Red-Shift |
| (Data compiled and generalized from principles described in[11][12]) |
Table 2: Example of Solvent Effects on the λmax of a Push-Pull Aminoazobenzene Derivative.
| Solvent | Polarity (Dielectric Constant, ε) | λmax (nm) |
| Cyclohexane | 2.0 | ~400 |
| Dichloromethane | 9.1 | ~415 |
| Acetone | 21.0 | ~418 |
| Ethanol (B145695) | 24.6 | ~425 |
| DMSO | 47.0 | ~430 |
| (Representative data based on trends reported in[4][13]) |
Section 4: Experimental Protocols
Protocol 1: General Synthesis of a 4-Methoxy-4'-Substituted Azobenzene via Azo Coupling
This protocol describes a classic method for synthesizing push-pull azobenzenes.[14] The example focuses on coupling diazotized 4-nitroaniline (B120555) with anisole (B1667542).
1. Diazotization of 4-Nitroaniline: a. Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid (HCl). b. Cool the solution to 0-5 °C in an ice bath. c. Add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 15-20 minutes. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
2. Azo Coupling Reaction: a. In a separate flask, dissolve anisole (methoxybenzene) in a suitable solvent like ethanol or acetic acid, and cool it to 0-5 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the anisole solution with vigorous stirring. c. Maintain the temperature at 0-5 °C. If needed, add a base like sodium acetate (B1210297) or sodium hydroxide (B78521) to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction. d. A colored precipitate of the azobenzene derivative should form. Continue stirring for 1-2 hours.
3. Isolation and Purification: a. Collect the crude product by vacuum filtration and wash it with cold water. b. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica (B1680970) gel.
4. Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: UV-Vis Spectroscopic Analysis
1. Sample Preparation: a. Prepare a stock solution of the purified azobenzene derivative in a spectroscopic-grade solvent (e.g., ethanol, cyclohexane, DMSO) at a concentration of approximately 1 mM. b. From the stock solution, prepare a dilute sample with a final concentration of 10-20 µM in the chosen solvent. The final absorbance should ideally be between 0.5 and 1.0 at its maximum.
2. Measurement: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). c. Fill a second matched quartz cuvette with the dilute sample solution. d. Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).
3. Data Analysis: a. Identify the wavelength of maximum absorbance (λmax) for the electronic transitions of interest (typically the high-intensity π→π* band and the lower-intensity n→π* band). b. Ensure you record and report the solvent used, as it can significantly affect the λmax.[10]
Section 5: Diagrams and Workflows
Caption: Logical workflow for selecting and implementing a red-shifting strategy.
Caption: The push-pull effect reduces the HOMO-LUMO energy gap.
Caption: Standard experimental workflow for azobenzene synthesis and analysis.
References
- 1. Predictive modeling of visible-light azo-photoswitches’ properties using structural features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Red-Shifted, Fast-Relaxing Azobenzene Photoswitch for Visible Light Control of an Ionotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for 4-Methoxyazobenzene Isomerization without UV Light
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for inducing the isomerization of 4-methoxyazobenzene (B97606) and its derivatives while avoiding the use of UV light. The focus is on thermal and visible-light-induced methods, offering practical guidance for experimental success.
Frequently Asked Questions (FAQs)
Q1: Is it possible to isomerize this compound from its trans to its cis form without using UV light?
A1: Yes, it is possible to induce the trans-to-cis isomerization of azobenzene (B91143) derivatives, including those with a methoxy (B1213986) substituent, using visible light. This is typically achieved by modifying the molecular structure to shift the absorption spectrum into the visible range. A common strategy is the introduction of substituents at all four ortho positions of the azobenzene core. For instance, tetra-ortho-fluoro, -chloro, or -methoxy substituted azobenzenes can be efficiently isomerized using green or red light.[1][2][3][4]
Q2: What are the primary alternatives to UV light for controlling the isomerization of this compound?
A2: The two main alternatives to UV light are:
-
Thermal Isomerization: This method is primarily used for the relaxation of the cis isomer back to the more stable trans form. The rate of this process is temperature-dependent.
-
Visible-Light-Induced Isomerization: By chemically modifying the this compound structure, it is possible to use lower-energy visible light to drive both the trans-to-cis and cis-to-trans isomerization.
Q3: How does temperature affect the isomerization of this compound?
A3: Temperature significantly influences the thermal cis-to-trans isomerization rate.[5] An increase in temperature accelerates the conversion of the metastable cis isomer to the thermodynamically stable trans isomer. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy for the isomerization process.
Q4: Can solvents influence the rate of thermal isomerization?
A4: Yes, the polarity of the solvent can affect the rate of thermal cis-to-trans isomerization.[6][7] For some azobenzene derivatives, particularly those with "push-pull" substituents, polar solvents can stabilize the more polar transition state of the rotation mechanism, thus accelerating the isomerization rate.[7][8]
Q5: What are "photostationary states" and why are they important in visible-light-induced isomerization?
A5: A photostationary state (PSS) is the equilibrium ratio of cis and trans isomers that is reached under continuous irradiation with a specific wavelength of light. It is important because it represents the maximum achievable conversion to the desired isomer under those conditions. For visible-light-responsive azobenzenes, different wavelengths will produce different PSS ratios, allowing for bidirectional control of the isomerization.[1][2]
Troubleshooting Guides
Issue 1: Low trans-to-cis conversion efficiency using visible light.
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelength | Ensure the wavelength of your light source corresponds to the n-π* absorption band of the trans isomer of your specific tetra-ortho-substituted this compound derivative. This is typically in the green or red region of the spectrum.[1][2] |
| Insufficient Light Intensity | Increase the intensity of the light source. The rate of isomerization is dependent on the photon flux. |
| Sub-optimal Solvent | The solvent can influence the quantum yield of photoisomerization. Experiment with solvents of different polarities to optimize the conversion.[6] |
| Photodegradation | Prolonged exposure to high-intensity light can lead to degradation of the molecule. Try reducing the irradiation time or using a filter to block any potential stray UV light. Deoxygenating the solvent may also help.[9] |
| Competing cis-to-trans Isomerization | If the light source has a broad emission spectrum, it might also be exciting the cis isomer, leading to a lower net conversion. Use a light source with a narrow bandwidth or appropriate filters. |
Issue 2: The cis isomer reverts to the trans isomer too quickly.
| Potential Cause | Troubleshooting Step |
| High Temperature | The thermal cis-to-trans relaxation is temperature-dependent. Lowering the temperature of the experiment will decrease the rate of thermal back-isomerization. |
| Solvent Effects | As mentioned, solvent polarity can influence the thermal relaxation rate. Non-polar solvents may slow down the process for certain "push-pull" azobenzenes.[7] |
| Molecular Design | For applications requiring a long-lived cis state, consider using tetra-ortho-substituted azobenzenes, which are known to have significantly longer thermal half-lives for the cis isomer.[1][2] |
Quantitative Data Summary
Table 1: Thermal Isomerization Kinetics of this compound in Ionic Liquids
| Ionic Liquid | Temperature (°C) | Rate Constant (k_obs, s⁻¹) | Activation Energy (Ea, kJ/mol) |
| BMIM PF₆ | 15 | 1.1 x 10⁻⁵ | 95 ± 2 |
| 25 | 4.8 x 10⁻⁵ | ||
| 40 | 3.6 x 10⁻⁴ | ||
| BMIM Tf₂N | 15 | 1.8 x 10⁻⁵ | 101 ± 2 |
| 25 | 7.1 x 10⁻⁵ | ||
| 40 | 4.8 x 10⁻⁴ | ||
| Data extracted from[5][10] |
Table 2: Visible-Light-Induced Isomerization of Tetra-ortho-Substituted Azobenzenes
| Substitution | trans → cis Wavelength (nm) | PSS (% cis) | cis → trans Wavelength (nm) | PSS (% trans) | Quantum Yield (trans → cis) | Quantum Yield (cis → trans) | Thermal Half-life of cis isomer |
| Tetra-ortho-fluoro | >500 | 86 | 410 | 91 | 0.30 | 0.49 | Very stable |
| Tetra-ortho-chloro | 550 | 64.9 | 430 | 87.8 | - | - | ~11 days |
| Tetra-ortho-methoxy | 615 / 650 | High Z population | 450 | High E population | - | - | - |
| Data compiled from[1][2][4][11] |
Experimental Protocols
Protocol 1: Thermal cis-to-trans Isomerization of this compound
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Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., ethanol, ionic liquids) in a quartz cuvette.
-
trans-to-cis Photoisomerization: Irradiate the solution with a UV lamp (e.g., 365 nm) until the photostationary state is reached, characterized by the cessation of changes in the UV-Vis absorption spectrum.
-
Thermal Relaxation: Place the cuvette in a temperature-controlled spectrophotometer set to the desired temperature for the kinetic study.
-
Data Acquisition: Monitor the change in absorbance at the λ_max of the trans isomer (around 350 nm) over time.
-
Data Analysis: Fit the absorbance data to a first-order kinetic model to determine the rate constant (k_obs). Repeat at different temperatures to construct an Arrhenius plot and determine the activation energy.
Protocol 2: Visible-Light-Induced Isomerization of a Tetra-ortho-substituted this compound Derivative
-
Sample Preparation: Dissolve the tetra-ortho-substituted azobenzene derivative in a suitable solvent (e.g., DMSO) in a quartz cuvette.
-
trans-to-cis Isomerization: Irradiate the solution with a visible light source corresponding to the n-π* transition of the trans isomer (e.g., a 530 nm or 550 nm LED) until the photostationary state is reached. Monitor the process using a UV-Vis spectrophotometer.
-
cis-to-trans Isomerization: Subsequently, irradiate the solution with a shorter wavelength visible light source corresponding to the n-π* transition of the cis isomer (e.g., a 430 nm or 450 nm LED) to revert to the trans isomer.
-
Analysis: Determine the photostationary state ratios at each wavelength by analyzing the absorption spectra or using techniques like ¹H NMR or HPLC.
Visualizations
Caption: Isomerization pathways for this compound derivatives.
Caption: Experimental workflow for visible-light isomerization.
References
- 1. Manipulation of Chemistry and Biology with Visible Light Using Tetra‐ortho‐Substituted Azobenzenes and Azonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
4-Methoxyazobenzene aggregation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyazobenzene. The information provided addresses common issues related to its aggregation and offers strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is an organic compound belonging to the azobenzene (B91143) family, characterized by two phenyl rings linked by a nitrogen double bond (N=N). Like many azobenzene derivatives, it is a hydrophobic molecule with very low solubility in water.[1] This poor aqueous solubility can lead to the formation of aggregates, where individual molecules clump together. Aggregation is a significant concern in experimental settings as it can:
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Lead to inaccurate experimental results due to a lack of a homogenous solution.
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Cause precipitation of the compound out of solution.
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Reduce the effective concentration of the monomeric, active form of the molecule.
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Interfere with analytical techniques.
Q2: What are the primary causes of this compound aggregation?
The primary driver for the aggregation of this compound in aqueous environments is its hydrophobic nature. The aggregation is often mediated by non-covalent interactions, including:
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Hydrophobic Effect: In aqueous solutions, the hydrophobic molecules of this compound tend to self-associate to minimize their contact with water molecules.
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π-π Stacking: The aromatic phenyl rings in the azobenzene structure can stack on top of each other, another major contributing factor to aggregation.
Factors such as high concentration, low temperature, and a pH that affects the molecule's limited solubility can exacerbate aggregation.
Troubleshooting Guide: Preventing Aggregation
This guide provides solutions to common problems encountered with this compound aggregation during experiments.
Issue 1: Difficulty dissolving this compound and preparing a stable stock solution.
Cause: this compound is practically insoluble in water, which can lead to immediate aggregation and precipitation when added to aqueous buffers.[1]
Solution: Prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.
Recommended Solvents: While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not readily available, it is known to be soluble in several common organic solvents.[1] The choice of solvent will depend on the experimental requirements and compatibility with the downstream application.
Table 1: Solubility of this compound and Related Azobenzenes in Various Solvents
| Solvent | This compound Solubility | Azobenzene Solubility ( g/100 mL) | Notes |
| Water | Very low (practically insoluble) | 6.4 mg/L | Use of co-solvents is necessary for aqueous applications. |
| Ethanol | Soluble[1] | 2.5 | A common choice for biological experiments, but may have limited solubilizing power at high concentrations. |
| Methanol | Soluble | Data not available | Similar to ethanol, a polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available | A strong polar aprotic solvent, effective for many hydrophobic compounds. Ensure final concentration is compatible with your assay. |
| Dimethylformamide (DMF) | Soluble[1] | Data not available | Another polar aprotic solvent with good solubilizing properties. |
| Acetone | Soluble | Data not available | A polar aprotic solvent, can be used for initial dissolution. |
| Toluene | Soluble | 27.5 | A non-polar aromatic solvent, generally not used in aqueous-based biological assays. |
| Benzene | Soluble | 27.5 | A non-polar aromatic solvent, generally not used in aqueous-based biological assays. |
Note: The solubility data for azobenzene is provided as a reference point for related hydrophobic compounds.
Issue 2: Aggregation occurs upon dilution of the organic stock solution into an aqueous buffer.
Cause: The rapid change in solvent polarity upon dilution can cause the hydrophobic this compound to crash out of solution and aggregate.
Solution 1: Use of Co-solvents Introduce a water-miscible organic co-solvent into the final aqueous solution to increase the solubility of this compound.
Table 2: Common Co-solvents for Preventing Aggregation of Hydrophobic Compounds
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solubilizing agent. Be mindful of its potential effects on biological systems at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in biological assays, but may be less effective than DMSO for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 1-10% | Similar to DMSO in its solubilizing capabilities. Check for compatibility with your experimental setup. |
Solution 2: Use of Surfactants Non-ionic surfactants can be used to encapsulate hydrophobic molecules within micelles, preventing their aggregation in aqueous solutions.
Table 3: Common Non-ionic Surfactants for Aggregation Prevention
| Surfactant | Typical Starting Concentration (w/v) | Notes |
| Tween® 80 | 0.01 - 0.1% | Widely used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[2][3][4][5][6] |
| Triton™ X-100 | 0.01 - 0.1% | Effective in preventing protein aggregation and can be used for small molecules.[7][8][9][10][11] Note: Triton X-100 is subject to regulatory scrutiny in some regions. |
Solution 3: Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.
Table 4: β-Cyclodextrin for Aggregation Prevention of Azobenzene Derivatives
| Cyclodextrin | Guest Molecule | Binding Constant (K) | Notes |
| β-Cyclodextrin | 4-Hydroxyazobenzene | Not specified | Forms a 1:1 inclusion complex.[1] |
| β-Cyclodextrin | 4-Aminoazobenzene (B166484) | Not specified | Forms a 1:1 inclusion complex.[1] |
| β-Cyclodextrin | Hydroxymethylferrocene | 541.3 M⁻¹ (UV-Vis) | This value for a different guest molecule illustrates a typical binding affinity.[12] |
Issue 3: How to monitor and quantify the aggregation of this compound?
Cause: Visual inspection is often insufficient to detect the early stages of aggregation.
Solution: Use spectroscopic techniques to monitor changes in the solution that are indicative of aggregation.
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UV-Visible (UV-Vis) Spectroscopy: Aggregation can lead to changes in the absorption spectrum, such as a broadening of the absorption peak, a shift in the maximum absorption wavelength (λmax), or an increase in baseline absorbance due to light scattering.[13]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. The appearance of larger particles is a direct indication of aggregation.[14][15][16][17][18]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Accurately weigh the desired amount of this compound powder.
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Transfer the powder to a clean, dry glass vial.
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Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to the vial.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed container, protected from light, at the appropriate temperature.
Protocol 2: Monitoring Aggregation with UV-Vis Spectroscopy
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Prepare a series of dilutions of your this compound stock solution in the desired aqueous buffer.
-
Use a spectrophotometer to record the UV-Vis absorption spectrum of each dilution over a relevant wavelength range (e.g., 250-600 nm).
-
Analyze the spectra for signs of aggregation:
-
Hypsochromic shift (blue shift) or hyperchromic effect: May indicate the formation of H-aggregates (face-to-face stacking).
-
Bathochromic shift (red shift) or hypochromic effect: May indicate the formation of J-aggregates (head-to-tail stacking).
-
Increased baseline absorbance: Suggests light scattering by larger aggregate particles.
-
-
To study the effect of temperature, record spectra at different temperatures using a temperature-controlled cuvette holder.
Protocol 3: Measuring Aggregate Size with Dynamic Light Scattering (DLS)
-
Prepare your this compound sample in the desired aqueous buffer, ensuring the final concentration is suitable for DLS analysis (typically in the mg/mL range, but optimization is required).
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Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large, pre-existing aggregates. This step is crucial for accurate DLS measurements.
-
Transfer the filtered sample to a clean, dust-free DLS cuvette.
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Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's operating procedure.
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Analyze the resulting size distribution data. A monomodal distribution with a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger species or a multimodal distribution suggests aggregation.
Visualizations
Caption: Aggregation of this compound (4-MAB) monomers into larger aggregates.
Caption: Mechanisms for preventing this compound aggregation.
Caption: Workflow for preparing and stabilizing this compound solutions.
References
- 1. Assembly behavior of inclusion complexes of β-cyclodextrin with 4-hydroxyazobenzene and 4-aminoazobenzene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of drug aggregation on the structural and dynamic properties of Triton X-100 micelles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entegris.com [entegris.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Improving the Fatigue Resistance of 4-Methoxyazobenzene Photoswitches
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methoxyazobenzene and related photoswitches. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you enhance the fatigue resistance and overall performance of your photoswitches.
Frequently Asked Questions (FAQs)
Q1: What is photoswitch fatigue and why is it a concern for this compound?
A1: Photoswitch fatigue refers to the irreversible degradation of a photochromic molecule after a number of switching cycles. This degradation leads to a loss of photochromic performance, characterized by a decrease in the absorption change between the two isomeric states (trans and cis). For this compound, like other azobenzene (B91143) derivatives, fatigue can be caused by prolonged exposure to high-intensity light, particularly in the UV range, which can lead to irreversible chemical reactions and the formation of non-photochromic byproducts. High fatigue resistance is crucial for applications requiring long-term, repeatable photoswitching.
Q2: What are the common degradation pathways for azobenzene-based photoswitches?
A2: While specific degradation pathways for this compound are not extensively detailed in the literature, general degradation mechanisms for azobenzenes under UV irradiation can involve oxidation and reduction reactions. The presence of oxygen can lead to the formation of reactive oxygen species (ROS) that attack the azobenzene core. Common degradation products can include hydroxylated derivatives and, in more complex scenarios, cleavage of the N=N bond to form aromatic amines.[1][2][3] The specific pathway can be influenced by the solvent, the presence of other reactive species, and the irradiation wavelength.
Q3: How does the methoxy (B1213986) substituent in this compound affect its properties and fatigue resistance?
A3: The methoxy group (-OCH₃) is an electron-donating group. When placed at the para position of the azobenzene core, it can influence the electronic structure and, consequently, the photophysical properties of the molecule. Electron-donating groups can cause a red-shift (bathochromic shift) in the π-π* absorption band.[4] While a direct correlation to fatigue resistance for this specific molecule is not well-documented, substituent effects are known to be critical in tuning the properties of azobenzenes.[5] For instance, ortho-substitution with methoxy groups has been used to create azobenzenes that can be switched with visible light, which can reduce photodegradation compared to UV light.[6][7]
Q4: Can the choice of solvent impact the fatigue resistance of this compound?
A4: Yes, the solvent can play a significant role. Solvent polarity can affect the stability of the excited states of the photoswitch and the rates of both photoisomerization and thermal relaxation.[4] Additionally, the presence of dissolved oxygen in the solvent can contribute to oxidative degradation pathways. For experiments where high fatigue resistance is critical, deoxygenating the solvent may be a beneficial step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of photo-responsiveness (fatigue) | 1. High-intensity UV light: Prolonged exposure to high-energy UV light can cause photodegradation.[8] 2. Presence of oxygen: Reactive oxygen species can degrade the azobenzene molecule.[2] 3. Impure solvent or sample: Impurities can act as catalysts for degradation. | 1. Optimize light source: Use the lowest effective light intensity and consider using longer wavelengths if possible. If your experimental setup allows, explore two-photon absorption for isomerization. 2. Deoxygenate solvent: Purge the solvent with an inert gas like nitrogen or argon before the experiment. 3. Ensure purity: Use high-purity solvents and purify the this compound sample before use. |
| Incomplete trans-to-cis isomerization | 1. Spectral overlap: The absorption spectra of the trans and cis isomers may overlap at the irradiation wavelength, leading to a photostationary state (PSS) with a significant population of the trans isomer. 2. Inappropriate wavelength: The irradiation wavelength may not be optimal for exciting the trans isomer. | 1. Fine-tune irradiation wavelength: Select a wavelength at the absorption maximum of the trans isomer where the cis isomer has minimal absorption. 2. Check lamp output: Ensure your light source is emitting at the expected wavelength and intensity. |
| cis-isomer is thermally unstable | 1. Solvent effects: The rate of thermal cis-to-trans relaxation is highly solvent-dependent. 2. Temperature: Higher temperatures accelerate thermal relaxation. | 1. Solvent selection: If experimentally feasible, choose a solvent known to increase the half-life of the cis isomer. 2. Control temperature: Conduct experiments at a controlled, and if possible, lower temperature to slow down thermal back-isomerization. |
| Aggregation or precipitation in solution | 1. Low solubility: One or both isomers may have poor solubility in the chosen solvent. 2. π-π stacking: The planar structure of the trans isomer can promote intermolecular stacking, especially at higher concentrations. | 1. Solvent optimization: Test different solvents to find one with good solubility for both isomers. 2. Lower concentration: Reduce the concentration of the photoswitch in the solution. |
Quantitative Data
Due to a lack of specific fatigue resistance data for this compound in the reviewed literature, the following table presents general photophysical properties for azobenzene and the influence of substituents to provide a comparative context.
| Compound | Substitution | Key Photophysical Property | Significance | Reference |
| Azobenzene | Unsubstituted | High isomerization quantum yields. | Foundation for photoswitch design. | [9] |
| Ortho-fluoroazobenzene | Ortho-fluorination | Significantly increases the cis-isomer lifetime. | Enables quantitative and bidirectional photoswitching. | [9] |
| Ortho-aminoazobenzene | Ortho-amination | Boosts visible-light absorption. | Allows for switching with less damaging, longer wavelength light. | [9] |
| Tetra-ortho-methoxyazobenzene | Ortho-methoxylation | Red-shift of the n-π* band, enabling switching with green light. | Avoids the use of UV light, potentially reducing photodamage. | [6][7] |
| Meta-substituted azobenzenes | Meta-substitution with electron-withdrawing groups | Can lead to longer thermal half-life of the cis-isomer. | Enhanced stability of the cis state. | [4] |
Experimental Protocols
Protocol 1: Measurement of Photoswitching Performance using UV-Vis Spectroscopy
This protocol details the steps to characterize the photoisomerization of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, DMSO) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1 for the trans isomer.
-
-
Initial Spectrum (Trans-State):
-
Record the absorption spectrum of the solution before irradiation. This spectrum represents the thermally stable trans isomer.
-
-
trans-to-cis Isomerization:
-
Irradiate the sample with a UV light source (e.g., 365 nm LED) within the spectrophotometer.
-
Record absorption spectra at regular intervals until no further changes are observed. The final spectrum represents the photostationary state (PSS) enriched in the cis isomer.
-
-
cis-to-trans Isomerization:
-
Following the creation of the cis-enriched PSS, irradiate the sample with visible light (e.g., >420 nm) to induce back-isomerization to the trans state.
-
Record spectra periodically until the original trans-state spectrum is recovered.
-
-
Data Analysis:
-
Determine the wavelengths of maximum absorption (λmax) for both isomers.
-
Calculate the composition of the PSS by analyzing the changes in absorbance at the λmax of the trans isomer.
-
Protocol 2: Accelerated Photofatigue Resistance Test
This protocol outlines a method to assess the durability of this compound over multiple switching cycles.
-
Sample Preparation:
-
Prepare a solution of this compound as described in Protocol 1.
-
-
Cyclic Switching:
-
Place the sample in a temperature-controlled cuvette holder.
-
Alternate irradiation with UV light (for trans-to-cis isomerization) and visible light (for cis-to-trans isomerization) for defined time intervals.
-
Record the full absorption spectrum after each full cycle (UV and visible light irradiation).
-
-
Data Acquisition:
-
Continue the cycling for a large number of cycles (e.g., 100 or more, depending on the expected stability).
-
Monitor the absorbance at the λmax of the trans isomer at the end of each visible light irradiation step.
-
-
Data Analysis:
-
Plot the absorbance at the trans isomer's λmax as a function of the number of cycles.
-
Fatigue can be quantified as the number of cycles required for the initial absorbance to decrease by a certain percentage (e.g., 10%).
-
Visualizations
Caption: Reversible photoisomerization of this compound.
Caption: Potential degradation pathway for azobenzene photoswitches.
Caption: Experimental workflow for assessing photoswitch fatigue.
References
- 1. Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Azobenzene Photoswitching without Ultraviolet Light - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Validating 4-Methoxyazobenzene E/Z Isomerization using ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of the E and Z isomers of 4-methoxyazobenzene (B97606), with a focus on utilizing ¹H NMR for validation of the photoisomerization process. Alternative validation methods are also discussed, supported by experimental data and detailed protocols.
Distinguishing E and Z Isomers of this compound with ¹H NMR
The reversible photoisomerization of this compound between its thermally stable E (trans) isomer and metastable Z (cis) isomer is a cornerstone of photoswitchable molecular systems. ¹H NMR spectroscopy is a powerful and definitive method to validate this isomerization by exploiting the distinct chemical environments of the protons in each isomeric form.
The primary difference observed in the ¹H NMR spectra of the E and Z isomers is the chemical shift of the aromatic protons. In the planar E isomer, the aromatic protons experience a different shielding effect compared to the non-planar Z isomer. This results in a noticeable upfield or downfield shift of the proton signals upon isomerization, providing a clear spectroscopic handle to distinguish and quantify the isomeric ratio.
Table 1: Comparative ¹H NMR Data for E and Z Isomers of this compound
| Proton Assignment | E-4-Methoxyazobenzene Chemical Shift (ppm) | Z-4-Methoxyazobenzene Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.90 (s, 3H) | ~3.85 (s, 3H) |
| Protons ortho to -OCH₃ | ~7.00 (d, 2H) | ~6.95 (d, 2H) |
| Protons meta to -OCH₃ | ~7.90 (d, 2H) | ~7.80 (d, 2H) |
| Phenyl Protons (unsubst.) | ~7.50 (m, 3H) | ~6.90 - 7.40 (m, 5H) |
| Protons ortho to N=N | ~7.90 (d, 2H) | Significantly upfield shifted |
Note: The chemical shift values are approximate and can vary slightly based on the solvent and concentration. The key takeaway is the relative shift difference between the isomers.
Experimental Protocol: ¹H NMR Validation of Photoisomerization
This protocol outlines the procedure for inducing the E to Z photoisomerization of this compound and monitoring the transformation using ¹H NMR spectroscopy.
Materials:
-
E-4-methoxyazobenzene
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
UV lamp (365 nm)
Procedure:
-
Sample Preparation: Prepare a solution of E-4-methoxyazobenzene in CDCl₃ (or another appropriate deuterated solvent) at a concentration of approximately 1-5 mg/mL in an NMR tube.
-
Initial ¹H NMR Spectrum: Acquire a ¹H NMR spectrum of the initial solution. This spectrum will correspond to the pure E isomer.
-
Photoisomerization: Irradiate the NMR tube with a 365 nm UV lamp. The irradiation time will depend on the lamp's power and the desired conversion percentage. It is recommended to perform initial trials to optimize the irradiation time.
-
Post-Irradiation ¹H NMR Spectrum: After irradiation, acquire another ¹H NMR spectrum. This spectrum will show a mixture of both E and Z isomers. New peaks corresponding to the Z isomer will be visible, while the integrals of the E isomer peaks will decrease.
-
Data Analysis:
-
Qualitative Validation: Compare the pre- and post-irradiation spectra to identify the new set of signals corresponding to the Z isomer.
-
Quantitative Analysis: Determine the ratio of the E and Z isomers by integrating the well-resolved signals of both isomers. The percentage of each isomer can be calculated using the following formula:
% Isomer = (Integral of Isomer Signal / Sum of Integrals of both Isomer Signals) x 100%
-
Alternative Validation Methods
While ¹H NMR provides definitive structural information, other spectroscopic techniques can also be employed to monitor the isomerization of this compound.
UV-Vis Spectroscopy:
UV-Vis spectroscopy is a widely used method for observing the E/Z isomerization. The E and Z isomers have distinct absorption spectra. Typically, the E isomer exhibits a strong π-π* transition in the UV region (around 350 nm) and a weaker n-π* transition in the visible region. Upon conversion to the Z isomer, the intensity of the π-π* band decreases, while the n-π* band intensity increases.[1]
Comparison of ¹H NMR and UV-Vis Spectroscopy:
| Feature | ¹H NMR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Detailed structural information, definitive isomer identification. | Information about electronic transitions, less direct structural data. |
| Quantification | Highly accurate quantification through integration of signals. | Quantification is possible but can be less precise. |
| Sensitivity | Generally less sensitive than UV-Vis. | Highly sensitive, suitable for dilute solutions. |
| Instrumentation | Requires access to an NMR spectrometer. | Widely available and relatively simple to operate. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating the E/Z isomerization and the underlying molecular transformation.
Caption: Experimental workflow for ¹H NMR validation.
Caption: Photoisomerization pathway of this compound.
References
Quantitative Analysis of 4-Methoxyazobenzene Isomers: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development requiring precise quantification of 4-Methoxyazobenzene isomers, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely utilized technique for the separation and quantification of geometric isomers. The distinct polarities and shapes of the cis and trans isomers of this compound allow for their effective separation on a suitable stationary phase.
Experimental Protocol: HPLC
A validated HPLC method for the separation of cis and trans isomers of a similar compound, silsesquioxane, provides a strong foundational protocol. This can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating nonpolar to moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is typically effective. The optimal ratio should be determined through method development to achieve baseline separation. For example, a starting gradient could be 70:30 (acetonitrile:water).
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of both isomers (e.g., 350 nm for the π-π* transition of the trans isomer and around 440 nm for the n-π* transition of the cis isomer).
-
Injection Volume: 20 µL.
-
Quantification: Calibration curves are constructed by injecting known concentrations of purified cis and trans isomer standards. The peak area of each isomer is then used to determine its concentration in unknown samples.
Data Presentation: HPLC Performance
| Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | Analyte and instrument dependent |
| Retention Time (trans) | Typically shorter than cis in reversed-phase |
| Retention Time (cis) | Typically longer than trans in reversed-phase |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages for the quantitative analysis of this compound isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent primary method for the absolute and relative quantification of isomers without the need for isomer-specific calibration standards. The distinct chemical shifts of the protons in the cis and trans isomers allow for their individual integration and quantification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for the signals of the minor isomer. A relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated is crucial for accurate quantification.
-
Quantification: The concentration of each isomer is determined by comparing the integral of its characteristic proton signals to the integral of the known concentration of the internal standard. For relative quantification, the ratio of the integrals of the signals from the two isomers is used. A study on a similar azobenzene (B91143) derivative demonstrated the clear separation of signals for the protons ortho to the azo group in the cis and trans isomers, allowing for accurate integration.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low-concentration samples or complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column for fast and efficient separations.
-
Mobile Phase: Similar to HPLC, typically a gradient of acetonitrile and water with a small amount of formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for azobenzene compounds.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for both cis and trans isomers are monitored for high selectivity.
-
Quantification: Isotope-labeled internal standards are recommended for the most accurate quantification to compensate for matrix effects and ionization suppression.
Comparative Analysis of Methods
| Feature | HPLC-UV | ¹H NMR | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance | Chromatographic separation with mass-based detection |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity | Moderate | Low | High |
| Speed | Moderate | Fast (for prepared sample) | Fast |
| Quantification | Relative or absolute (with standards) | Absolute and relative (with internal standard) | Relative or absolute (with standards) |
| Sample Throughput | High | Low to moderate | High |
| Cost | Moderate | High (instrumentation) | High |
| Strengths | Robust, reliable, widely available | No need for isomer standards for relative quantification, structural information | High sensitivity and selectivity |
| Limitations | Requires isomer standards for absolute quantification | Lower sensitivity, potential for signal overlap | Matrix effects, requires expensive instrumentation |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: HPLC experimental workflow for the quantitative analysis of this compound isomers.
Caption: ¹H NMR experimental workflow for the quantitative analysis of this compound isomers.
References
A Comparative Analysis of 4-Methoxyazobenzene and Its Derivatives for Biomedical Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methoxyazobenzene and other azobenzene (B91143) derivatives, focusing on their performance backed by experimental data. This analysis covers their physicochemical, photochemical, and biological properties, offering insights into their potential as photoswitchable agents in therapeutics and research.
Azobenzene and its derivatives are a class of photoresponsive molecules that can reversibly switch between two geometric isomers, trans (E) and cis (Z), upon irradiation with light of specific wavelengths. This unique property allows for precise spatiotemporal control over their biological activity, making them promising candidates for applications in photopharmacology and drug delivery. This guide focuses on this compound and compares its properties with other relevant azobenzene derivatives.
Physicochemical and Photochemical Properties
The substitution pattern on the azobenzene core significantly influences its physicochemical and photochemical characteristics. Electron-donating groups, such as the methoxy (B1213986) group in this compound, can affect the molecule's absorption spectra, thermal stability of the cis isomer, and quantum yields of isomerization.
Below is a summary of key physicochemical and photochemical properties of this compound and a selection of other para-substituted azobenzene derivatives.
| Compound | Substituent (R) | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax trans (π-π) (nm) | λmax cis (n-π) (nm) | Thermal Half-life (t½) of cis-isomer |
| Azobenzene | -H | 182.22 | 68 | ~320 | ~440 | Hours to Days |
| This compound | -OCH₃ | 212.25 | 54-58 | ~350 | ~440 | 6 days (in MOF) [1] |
| 4-Aminoazobenzene | -NH₂ | 197.24 | 123-126 | ~385 | ~450 | Shorter than unsubstituted |
| 4-Nitroazobenzene | -NO₂ | 227.22 | 134-137 | ~330 | ~430 | Longer than unsubstituted |
| 4,4'-Dihydroxyazobenzene | -OH (at 4 and 4') | 214.22 | >300 | - | - | - |
Biological Activity: A Comparative Overview
Azobenzene derivatives have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects. The nature and position of substituents on the phenyl rings are critical in determining their potency and selectivity.
Antimicrobial Activity
The antimicrobial potential of azobenzene derivatives has been explored against various pathogens. For instance, 4,4'-dihydroxy-azobenzene has shown activity against clinically relevant staphylococci.
| Compound | Microorganism | MIC (mg/L) |
| 4,4'-Dihydroxy-azobenzene | Staphylococcus aureus | 64[2] |
| 4,4'-Dihydroxy-azobenzene | Staphylococcus pseudintermedius | 32[2] |
MIC: Minimum Inhibitory Concentration
Cytotoxicity Against Cancer Cells
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of standard protocols for the synthesis of this compound and for evaluating the biological activity of azobenzene derivatives.
Synthesis of this compound
A common method for synthesizing unsymmetrical azobenzenes like this compound is the Mills reaction.[1]
Workflow for Mills Reaction:
-
Dissolution: Dissolve 4-methoxyaniline in glacial acetic acid.
-
Addition: Add nitrosobenzene (B162901) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours to days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into water or an ice-water mixture to precipitate the product.
-
Purification: Collect the precipitate by filtration and purify by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound via the Mills reaction.
Evaluation of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azobenzene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caption: General workflow for assessing the cytotoxicity of azobenzene derivatives using the MTT assay.
Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of many azobenzene derivatives is linked to their ability to induce apoptosis. This programmed cell death can be triggered through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.[3]
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, which can be induced by cytotoxic compounds. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to apoptosis.
Caption: The intrinsic apoptotic pathway potentially induced by azobenzene derivatives.
Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave Bid to tBid, which activates the intrinsic pathway.
References
A Comparative Guide to the Performance of 4-Methoxyazobenzene and Unsubstituted Azobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Methoxyazobenzene and its parent compound, unsubstituted azobenzene (B91143). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate photoswitchable molecule for their specific applications.
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis forms upon light irradiation. This property makes them ideal candidates for a wide range of applications, including molecular switches, photosensitive materials, and photopharmacology. The performance of these molecules is largely dictated by their photochemical properties, such as their isomerization quantum yield and the rate of thermal relaxation from the metastable cis isomer back to the stable trans form. This guide focuses on the comparative performance of this compound, which bears an electron-donating methoxy (B1213986) group at the para position of one phenyl ring, and the parent unsubstituted azobenzene.
Photochemical Performance: A Quantitative Comparison
The introduction of a methoxy group at the 4-position of the azobenzene scaffold significantly influences its electronic and, consequently, its photochemical properties. The following tables summarize key performance metrics for both compounds based on available experimental data.
Table 1: Photoisomerization Quantum Yields (Φ)
The quantum yield (Φ) represents the efficiency of the photoisomerization process, indicating the number of molecules that isomerize per photon absorbed.
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) |
| Unsubstituted Azobenzene | n-Hexane | 313 | 0.11[1] |
| Unsubstituted Azobenzene | Isooctane | 313 | 0.13[1] |
| Unsubstituted Azobenzene | Cyclohexane | 313 | 0.10[1] |
| This compound | Data not available in a directly comparable format |
Table 2: Thermal Isomerization Kinetics
The thermal relaxation from the cis to the trans isomer is a crucial parameter, especially for applications requiring a stable cis state. This is often characterized by the half-life (t½) of the cis isomer.
| Compound | Solvent | Temperature (°C) | Half-life (t½) of cis-isomer |
| Unsubstituted Azobenzene | Various | Ambient | ~ hours to days |
| This compound | in MOF | Ambient | 6 days[2] |
Note: The thermal half-life of azobenzene derivatives is highly sensitive to the solvent and the surrounding environment. The data for this compound is from a study where it was occluded in a metal-organic framework (MOF), which can significantly stabilize the cis isomer. Studies on 4-hydroxyazobenzenes, which are structurally related, show that the thermal isomerization kinetics are strongly dependent on the environment, with changes of up to 5 orders of magnitude in the cis-lifetime observed between nonpolar and polar, hydrogen-bonding environments[3][4].
Key Performance Differences
The presence of the electron-donating methoxy group in this compound leads to several key differences in performance compared to unsubstituted azobenzene:
-
Absorption Spectra: The methoxy group causes a red-shift in the π-π* absorption band of the trans isomer. This can be advantageous for applications requiring visible light activation.
-
Thermal Relaxation: The methoxy group can influence the thermal stability of the cis isomer. While direct comparisons in the same solvent are sparse, the available data suggests that the local environment plays a critical role in determining the half-life of the cis form.
-
Isomerization Mechanism: For unsubstituted azobenzene, the thermal cis to trans isomerization is generally favored to proceed via an inversion mechanism[4]. In contrast, for "push-pull" type azobenzenes with electron-donating and electron-withdrawing groups, a lower energy rotational pathway can become dominant, leading to faster thermal relaxation[4]. This compound, with its electron-donating methoxy group, can be considered a mild "push" system.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the performance of azobenzene derivatives.
Determination of Photoisomerization Quantum Yield
This protocol describes the determination of the trans → cis photoisomerization quantum yield using UV-Vis spectroscopy and chemical actinometry.
1. Materials and Equipment:
-
This compound or Unsubstituted Azobenzene
-
Spectrophotometric grade solvent (e.g., n-hexane, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Chemical actinometer (e.g., potassium ferrioxalate)
2. Procedure:
-
Preparation of Solutions: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.0 at the excitation wavelength.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer according to established procedures. This step is crucial for accurately calculating the quantum yield.
-
Irradiation: Irradiate the azobenzene solution in a quartz cuvette with the monochromatic light source for a specific period.
-
Spectral Monitoring: Record the UV-Vis absorption spectrum of the solution before and after irradiation. The isomerization from trans to cis will result in a decrease in the absorbance of the π-π* band of the trans isomer and an increase in the absorbance of the characteristic bands of the cis isomer.
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of molecules isomerized can be determined from the change in absorbance using the Beer-Lambert law, provided the molar extinction coefficients of the pure trans and cis isomers are known. The number of photons absorbed is determined from the actinometry experiment.
Measurement of Thermal Isomerization Rate
This protocol outlines the measurement of the thermal relaxation rate from the cis to the trans isomer using UV-Vis spectroscopy.
1. Materials and Equipment:
-
Solution of the azobenzene derivative with a high population of the cis isomer (prepared by irradiating a solution of the trans isomer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
2. Procedure:
-
Preparation of the cis-rich solution: Irradiate a solution of the azobenzene derivative at the λmax of the trans isomer until the photostationary state is reached, ensuring a high concentration of the cis isomer.
-
Thermal Relaxation Monitoring: Place the cuvette containing the cis-rich solution in the temperature-controlled sample holder of the UV-Vis spectrophotometer in the dark.
-
Data Acquisition: Record the absorption spectrum at regular time intervals. The thermal relaxation will be observed as an increase in the absorbance of the trans isomer's π-π* band and a decrease in the absorbance of the cis isomer's bands.
-
Kinetic Analysis: The rate of thermal isomerization can be determined by plotting the natural logarithm of the absorbance change versus time. For a first-order reaction, this plot will be linear, and the rate constant (k) can be calculated from the slope. The half-life (t½) is then calculated as t½ = ln(2)/k.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: General photoisomerization and thermal relaxation pathway of azobenzene.
Caption: Experimental workflow for determining photoisomerization quantum yield.
Conclusion
The choice between this compound and unsubstituted azobenzene will depend on the specific requirements of the application. The presence of the methoxy group in this compound offers the potential for tuning the absorption spectrum towards the visible region. While comprehensive, directly comparable quantitative data on quantum yields is limited, the primary performance differentiator often lies in the thermal stability of the cis isomer, which is highly sensitive to the molecular environment. For applications demanding long-lived cis states, careful consideration of the solvent or matrix is crucial for both compounds, with evidence suggesting that specific environments like MOFs can significantly enhance the stability of cis-4-Methoxyazobenzene. Researchers are encouraged to perform direct comparative studies under their specific experimental conditions to make the most informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of trans and cis isomers of 4-Methoxyazobenzene
Structural Nuances of trans and cis-4-Methoxyazobenzene Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is critical. In the realm of photoswitchable molecules, the trans and cis isomers of 4-Methoxyazobenzene serve as a quintessential example of how subtle changes in stereochemistry can dramatically alter spectroscopic properties. This guide provides a detailed comparative analysis of these two isomers, supported by experimental data and protocols, to facilitate their identification and characterization.
The photoisomerization of this compound between its thermally stable trans (E) form and metastable cis (Z) form is the foundation of its application in various fields, including molecular switches and photopharmacology. This transition can be triggered by light and reversed either photochemically or thermally, leading to significant changes in the molecule's absorption, and nuclear and vibrational energy levels. These differences are readily observable through UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The distinct spatial arrangement of the phenyl rings in the trans and cis isomers of this compound gives rise to unique spectroscopic signatures. The following tables summarize the key quantitative data obtained from UV-Vis, 1H NMR, 13C NMR, and IR spectroscopy.
UV-Vis Spectroscopy
The electronic transitions of the azobenzene (B91143) core are highly sensitive to isomerization. The intense π-π* transition of the extended, planar trans isomer is observed at a longer wavelength compared to the sterically hindered cis isomer. Conversely, the n-π* transition of the cis isomer is more prominent.
| Isomer | Solvent | λmax (π-π) (nm) | Molar Absorptivity (ε) (M-1cm-1) | λmax (n-π) (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| trans-4-Methoxyazobenzene | Benzene | ~350 | Data not available | ~440 | Data not available |
| cis-4-Methoxyazobenzene | Benzene | ~280 | Data not available | ~440 | Data not available |
1H NMR Spectroscopy
In 1H NMR, the protons of the cis isomer are generally more shielded (appear at a lower chemical shift) than those of the trans isomer. This is particularly pronounced for the protons on the phenyl rings ortho to the azo group due to anisotropic effects.
| Isomer | Solvent | Chemical Shift (δ) (ppm) |
| -OCH3 | ||
| trans-4-Methoxyazobenzene | CDCl3 | ~3.8 |
| cis-4-Methoxyazobenzene | CDCl3 | Data not available |
13C NMR Spectroscopy
Similar to 1H NMR, the carbon atoms of the cis isomer experience greater shielding compared to the trans isomer in 13C NMR spectroscopy.
| Isomer | Solvent | Chemical Shift (δ) (ppm) |
| -OCH3 | ||
| trans-4-Methoxyazobenzene | CDCl3 | ~55 |
| cis-4-Methoxyazobenzene | CDCl3 | Data not available |
IR Spectroscopy
The vibrational modes of the N=N bond are a key diagnostic feature in the IR spectra of azobenzene isomers. The N=N stretching frequency is typically higher for the less symmetrical cis isomer compared to the trans isomer.
| Isomer | Sample Prep. | Characteristic Vibrational Frequencies (cm-1) |
| N=N Stretch | ||
| trans-4-Methoxyazobenzene | KBr Pellet | ~1400-1450 |
| cis-4-Methoxyazobenzene | Data not available | ~1500-1520 |
Experimental Protocols
The following protocols provide a framework for the synthesis, isomerization, and spectroscopic analysis of this compound isomers.
Synthesis of trans-4-Methoxyazobenzene
This procedure describes a common method for the synthesis of azobenzenes via a diazo coupling reaction.
-
Diazotization of Aniline (B41778):
-
Dissolve aniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
Dissolve anisole (B1667542) in an alkaline solution (e.g., sodium hydroxide (B78521) in water) and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the anisole solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of trans-4-Methoxyazobenzene should form.
-
Continue stirring for 1-2 hours as the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure trans-4-Methoxyazobenzene.
-
Dry the purified product in a desiccator.
-
Photoisomerization to cis-4-Methoxyazobenzene
The trans to cis isomerization is achieved by irradiating a solution of the trans isomer with UV light.
-
Sample Preparation: Prepare a dilute solution of trans-4-Methoxyazobenzene in a suitable solvent (e.g., benzene, hexane, or acetonitrile) in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis spectrum of the trans-4-Methoxyazobenzene solution.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to the π-π* transition of the trans isomer (around 365 nm).
-
Monitoring Isomerization: Periodically record the UV-Vis spectrum to monitor the decrease in the absorbance of the π-π* band of the trans isomer and the increase in the absorbance of the n-π* band of the cis isomer.
-
Photostationary State: Continue irradiation until no further changes are observed in the spectrum, indicating that a photostationary state (a mixture of trans and cis isomers) has been reached.
Spectroscopic Analysis
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare solutions of the trans and irradiated (cis-enriched) this compound in a spectroscopic grade solvent (e.g., benzene) at a known concentration.
-
Data Acquisition: Record the absorbance spectra of both solutions over a wavelength range of 250-600 nm, using the pure solvent as a reference.
-
Analysis: Identify the λmax for the π-π* and n-π* transitions for both isomers.
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
For the trans isomer, dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
For the cis isomer, carefully evaporate the solvent from the irradiated solution under reduced pressure at low temperature (to prevent thermal back-isomerization) and re-dissolve the residue in the deuterated solvent.
-
-
Data Acquisition: Acquire 1H and 13C NMR spectra for both samples.
-
Analysis: Compare the chemical shifts and coupling patterns of the two isomers, paying close attention to the signals of the aromatic protons and carbons.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
For the trans isomer, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
For the cis isomer, obtaining a solid-state IR spectrum is challenging due to its thermal instability. An alternative is to acquire the spectrum of a concentrated solution in an appropriate IR-transparent solvent, though this may introduce solvent interference.
-
-
Data Acquisition: Record the IR spectra over a range of 4000-400 cm-1.
-
Analysis: Identify and compare the characteristic vibrational frequencies for both isomers, particularly the N=N stretching vibration.
Visualization of the Photoisomerization Pathway
The following diagram illustrates the reversible photoisomerization process between the trans and cis isomers of this compound, which is the fundamental principle behind its photoswitchable behavior.
A Comparative Benchmark: 4-Methoxyazobenzene Versus the Vanguard of Photoswitchable Molecules
For researchers, scientists, and drug development professionals, the selection of a molecular photoswitch is a critical decision dictated by the specific demands of the application. This guide provides a comprehensive benchmark of the traditional photoswitch, 4-Methoxyazobenzene, against novel classes of photoswitches, offering a clear comparison of their performance metrics based on experimental data.
This comparative analysis delves into the key performance indicators of photoswitches: their absorption maxima (λmax), photochemical quantum yields (Φ), and the thermal half-life (t½) of their metastable isomers. These parameters are crucial in determining the efficiency of photoisomerization, the stability of the switched form, and the light wavelength required for activation. This guide aims to equip researchers with the necessary data to make informed decisions for applications ranging from photopharmacology and materials science to molecular machinery.
Quantitative Performance Comparison
The following tables summarize the key photophysical and photochemical properties of this compound and representative examples from three major classes of novel photoswitches: diarylethenes, arylazopyrazoles, and hydrazones. It is important to note that the presented data has been compiled from various sources and experimental conditions may differ.
Table 1: Performance Metrics of this compound and Novel Photoswitches
| Photoswitch Class | Specific Compound | λmax E-isomer (nm) | λmax Z-isomer (nm) | Φ (E→Z) | Φ (Z→E) | Thermal Half-life (t½) of Z-isomer | Solvent/State |
| Azobenzene | This compound | 348 (π-π)[1] | ~440 (n-π)[1] | Near-quantitative | - | 6 days[1][2][3] | Solid-state (in MOF)[1][2][3] |
| Diarylethene | 1,2-bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene | ~280 | ~530 | ~1.0[4] | - | Thermally stable (>470,000 years)[4] | Hexane[4] |
| Arylazopyrazole | A specific arylazopyrazole derivative | ~350 | ~450 | Quantitative (>98%)[5] | Quantitative (97%)[5] | ~1000 days[5][6] | - |
| Hydrazone | A specific benzoylhydrazone derivative | - | - | 0.89[7] | - | - | - |
Experimental Protocols
The determination of the performance metrics presented in this guide relies on a suite of spectroscopic and photochemical techniques. Below are detailed methodologies for the key experiments.
UV-Vis Spectroscopy for Absorbance Spectra and Isomerization Monitoring
UV-Vis spectroscopy is fundamental to characterizing photoswitches, allowing for the determination of absorption maxima and for monitoring the photoisomerization process.[8][9]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: The photoswitch is dissolved in a spectroscopy-grade solvent (e.g., hexane, DMSO) in a quartz cuvette to a concentration that yields an absorbance between 0.5 and 1.5 at the λmax of the E-isomer.
-
Procedure:
-
Record the absorption spectrum of the initial solution (predominantly the E-isomer).
-
Irradiate the sample with a light source at a wavelength corresponding to the λmax of the E-isomer to induce E→Z isomerization.
-
Record the absorption spectra at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
To observe the Z→E isomerization, irradiate the sample at the λmax of the Z-isomer and record spectra until the initial state is recovered or a different PSS is reached.
-
Determination of Photochemical Quantum Yield (Φ)
The quantum yield represents the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (e.g., isomerization) per photon absorbed.[10][11] A common method for its determination is relative actinometry.[12][13][14]
-
Principle: The quantum yield of the sample is determined by comparing its photoreaction rate to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
-
Materials:
-
Photoswitch solution.
-
Actinometer solution (e.g., potassium ferrioxalate).[12]
-
Light source (e.g., LED or filtered lamp) with a narrow bandwidth centered at the desired excitation wavelength.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Measure the photon flux of the light source using the chemical actinometer.
-
Expose the photoswitch solution to the same light source for a specific time.
-
Monitor the change in concentration of the photoswitch isomers using UV-Vis spectroscopy or ¹H NMR.[10]
-
Calculate the quantum yield using the following formula: Φ_sample = Φ_actinometer * (rate_sample / rate_actinometer) * (f_actinometer / f_sample) where 'rate' is the initial rate of the photoreaction and 'f' is the fraction of light absorbed by the respective solution.
-
¹H NMR Spectroscopy for Isomer Ratio Determination
¹H NMR spectroscopy is a powerful tool for determining the ratio of E and Z isomers in a solution, particularly at the photostationary state.[15][16][17]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: A solution of the photoswitch in a deuterated solvent is prepared in an NMR tube.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the initial sample.
-
Irradiate the NMR tube with the appropriate wavelength of light to reach the PSS.
-
Acquire a ¹H NMR spectrum of the sample at the PSS.
-
Identify distinct, well-resolved signals corresponding to the E and Z isomers.
-
Integrate these signals to determine the relative concentrations of the two isomers.[18][19]
-
Transient Absorption Spectroscopy for Kinetic Studies
Transient absorption spectroscopy provides insights into the ultrafast dynamics of photoisomerization, allowing for the characterization of excited-state lifetimes and the observation of short-lived intermediates.[20][21][22][23][24]
-
Instrumentation: A pump-probe transient absorption spectrometer.
-
Principle: The sample is excited by a short "pump" pulse of light, and the resulting changes in absorption are monitored by a time-delayed "probe" pulse.
-
Procedure:
-
A solution of the photoswitch is placed in the sample holder.
-
The sample is excited with a femtosecond or picosecond laser pulse at the λmax of the E-isomer.
-
A broadband probe pulse, delayed with respect to the pump pulse, is passed through the sample.
-
The difference in the absorption spectrum of the probe with and without the pump pulse is recorded as a function of the delay time.
-
Analysis of the transient absorption data reveals the kinetics of excited-state decay and product formation.
-
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the benchmarking of photoswitches.
References
- 1. Redox Control over Acyl Hydrazone Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylazopyrazoles: Azoheteroarene Photoswitches Offering Quantitative Isomerization and Long Thermal Half-Lives | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Photoisomerization of Arylazopyrazole Photoswitches: Stereospecific Excited‐State Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]
- 11. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. magritek.com [magritek.com]
- 19. staff.najah.edu [staff.najah.edu]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 22. researchgate.net [researchgate.net]
- 23. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ultrafast Transient Absorption Spectra and Kinetics of Rod and Cone Visual Pigments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations for 4-Methoxyazobenzene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) calculations for elucidating the isomerization pathway of 4-Methoxyazobenzene, a crucial process in the development of light-responsive materials and photopharmacology. We present a summary of quantitative data from computational studies and compare them with available experimental benchmarks. Detailed methodologies for both computational and experimental investigations are provided to ensure reproducibility and aid in the selection of appropriate research strategies.
Data Presentation: Comparing Computational and Experimental Results
The thermal and photochemical isomerization of azobenzene (B91143) derivatives, including this compound, from the more stable E (trans) isomer to the Z (cis) isomer is a key characteristic for their application as molecular switches. DFT calculations are instrumental in understanding the underlying mechanisms, primarily distinguishing between the rotation and inversion pathways for the N=N double bond isomerization.
Below is a summary of calculated and experimental data for this compound and the parent azobenzene molecule, which serves as a fundamental benchmark.
| Parameter | This compound (Computational) | Azobenzene (Computational) | This compound (Experimental) | Azobenzene (Experimental) |
| Isomerization Mechanism | Predominantly inversion[1] | Inversion generally preferred[1][2] | - | Inversion favored[3] |
| Thermal Half-life of Z-isomer | - | - | 6 days (in a MOF)[4][5][6] | - |
| E → Z Isomerization Barrier (kcal/mol) | - | ~26.88 (for a derivative)[7] | - | ~38.5 (1.67 eV)[8] |
| Energy Difference (Z - E) (kcal/mol) | - | ~13.6 (0.59 eV)[8] | - | ~13.8 (0.6 eV)[9] |
| Key Wavelengths (nm) | E-isomer (π-π): 348, Z-isomer (π-π): 305[4] | E-isomer (n-π): ~440, (π-π): ~320[9] | - | E-isomer S1(n → π), S2(π → π)[9] |
Performance of Different DFT Functionals
The choice of DFT functional significantly impacts the accuracy of predicted isomerization barriers. While a comprehensive benchmark specifically for this compound is lacking, studies on azobenzene provide valuable insights.
| DFT Functional | Basis Set | Key Findings for Azobenzene Isomerization |
| B3LYP | 6-31G(d) | Provides a good compromise between computational cost and accuracy, predicting ΔG‡ to within ~1 kcal/mol of experimental values for azobenzene.[1] |
| ωB97X-D | def2-SVP | A range-separated hybrid functional assessed against higher-level methods like CASPT2.[10] |
| PBE0 | def2-SVP | A hybrid-GGA functional evaluated for its performance along torsion and inversion pathways.[10] |
| M06 | def2-SVP | A hybrid meta-GGA functional included in benchmarks against CASPT2.[10] |
| GGA-PBE | - | Found to perform well in describing the geometry and relative energetics of both E and Z isomers.[9] |
It's important to note that for an accurate description of the potential energy surface, especially along the torsional pathway, single-reference DFT methods can be inadequate due to the multiconfigurational character of the electronic structure.[10] More advanced methods like CASPT2 may be necessary for a more precise understanding, though at a higher computational cost.[10]
Experimental Protocols
Computational Methodology: DFT Calculations
A typical workflow for investigating the isomerization pathway of this compound using DFT is outlined below.
-
Structure Preparation : The initial 3D coordinates of the E and Z isomers of this compound are generated using molecular building software.
-
Geometry Optimization : The geometries of the ground states of both isomers are optimized to find the local energy minima. A functional like B3LYP with a basis set such as 6-31G(d) is a common starting point.[1]
-
Transition State (TS) Search : A transition state search is performed to locate the saddle point on the potential energy surface connecting the E and Z isomers. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm.
-
Frequency Analysis : Vibrational frequency calculations are carried out for the optimized structures. The absence of imaginary frequencies confirms a true minimum for the isomers, while a single imaginary frequency indicates a true transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the located transition state correctly connects the reactant (E isomer) and the product (Z isomer) along the reaction pathway.
-
Energy Barrier Calculation : The energy difference between the transition state and the ground state of the E isomer provides the activation energy barrier for the isomerization.
Experimental Methodology: Synthesis and Isomerization Studies
Synthesis of this compound: The synthesis of this compound can be achieved through various established organic chemistry routes, often involving the diazotization of an aniline (B41778) derivative followed by coupling with a suitable aromatic partner.
Photoisomerization Studies:
-
A solution of this compound in a suitable solvent (e.g., n-hexane) is prepared.
-
The solution is irradiated with UV light (e.g., 365 nm) to induce E → Z isomerization.[4]
-
The progress of the isomerization is monitored using UV-Vis spectroscopy by observing the changes in the characteristic absorption bands of the E and Z isomers.[4]
-
The photostationary state, where the rates of forward and reverse photoisomerization are equal, can be determined.
Thermal Isomerization Studies:
-
The Z-rich solution from the photoisomerization experiment is stored in the dark at a constant temperature.
-
The thermal back-isomerization (Z → E) is monitored over time using UV-Vis spectroscopy or ¹H NMR.
-
The kinetic data is then used to calculate the rate constant and the thermal half-life of the Z-isomer.
Isomerization Pathway Visualization
The isomerization of this compound can proceed through two primary pathways: rotation around the N=N bond or an in-plane inversion at one of the nitrogen atoms. DFT calculations have generally shown the inversion pathway to be energetically more favorable for the parent azobenzene.[1]
This guide demonstrates the utility of DFT calculations in complementing experimental studies to provide a detailed understanding of the isomerization of this compound. The choice of computational method, particularly the DFT functional, is critical for obtaining accurate results that can reliably predict the behavior of these important molecular switches. Researchers are encouraged to benchmark their chosen computational protocol against available experimental data to ensure the validity of their findings.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A DFT study on the isomerization mechanism of azobenzene derivatives on silicon substrates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. cris.unibo.it [cris.unibo.it]
A Comparative Analysis of the Photostationary State of 4-Methoxyazobenzene under Various Wavelengths
A detailed guide for researchers and drug development professionals on the photochemical behavior of 4-Methoxyazobenzene compared to a reference photoswitch, providing key experimental data and protocols for assessing its photostationary state.
This guide offers a comparative analysis of the photostationary state (PSS) of this compound, a prominent photoswitchable molecule, under different light wavelengths. Understanding the wavelength-dependent cis/trans isomer ratio at the PSS is crucial for applications in photopharmacology and materials science, where precise control over molecular switching is paramount. This document provides quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in the selection and application of photoswitchable compounds.
Performance Comparison at the Photostationary State
The photostationary state, the equilibrium mixture of cis and trans isomers under continuous irradiation, is a critical parameter for any photoswitch. The following table summarizes the PSS composition for this compound and a common reference, an azobenzene-containing surfactant, in solution upon irradiation at various wavelengths.
| Molecule | Solvent | Wavelength (nm) | % cis-isomer at PSS |
| Azobenzene (B91143) Surfactant | Water | 365 | 91%[1] |
| 455 | 28%[1] | ||
| This compound | Toluene | Not Specified | Predominantly Z (cis)[2] |
| Ethanol | Not Specified | Predominantly E (trans)[2] | |
| This compound (in MOF) | Solid State | 365 | ~100% (Z)[3] |
Note: Direct quantitative PSS data for this compound in common solvents at various discrete wavelengths is limited in publicly available literature. The data for the azobenzene surfactant is provided as a comparable reference for a substituted azobenzene. The behavior of this compound is shown to be highly dependent on its environment (solvent or solid state).
Experimental Protocols
Accurate determination of the photostationary state is essential for characterizing photoswitchable molecules. The two primary methods employed are ¹H NMR and UV-Vis spectroscopy.
Determination of Photostationary State using ¹H NMR Spectroscopy
This method offers precise quantification of the isomer ratio by analyzing the distinct chemical shifts of the protons in the cis and trans states.[4]
Methodology:
-
Sample Preparation: Dissolve the azobenzene derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initial Spectrum: Record a baseline ¹H NMR spectrum of the sample, which will predominantly be the trans isomer.
-
Irradiation: Continuously irradiate the sample within the NMR spectrometer using a fiber-optic coupled light source at the desired wavelength.
-
Spectrum Acquisition: Acquire ¹H NMR spectra at regular intervals during irradiation until no further changes in the proton signals are observed, indicating that the photostationary state has been reached.[4]
-
Quantification: Integrate the well-resolved signals corresponding to the aromatic protons of the cis and trans isomers. The relative ratio of the integrals directly corresponds to the isomer ratio at the PSS.[4]
Determination of Photostationary State using UV-Vis Spectroscopy
This technique monitors the changes in the absorption spectrum of the photoswitch upon irradiation to determine the PSS.[5]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.[6]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in its thermally stable trans form.
-
trans-to-cis Isomerization: Irradiate the sample with a light source at a wavelength that primarily excites the trans isomer (e.g., 365 nm).
-
Monitoring: Record the absorption spectra at regular intervals during irradiation until the spectrum no longer changes, signifying the attainment of the PSS.[5][6]
-
cis-to-trans Isomerization: Subsequently, irradiate the sample with light of a wavelength that is preferentially absorbed by the cis isomer (e.g., >450 nm) to drive the isomerization back to the trans form.
-
Calculation of Isomer Ratio: The percentage of each isomer at the PSS can be calculated from the absorbance at a specific wavelength using the known molar extinction coefficients of the pure cis and trans isomers.
Visualization of the Isomerization Process
The fundamental process underlying the functionality of azobenzene-based photoswitches is the reversible isomerization between the planar trans state and the bent cis state upon light absorption.
Caption: Reversible photoisomerization of this compound.
This guide provides a foundational understanding of the photostationary state of this compound and the experimental approaches to its assessment. For researchers and professionals in drug development, a thorough characterization of the PSS at various physiologically relevant wavelengths is a critical step in the design and optimization of photopharmacological agents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Solvent-Controlled Photoswitching of Azobenzene: An Excited State Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
4-Methoxyazobenzene's Energy Storage Capacity: A Comparative Analysis Across Different Media
A detailed examination of how the surrounding environment—from solid-state frameworks to solutions—critically influences the efficiency of 4-Methoxyazobenzene as a molecular solar thermal fuel.
This compound (MOAB), a derivative of azobenzene (B91143), is a promising candidate for molecular solar thermal (MOST) energy storage systems. These systems capture solar energy in the chemical bonds of photoswitchable molecules and release it on demand as heat. The efficiency of this process, particularly the energy storage density and the lifetime of the charged state, is highly dependent on the molecule's immediate environment. This guide compares the energy storage performance of this compound in three distinct media: encapsulated within a metal-organic framework (MOF), in its pure crystalline bulk form, and dissolved in a solvent.
Performance Comparison
The energy storage capacity of this compound is significantly enhanced when incorporated into a porous solid-state host. Confinement within a metal-organic framework (MOF) prevents the dense molecular packing that occurs in the bulk crystalline state, which often hinders the photo-isomerization process.[1][2] This strategy allows for near-quantitative conversion to the high-energy Z-isomer, maximizing the energy storage potential.[1][3][4]
In contrast, bulk crystalline MOAB shows limited photoconversion and has a tendency to photomelt upon irradiation.[1][2] While the solution state serves as a benchmark for achieving a high photostationary state, the practical application requires a stable, condensed-phase system, making the MOF composite a superior alternative for device integration.
| Medium | Energy Density (Gravimetric) | Max. Z-isomer Population (PSS) | Half-life of Z-isomer | Key Findings |
| Metal-Organic Framework (MOF) Composite | 101 J/g | >98% | 6 days | Near-quantitative photoswitching is achieved, leading to a 3-fold increase in energy density compared to unsubstituted azobenzene in the same MOF.[1][2] |
| Bulk Crystalline Solid | Lower (not quantified) | ~70% | Not specified | Photoswitching is limited by dense crystal packing; the material photomelts under 365 nm light.[1][2] |
| Solution (Benzene) | Not applicable (for device) | ~98% | Not specified | Achieves high conversion, similar to the MOF, but lacks the solid-state stability required for practical MOST devices.[1] |
Energy Storage and Release Mechanism
The fundamental principle of energy storage in this compound lies in its reversible photoisomerization. The more stable E-isomer (trans) absorbs a photon (e.g., from UV light) and converts to the higher-energy, metastable Z-isomer (cis). This energy is stored in the strained chemical bonds of the Z-isomer. The energy can then be released as heat through thermal or light-triggered relaxation back to the E-isomer.
Experimental Protocols
The characterization of MOAB's energy storage capacity involves a series of well-defined experimental procedures. The following protocols are based on the successful characterization of the MOAB-in-MOF composite system.[1]
1. Sample Preparation (Melt-Infiltration)
A host-guest composite system is prepared by occluding MOAB within the pores of a metal-organic framework, specifically Zn2(BDC)2(DABCO).
-
Activation: The MOF is first activated by heating under a vacuum to remove any guest molecules from its pores.
-
Infiltration: A physical mixture of the activated MOF and excess MOAB is prepared.
-
Heating: The mixture is heated in a sealed, evacuated vessel to a temperature above the melting point of MOAB, allowing the molten MOAB to infiltrate the MOF pores.
-
Purification: Excess MOAB on the external surface of the MOF crystals is removed by washing with a suitable solvent. The absence of residual MOAB is confirmed using Differential Scanning Calorimetry (DSC).[1]
2. Photoswitching and Isomer Population Analysis
The conversion from the E to the Z isomer is induced by light and quantified using NMR spectroscopy.
-
Irradiation: The solid MOAB-in-MOF composite is irradiated with 365 nm UV light to induce E → Z isomerization.
-
Quantification: The population of the Z-isomer is monitored over the irradiation period. The sample is dissolved in a deuterated solvent (e.g., DMSO-d6), and ¹H NMR spectroscopy is used to determine the relative integrals of proton signals unique to the E and Z isomers to calculate the photostationary state (PSS).[1]
3. Energy Release Measurement
The amount of stored thermal energy is quantified by measuring the heat released during the thermally-triggered back-conversion from the Z to the E isomer.
-
DSC Analysis: An irradiated sample of the composite (with a high Z-isomer population) is sealed in a DSC pan.
-
Heating Cycle: The sample is heated at a controlled rate (e.g., 10 °C/min). An exothermic peak corresponding to the Z → E isomerization is observed.[5][6]
-
Energy Calculation: The integrated area of this exotherm provides the enthalpy of reconversion, which corresponds to the stored thermal energy. This value is typically reported in Joules per gram (J/g) of the composite material.[1][2]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00632D [pubs.rsc.org]
- 3. Efficient solid-state photoswitching of methoxyazobenzene in a metal–organic framework for thermal energy storage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Ortho- vs. Para-Substituted Azobenzenes for Photoswitchable Applications
For Researchers, Scientists, and Drug Development Professionals
Azobenzene (B91143) and its derivatives have emerged as indispensable tools in the development of photoswitchable systems, enabling precise spatiotemporal control over biological processes and material properties. The strategic placement of substituents on the azobenzene scaffold profoundly influences its photophysical characteristics, including its light absorption profile, the efficiency of photoisomerization, and the stability of its isomeric states. This guide provides a detailed, data-driven comparison of ortho- and para-substituted azobenzenes, offering insights into their respective advantages and limitations for applications in research and drug development.
Photophysical Properties: A Head-to-Head Comparison
The position of a substituent on the phenyl rings of azobenzene—ortho versus para—dramatically alters the molecule's electronic and steric environment, leading to distinct photoswitching behaviors. Generally, para-substitution is employed to modulate the π-π* transition, often leading to red-shifted absorption bands, while ortho-substitution has a more pronounced effect on the n-π* transition and the thermal stability of the cis isomer.
Substitution at the ortho positions can lead to a separation of the n-π* absorption bands of the trans and cis isomers, enabling bidirectional photoswitching with visible light.[1] Tetra-ortho-substitution, in particular, has been shown to significantly slow the thermal relaxation from the cis to the trans isomer, enhancing the stability of the metastable state from hours to years in some cases.[2] Conversely, para-substitution with electron-donating groups can also induce a red-shift in the π-π* band.[2]
Below is a summary of key photophysical parameters for representative ortho- and para-substituted azobenzenes.
| Compound | Substitution Pattern | λmax (trans, π-π) [nm] | λmax (cis, n-π) [nm] | Quantum Yield (trans→cis) | Thermal Half-life (cis→trans) | Reference |
| Azobenzene | Unsubstituted | ~320 | ~440 | 0.11 (in n-Hexane) | ~4 hours | [3][4] |
| 4-Hydroxyazobenzene | Para-substituted | ~350 | ~450 | Not specified | Not specified | [5] |
| Tetra-ortho-fluoro-azobenzene | Ortho-substituted | Not specified | Separated n-π* bands | High | Significantly increased | [6] |
| Tetra-ortho-methoxy-azobenzene | Ortho-substituted | Blue-shifted π-π | Red-shifted n-π | Not specified | Markedly slowed | [7] |
| 4-Aminoazobenzene | Para-substituted | Red-shifted π-π* | Overlapping bands | Generally higher than azobenzene | Not specified | [3][5] |
Experimental Protocols for Characterization
Accurate characterization of photoswitchable azobenzenes is paramount for their effective application. The following are detailed methodologies for key experiments.
Protocol 1: Monitoring Photoisomerization by UV-Vis Spectroscopy
This protocol outlines the procedure for observing the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative in solution.[8]
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., LED or laser)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of the π-π* transition of the trans isomer between 0.8 and 1.2.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
Trans-to-Cis Isomerization: a. Irradiate the sample with a light source at a wavelength corresponding to the π-π* absorption band of the trans isomer (typically in the UV-A or blue region). b. Record spectra at regular intervals until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
Cis-to-Trans Isomerization: a. Starting from the PSS rich in the cis isomer, irradiate the sample with a light source at a wavelength corresponding to the n-π* absorption band of the cis isomer (typically in the blue or green region). b. Record spectra at regular intervals until the original spectrum of the trans isomer is restored.
References
- 1. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methoxyazobenzene: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-Methoxyazobenzene, a synthetic azo compound, adherence to strict disposal protocols is essential. This guide provides comprehensive, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]
-
Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[1][2][3]
-
Protective Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.[1][2][5]
Step 1: Waste Segregation and Collection
-
Collect all waste this compound, including any surplus or non-recyclable solutions, in a dedicated, suitable, and closed container.[1][2][3]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.[6]
-
Do not mix this compound waste with other chemical waste.
-
Any materials heavily contaminated with this compound, such as weighing papers, gloves, or bench protectors, should also be placed in the same dedicated hazardous waste container.[5]
Step 2: Spill Management
In the event of a spill:
-
Evacuate and secure the immediate area.[2]
-
Ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[2][4]
-
For solid spills, cover the powder with a plastic sheet to minimize spreading.[4]
-
Mechanically take up the spilled material using spark-proof and explosion-proof equipment and place it in the designated hazardous waste container.[1][2][4] Avoid creating dust.[4]
-
Clean the contaminated surface thoroughly.[4] All cleaning materials must also be disposed of as hazardous waste.[5]
Step 3: Disposal of Empty Containers
-
Original containers of this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous waste.[5]
-
Once triple-rinsed and dry, the container can be punctured to prevent reuse and disposed of as non-hazardous waste, in accordance with institutional and local regulations.[1]
Step 4: Professional Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed and certified chemical waste disposal company.[1][3] This ensures that the waste is managed and disposed of in compliance with all national and local regulations.[4]
Disposal Methods Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Waste & Contaminated Materials | Collection in a labeled, sealed hazardous waste container for professional disposal. | Do not mix with other waste streams. Avoid generating dust during collection.[4] |
| Spill Cleanup Residue | Collection in a labeled, sealed hazardous waste container for professional disposal. | Use spark-proof tools for collection.[1][2] |
| Empty Containers | Triple-rinse with a suitable solvent. Dispose of the container as non-hazardous waste. | Collect the rinsate as hazardous waste.[5] Puncture the container to prevent reuse.[1] |
| Final Disposal | Transfer to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | Must be handled by a certified hazardous waste disposal service in accordance with all regulations.[3][4] |
Experimental Protocols for Chemical Degradation
Currently, there are no widely established and cited experimental protocols for the in-lab chemical degradation or neutralization of this compound as a pre-treatment step before disposal. The standard and recommended procedure is to collect the chemical waste for professional disposal.
Disposal Workflow
References
Safe Handling and Disposal of 4-Methoxyazobenzene: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxyazobenzene. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE to mitigate these risks.
| Exposure Route | Hazard | Required PPE | Standard |
| Eyes | Causes serious eye irritation.[1][2] | Tightly fitting safety goggles with side-shields.[3][4] | EN 166 (EU) or NIOSH (US) approved.[3][4][5] |
| Skin | Causes skin irritation; may cause an allergic skin reaction.[1][2] | Chemical-resistant gloves (Nitrile rubber recommended).[6] | Inspected prior to use.[3][5] |
| Fire/flame resistant and impervious clothing.[3][4] | Protective clothing should be worn.[7] | ||
| Respiratory | May cause respiratory irritation.[1][2] | Use in a well-ventilated area. A full-face respirator or N95 dust mask is required if exposure limits are exceeded or irritation is experienced.[3][4] | NIOSH (US) or CEN (EU) approved.[5] |
General Hygiene Practices:
-
Always wash hands and face thoroughly after handling this compound.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to storage.
Emergency and Spill Response
In the event of an accidental release, follow these procedures immediately.
| Situation | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
| Spill | Evacuate personnel to a safe area.[3][4] Remove all sources of ignition.[3][4] Wear appropriate PPE.[3][4] Prevent further leakage and do not allow the chemical to enter drains.[3][4] Cover powder spills with a plastic sheet to minimize dust.[7] Collect the spilled material with spark-proof tools and place it in a suitable, closed container for disposal.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused or Waste this compound | Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[5] |
| Contaminated Packaging | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[3][4] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3][4] |
Always adhere to local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
